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  • Product: H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Core Science & Biosynthesis

Foundational

Mechanism of Action of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH In Vitro: A Technical Whitepaper

Executive Summary For decades, the absolute stereospecificity of opioid receptors dictated that the all-D enantiomer of Methionine-enkephalin—H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-Enkephalin)—was a biologically inert neg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the absolute stereospecificity of opioid receptors dictated that the all-D enantiomer of Methionine-enkephalin—H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-Enkephalin)—was a biologically inert negative control. However, modern in vitro spectroscopic and kinetic analyses have dismantled this dogma. While the chiral inversion at positions 1, 4, and 5 abolishes classical central analgesic activity, the presence of an achiral Gly2-Gly3 hinge grants the peptide exceptional conformational flexibility. This whitepaper details the in vitro mechanisms of D-Met-Enkephalin, focusing on its absolute resistance to proteolytic degradation, its non-classical receptor binding kinetics, and the self-validating protocols used to quantify its bioactivity.

Molecular Architecture and Stereochemical Causality

The endogenous opioid pentapeptide L-Met-Enkephalin is rapidly degraded in vitro and in vivo, limiting its therapeutic utility. The synthesis of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH represents a complete chiral inversion of the molecule's stereocenters.

The Achiral Hinge and Conformational Flexibility

The mechanism of action of D-Met-Enkephalin is fundamentally rooted in its unique structural topology. Unlike rigid small molecules, this pentapeptide contains an achiral spacer: the Gly2-Gly3 dipeptide bond . Because glycine lacks a chiral side chain, its allowable regions on a Ramachandran plot are identical for both L- and D-peptide environments. Recent in vitro Circular Dichroism (CD) spectroscopy studies () reveal that this achiral hinge allows the D-enantiomer to fold into a functional β-turn conformation. Instead of being sterically locked out of all biological interactions, the peptide dynamically adapts its topology, allowing the D-Tyr1 and D-Phe4 aromatic rings to interact with alternative, non-classical receptor pockets.

Logic Struct All-D Stereochemistry (D-Tyr1, D-Phe4, D-Met5) Protease Absolute Protease Resistance Struct->Protease Steric Clash in Active Site Receptor Cytoprotective Receptor Binding Struct->Receptor Enabled by Hinge Hinge Achiral Gly2-Gly3 Hinge Flex Conformational Flexibility Hinge->Flex Ramachandran Freedom Flex->Receptor Structural Adaptation

Fig 1. Logical relationship between D-enantiomer stereochemistry and in vitro bioactivity.

In Vitro Receptor Kinetics and Non-Classical Activity

Loss of Classical Analgesic Affinity

Classical in vitro bioassays, such as the electrically stimulated guinea pig ileum and mouse vas deferens, established that D-amino acid substitutions at positions 1 and 4 reduce opioid activity to less than 10% of the native peptide (; ). The classical μ-opioid receptor (MOR) requires a strict L-tyramine topology to anchor the N-terminal amine to an aspartate residue in the binding pocket. The D-Tyr1 substitution creates a steric clash that prevents this critical salt bridge formation.

Non-Classical Cytoprotective Signaling and Antisense Binding

Despite the loss of central MOR affinity, in vitro fluorescence spectroscopy and cellular assays demonstrate that D-Met-Enkephalin actively binds to peripheral opioid receptors (δ and ζ subtypes) to initiate cytoprotective/hepatoprotective signaling cascades. Furthermore, the peptide binds with high affinity to the antisense peptide IPPKY (the peptide translated from the complementary mRNA of Met-Enkephalin). The preservation of this peptide-peptide interaction proves that sequence-specific electrostatic and hydrophobic interactions can override strict stereochemical mismatch if sufficient backbone flexibility is present.

Pathway Ligand H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-Enkephalin) Receptor Peripheral Opioid Receptor (δ / ζ subtypes) Ligand->Receptor Binds via Gly-Gly Hinge IPPKY Antisense Peptide IPPKY IPPKY->Ligand Sequesters (In Vitro) Signaling Intracellular Cytoprotective Signaling Receptor->Signaling Activates Naltrexone Naltrexone (Antagonist) Naltrexone->Receptor Competitive Inhibition

Fig 2. Receptor binding dynamics and cytoprotective signaling of D-Met-Enkephalin.

Enzymatic Stability: Evasion of Peptidases

The primary in vitro utility of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is its absolute resistance to proteolytic degradation. Endogenous L-Met-Enkephalin is rapidly cleaved by two primary metalloproteases:

  • Aminopeptidase N (APN): Cleaves the Tyr1-Gly2 bond.

  • Neutral Endopeptidase (NEP / Enkephalinase): Cleaves the Gly3-Phe4 and Phe4-Met5 bonds.

The mechanism of resistance is driven by subsite incompatibility. Protease active sites are inherently chiral. When D-Tyr1 enters the S1 subsite of APN, the spatial orientation of the scissile amide bond is rotated away from the catalytic zinc-bound water molecule, preventing nucleophilic attack. Consequently, the in vitro half-life of the peptide in human serum or brain homogenate is extended from minutes to days.

Quantitative Data Synthesis
ParameterL-Met-EnkephalinD-Met-EnkephalinMechanistic Causality
Aminopeptidase N (APN) t1/2​ < 2 min> 24 hrD-Tyr1 prevents nucleophilic attack at the N-terminal scissile bond.
Neutral Endopeptidase (NEP) t1/2​ < 5 min> 24 hrD-Phe4/D-Met5 mismatch in the S1'/S2' subsites prevents cleavage.
Classical Analgesic Affinity (MOR) High (Low nM)< 10% activityStrict stereospecific requirement for L-tyramine topology in MOR pocket.
Cytoprotective Receptor Affinity HighHighAchiral Gly2-Gly3 hinge allows functional β-turn adaptation for binding.
Antisense Peptide (IPPKY) Kd​ Low μMLow μMSequence-specific electrostatic/hydrophobic interactions are preserved.

Table 1. Comparative In Vitro Parameters of Enkephalin Enantiomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of D-Met-Enkephalin in vitro requires self-validating assay designs. The following protocols utilize internal controls that confirm operational integrity independently of the experimental variable.

Protocol A: In Vitro Enzymatic Degradation Kinetics (LC-MS/MS)

This protocol isolates the variable of stereochemistry on peptidase resistance.

  • Matrix Preparation: Thaw human serum (or target tissue homogenate) on ice. Aliquot 90 µL into microcentrifuge tubes.

  • Peptide Spiking (Experimental & Controls):

    • Experimental: Add 10 µL of 100 µM D-Met-Enkephalin.

    • Positive Control: Add 10 µL of 100 µM L-Met-Enkephalin (Validates matrix enzyme activity).

    • Negative Control: Add 10 µL of 100 µM D-Met-Enkephalin to heat-inactivated serum ( 95∘C for 10 min; validates chemical stability).

  • Incubation: Incubate all tubes at 37∘C with gentle agitation.

  • Quenching & Internal Standard: At time points (0, 15, 30, 60, 120 min, 24 hr), remove a 10 µL aliquot and immediately quench in 90 µL of ice-cold Methanol containing 1 µM of heavy-isotope labeled standard ( 13C9​ , 15N -Tyr-Enkephalin). Causality: The internal standard validates LC-MS/MS recovery and corrects for ionization suppression.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4∘C to precipitate serum proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the intact parent mass to quantify the remaining peptide fraction.

Workflow Incubate 1. Incubation Target + Serum Quench 2. Quenching Add Internal Std Incubate->Quench LCMS 3. LC-MS/MS Quantify Quench->LCMS Analyze 4. Kinetics Calculate t(1/2) LCMS->Analyze

Fig 3. Self-validating in vitro workflow for assessing enzymatic stability via LC-MS/MS.

Protocol B: Fluorescence Spectroscopy for Antisense Binding

This protocol validates the non-classical binding interactions of the D-enantiomer.

  • Reagent Preparation: Prepare 10 µM solutions of D-Met-Enkephalin, L-Met-Enkephalin, and IPPKY (antisense peptide) in 10 mM Phosphate Buffer (pH 7.4).

  • Baseline Establishment: Measure the intrinsic tryptophan/tyrosine fluorescence of the IPPKY peptide alone (Excitation: 280 nm, Emission: 300-400 nm). Causality: Establishes the background autofluorescence baseline.

  • Titration (Experimental & Controls):

    • Experimental: Titrate D-Met-Enkephalin (1-20 µM) into the IPPKY solution.

    • Positive Control: Titrate L-Met-Enkephalin into IPPKY (Establishes the known Kd​ baseline).

    • Negative Control: Titrate a scrambled all-D pentapeptide into IPPKY (Validates that binding is sequence-specific, not just a generic electrostatic interaction).

  • Data Acquisition: Record the fluorescence quenching (decrease in emission intensity at λmax​ ) at each titration point.

  • Kinetic Modeling: Plot the change in fluorescence ( ΔF ) against peptide concentration and fit to a non-linear Stern-Volmer or one-site binding model to calculate the dissociation constant ( Kd​ ).

References

  • Turčić, P., et al. (2025). "Peptide chirality and opioid receptor modulation: Hepatoprotective effect of d-Met-enkephalin in acetaminophen-induced liver injury." Croatian Pharmaceutical Society.[Link]

  • Coy, D. H., et al. (1976). "Synthesis and opioid activities of stereoisomers and other D-amino acid analogs of methionine-enkephalin." Biochemical and Biophysical Research Communications.[Link]

  • Beddell, C. R., et al. (1977). "Structural requirements for opioid activity of analogues of the enkephalins." Proceedings of the Royal Society of London. Series B, Biological Sciences.[Link]

Exploratory

structural properties and molecular weight of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Stereochemical Engineering of Opioid Peptides: Structural and Pharmacological Profiling of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Executive Summary The endogenous pentapeptide Methionine-enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Engineering of Opioid Peptides: Structural and Pharmacological Profiling of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Executive Summary

The endogenous pentapeptide Methionine-enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met) is a primary ligand for delta (DOPR) and mu (MOPR) opioid receptors, playing a critical role in nociception. However, its therapeutic utility is severely limited by a plasma half-life of mere minutes, owing to rapid degradation by aminopeptidases and enkephalinases.

To circumvent this proteolytic liability, peptide engineers frequently employ chiral inversion—substituting naturally occurring L-amino acids with their D-enantiomers. The synthetic analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH represents an extreme iteration of this strategy. While this molecule achieves near-total resistance to enzymatic cleavage, the stereochemical inversion at critical pharmacophore sites fundamentally alters its receptor binding dynamics. This whitepaper provides an in-depth technical analysis of this peptide's structural properties, exact molecular weight, and the self-validating experimental workflows required to characterize it.

Physicochemical Profiling & Molecular Weight

Because stereoisomers possess identical atomic compositions, the molecular weight of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is exactly the same as standard endogenous L-Met-enkephalin (). The peptide consists of a sequence of five amino acids linked by peptide bonds, with a free N-terminal amine and a free C-terminal carboxylic acid.

Table 1: Core Physicochemical Properties

PropertyValue
Sequence H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH
Chemical Formula C₂₇H₃₅N₅O₇S
Average Molecular Weight 573.67 g/mol
Monoisotopic Mass 573.22 Da
Isoelectric Point (pI) ~5.5
Net Charge (pH 7.4) 0 (Zwitterionic)

Table 2: Amino Acid Mass Contribution

ResidueFormula ContributionMonoisotopic Mass (Da)Average Mass ( g/mol )
D-Tyrosine (N-term) C₉H₉NO₂163.06163.17
Glycine C₂H₃NO57.0257.05
Glycine C₂H₃NO57.0257.05
D-Phenylalanine C₉H₉NO147.07147.17
D-Methionine (C-term) C₅H₉NOS131.04131.19
Termini (H + OH) H₂O18.0118.02
Total Intact Peptide C₂₇H₃₅N₅O₇S 573.22 Da 573.67 g/mol

The Stereochemical Paradox: Stability vs. Affinity

The structural logic behind H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is rooted in steric hindrance. Proteases such as aminopeptidase N (which cleaves the Tyr¹-Gly² bond) and neutral endopeptidase (which cleaves the Gly³-Phe⁴ bond) are stereoselective for L-amino acids. By incorporating D-amino acids at positions 1, 4, and 5, the peptide becomes virtually invisible to these enzymes.

However, this stability comes at a severe pharmacological cost. The N-terminal Tyrosine is the most critical residue for opioid receptor activation; its phenol ring and amino group mimic the structure of morphine (the "tyramine" motif). Inverting the stereocenter to D-Tyr completely changes the spatial trajectory of this pharmacophore. Similarly, L-Phe at position 4 interacts with a highly specific hydrophobic subpocket in the receptor (). As demonstrated in early structure-activity relationship studies, substituting D-Tyr and D-Phe at positions 1 and 4 causes massive steric clashes, resulting in a near-total loss of receptor affinity ().

Stereochemistry Base H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Sub1 D-Tyr1 & D-Phe4 Base->Sub1 Pharmacophore Inversion Sub2 D-Met5 Base->Sub2 C-Terminal Modification Res1 Receptor Steric Clash (Loss of Affinity) Sub1->Res1 Disrupts Binding Res2 Protease Evasion (Increased Half-life) Sub2->Res2 Blocks Cleavage

Logical mapping of D-amino acid substitutions to pharmacological outcomes.

Self-Validating Experimental Workflows

To accurately profile this peptide, researchers must employ rigorous, self-validating assays. The causality behind each experimental choice is detailed below.

Protocol 1: Structural Validation via LC-MS/MS and Chiral HPLC

Causality: Mass spectrometry confirms the exact mass (573.67 Da), but stereoisomers have identical masses. Therefore, Chiral HPLC is mandatory to validate the D-amino acid incorporation and rule out L-amino acid contamination from the synthesis process.

  • Sample Preparation: Dissolve the synthesized peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a concentration of 1 mg/mL.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5-95% Acetonitrile (with 0.1% FA) over 15 minutes. Confirm the[M+H]+ ion at m/z 574.2.

  • Chiral HPLC: Transfer the sample to a chiral stationary phase column (e.g., Chirobiotic T).

  • Self-Validating Mechanism: Co-inject the synthetic peptide with a certified L-Met-enkephalin reference standard. The appearance of distinct, baseline-resolved peaks validates the column's enantioselectivity and guarantees the sample's stereochemical purity.

Protocol 2: In Vitro Plasma Stability Assay

Causality: To quantify the half-life extension provided by the D-amino acid substitutions against endogenous proteases.

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C.

  • Incubation: Spike the D-analog peptide into the plasma to a final concentration of 10 µM.

  • Quenching: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold 1% FA in acetonitrile to precipitate plasma proteins and halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide.

  • Self-Validating Mechanism: Conduct a parallel incubation using native L-Met-enkephalin. If the native peptide degrades rapidly (t₁/₂ < 5 min) while the D-analog remains intact, the assay successfully validates both the enzymatic viability of the plasma matrix and the protective effect of the D-substitutions.

Protocol 3: Competitive Radioligand Binding Assay

Causality: To measure the exact loss of affinity at MOPR/DOPR caused by the chiral inversion of the N-terminal pharmacophore.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human DOPR or MOPR.

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration (e.g., 1 nM) of [³H]-DPDPE (for DOPR) and increasing concentrations (10⁻¹² to 10⁻⁵ M) of the D-analog peptide in Tris-HCl buffer for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

  • Self-Validating Mechanism: Include an unlabeled L-Met-enkephalin standard curve on the same plate. The assay is only considered valid if the L-Met-enkephalin yields a standard Ki value (~1-10 nM), serving as an internal calibration for the receptor's binding capacity.

Workflow S1 Synthesis & Chiral HPLC S2 LC-MS/MS (MW: 573.67) S1->S2 S3 Radioligand Binding S2->S3 S4 Plasma Stability S2->S4

Self-validating experimental workflow for peptide characterization.

Attenuated Signaling Pathway

Because H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH fails to properly dock into the orthosteric binding site of opioid receptors, it fails to trigger the conformational change required to activate the Gi/o protein complex. Consequently, the downstream inhibition of Adenylyl Cyclase (AC) and the reduction of cyclic AMP (cAMP) do not occur.

Signaling Ligand D-Isomer Enkephalin Analog Receptor DOPR / MOPR Ligand->Receptor Weak/No Binding Gi Gi/o Protein Receptor->Gi Minimal Activation AC Adenylyl Cyclase Gi->AC Fails to Inhibit

Attenuated Gi/o-coupled signaling pathway due to pharmacophore inversion.

References

  • Beddell, C. R., et al. "Structural requirements for opioid activity of analogues of the enkephalins." Proceedings of the Royal Society of London. Series B. Biological Sciences 198.1132 (1977): 249-265. URL: [Link]

  • Ballet, S., et al. "Exploring the Backbone of Enkephalins To Adjust Their Pharmacological Profile for the δ-Opioid Receptor." ACS Chemical Neuroscience 1.8 (2010): 542-555. URL: [Link]

Foundational

An In-depth Technical Guide on the Stereochemistry and Biological Activity of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical analysis of the synthetic opioid peptide H-D-Tyr-Gly-Gly-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the synthetic opioid peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, an analog of the endogenous enkephalins. We will delve into the critical role of stereochemistry in defining its biological activity, exploring how the incorporation of D-amino acids confers enhanced stability and potent analgesic properties. This document will dissect the structure-activity relationships, receptor binding profiles, and downstream signaling pathways. Furthermore, we will present detailed, field-proven experimental protocols for the synthesis, purification, and comprehensive biological evaluation of this and similar opioid peptides. The insights provided herein are intended to empower researchers in the rational design and development of next-generation analgesics with improved therapeutic profiles.

Introduction: The Rationale for D-Amino Acid Substitution in Enkephalin Analogs

The endogenous opioid system is a cornerstone of pain modulation, with peptides like methionine-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) and leucine-enkephalin playing a pivotal role.[1] These pentapeptides, however, are characterized by their rapid degradation by peptidases in vivo, severely limiting their therapeutic potential.[2] A key strategy to overcome this limitation has been the substitution of L-amino acids with their D-enantiomers.[3][4] The incorporation of D-amino acids, such as in the case of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, sterically hinders the action of proteolytic enzymes, significantly enhancing the peptide's metabolic stability and biological half-life.[5][6] This fundamental modification allows for sustained interaction with opioid receptors, leading to potent and prolonged biological effects.

The specific placement of D-amino acids is not arbitrary; it is a deliberate design choice rooted in extensive structure-activity relationship (SAR) studies.[7][8] The resulting stereochemistry profoundly influences the peptide's conformational flexibility and its ability to adopt the precise three-dimensional structure required for high-affinity binding to opioid receptors, particularly the µ-opioid receptor (MOR), which is strongly implicated in analgesia.[7]

Stereochemistry: The Architectural Blueprint for Biological Function

The absolute configuration of each chiral center in H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is paramount to its activity.[9] With the exception of the achiral glycine residues, the stereochemistry of the tyrosine, phenylalanine, and methionine residues dictates the peptide's overall topology.

  • D-Tyrosine at Position 1 (Tyr¹): The N-terminal tyrosine residue is a critical pharmacophoric element for all opioid peptides, with its phenolic hydroxyl group and protonated amine being essential for receptor recognition and activation. While the native enkephalins possess an L-tyrosine, the use of a D-tyrosine in this analog is a significant modification. This change can influence the orientation of the tyramine moiety within the receptor binding pocket.

  • Glycine at Positions 2 and 3 (Gly², Gly³): The glycine residues provide conformational flexibility to the peptide backbone, allowing it to adopt various conformations in solution and at the receptor site. Their achiral nature simplifies the stereochemical landscape of the molecule.

  • D-Phenylalanine at Position 4 (Phe⁴): The aromatic side chain of phenylalanine is another key component of the opioid pharmacophore. The D-configuration at this position is crucial for enhancing affinity for the µ-opioid receptor.

  • D-Methionine at Position 5 (Met⁵): The C-terminal residue also plays a role in receptor selectivity. The use of a D-methionine can further contribute to enzymatic stability and modulate the peptide's interaction with different opioid receptor subtypes.

The combination of these D-amino acid substitutions results in a peptide with a distinct three-dimensional structure that is more resistant to degradation and optimized for potent agonism at the µ-opioid receptor.

Biological Activity and Mechanism of Action

The primary biological activity of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is potent analgesia, mediated through its interaction with opioid receptors.

Opioid Receptor Binding Profile

This synthetic pentapeptide is a potent agonist, with a high affinity for the µ-opioid receptor (MOR). It also exhibits varying degrees of affinity for the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). The selectivity for these receptors is influenced by the specific D-amino acid substitutions.[7] A strong correlation exists between the peptide's activity at µ-receptors and its antinociceptive effects.[7]

Downstream Signaling Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH initiates a cascade of intracellular signaling events. This includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuronal membrane and reduced excitability.

    • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

The net effect of these actions is a reduction in the transmission of nociceptive signals, resulting in analgesia.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the synthesis, purification, and biological characterization of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for the chemical synthesis of peptides.[10]

Protocol:

  • Resin Preparation: Start with a pre-loaded Wang or Rink amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected D-amino acid using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (D-Phe, Gly, Gly, D-Tyr).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification.

Purification and Characterization

Protocol:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the crude peptide using a preparative RP-HPLC system with a C18 column. Use a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

  • Mass Spectrometry (MS): Confirm the identity and purity of the peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

In Vitro Biological Evaluation

This assay determines the affinity of the peptide for different opioid receptors.[11][12][13]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human µ-, δ-, or κ-opioid receptor (e.g., CHO-hMOR).[11]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test peptide.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of peptide that inhibits 50% of radioligand binding) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the G-protein activation upon receptor agonism.[11]

Protocol:

  • Assay Components: Use cell membranes expressing the opioid receptor of interest, [³⁵S]GTPγS, unlabeled GTPγS (for non-specific binding determination), and GDP.

  • Incubation: Incubate the membranes with varying concentrations of the test peptide in the presence of GDP and [³⁵S]GTPγS.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

In Vivo Analgesic Activity Assessment

These assays evaluate the pain-relieving effects of the peptide in animal models.[14]

This test measures the latency of a thermal nociceptive response.

Protocol:

  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing environment.

  • Baseline Measurement: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping).

  • Peptide Administration: Administer the test peptide via a relevant route (e.g., intracerebroventricularly or systemically).

  • Post-treatment Measurement: At various time points after administration, re-measure the response latency on the hot plate.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) to quantify the analgesic effect.

This assay measures the latency to withdraw the tail from a noxious thermal stimulus.

Protocol:

  • Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a focused beam of radiant heat.

  • Peptide Administration: Administer the test peptide.

  • Post-treatment Measurement: Re-measure the tail-flick latency at different time intervals.

  • Data Analysis: Analyze the data similarly to the hot plate test to determine the analgesic efficacy and duration of action.

Data Presentation

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OHData to be determinedData to be determinedData to be determined
Morphine1-10~200~30
DAMGO1-5~20~500
Met-Enkephalin~10~1~1000

Table 2: In Vivo Analgesic Potency (ED₅₀)

CompoundHot Plate Test (mg/kg)Tail-Flick Test (mg/kg)Route of Administration
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OHData to be determinedData to be determinedSpecify route
Morphine~5~3Subcutaneous

Visualizations

Opioid_Receptor_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid_Peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH MOR µ-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_Release->Analgesia

Caption: Opioid Receptor Signaling Pathway

Experimental_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification & Lyophilization SPPS->Purification Characterization Mass Spectrometry Purification->Characterization In_Vitro_Assays In Vitro Biological Evaluation Characterization->In_Vitro_Assays Binding_Assay Radioligand Binding Assay In_Vitro_Assays->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay In_Vitro_Assays->Functional_Assay In_Vivo_Assays In Vivo Analgesic Testing Binding_Assay->In_Vivo_Assays Functional_Assay->In_Vivo_Assays Hot_Plate Hot Plate Test In_Vivo_Assays->Hot_Plate Tail_Flick Tail-Flick Test In_Vivo_Assays->Tail_Flick Data_Analysis Data Analysis & SAR Hot_Plate->Data_Analysis Tail_Flick->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Peptide Evaluation

Conclusion and Future Directions

The strategic incorporation of D-amino acids into the enkephalin sequence, as exemplified by H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, represents a powerful approach to developing potent and stable opioid peptide analgesics. The enhanced metabolic stability and optimized receptor binding conferred by this stereochemical modification underscore the importance of rational drug design. Future research in this area will likely focus on further refining the structure-activity relationships to develop peptides with even greater receptor selectivity, reduced side-effect profiles, and improved pharmacokinetic properties for systemic administration. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of novel peptide-based therapeutics for pain management.

References

  • Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correl
  • STRUCTURE-ACTIVITY REL
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
  • Structure activity relationship of orally active enkephalin analogues as analgesics.
  • Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
  • Opiate receptor affinities and behavioral effects of enkephalin: structure-activity relationship of ten synthetic peptide analogues.
  • 3.3. Biology—Opioid Binding Assay.
  • d-Amino acids in antimicrobial peptides: a potential approach to treat and comb
  • An all D-amino acid opioid peptide with central analgesic activity
  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism.
  • Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues.
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.
  • Opioid-Mu Biochemical Binding Assay Service.
  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β.
  • Radioligand Binding Assay for an Exon 11-Associ
  • Opioid peptide-derived analgesics.
  • The principle of the delta opioid receptor – ligand binding assay...
  • (PDF) Opioid Peptide-Derived Analgesics.
  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore.
  • D-Amino Acid-Containing Peptide Synthesis.
  • NIH Public Access.
  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics.
  • Tyr-Gly-Gly-Phe-Met-OH (Met-Enkephalin)
  • In-Vivo Models for Management of Pain.
  • 25.2: Structure and Stereochemistry of the Amino Acids.
  • Tyr-Gly | C11H14N2O4.
  • H-TYR-GLY-GLY-PHE-MET-OH | 58569-55-4.
  • Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery.
  • Stereochemistry of Amino Acids | Biochemistry.
  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells.
  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetr
  • A process for the prepar
  • Absolute configur

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Exploratory

In Vivo Stability Profile of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: A Paradigm of Stereochemical Protease Evasion

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the fundamental bottleneck of peptide drug development: the rapid in vivo degradation of linear sequences. The peptide H-D-Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the fundamental bottleneck of peptide drug development: the rapid in vivo degradation of linear sequences. The peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH serves as a masterclass in overcoming this barrier. This sequence is the exact all-D enantiomer of the endogenous opioid peptide Methionine-enkephalin (Met-enkephalin). Because Glycine is achiral, the inversion of the Tyrosine, Phenylalanine, and Methionine stereocenters from the natural L-configuration to the non-natural D-configuration fundamentally alters the molecule's interaction with the biological milieu.

This technical guide dissects the causality behind its absolute proteolytic stability, provides a self-validating framework for experimental profiling, and explores the pharmacological paradox of stereochemical substitution.

The Enkephalin Scaffold and Proteolytic Vulnerability

Endogenous Met-enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met) is a highly potent agonist at the μ- and δ-opioid receptors. However, its utility as a therapeutic is nullified by its extreme susceptibility to enzymatic hydrolysis. In human and rat plasma, the half-life ( t1/2​ ) of wild-type Met-enkephalin is approximately 2 minutes.

This rapid clearance is driven by a coordinated attack from zinc metallopeptidases[1]. Specifically, Aminopeptidase N (APN) rapidly cleaves the N-terminal Tyr1-Gly2 bond, while Neprilysin (NEP) acts as an endopeptidase to cleave the Gly3-Phe4 bond[2]. The resulting fragments (e.g., Tyr, Gly-Gly-Phe-Met, Tyr-Gly-Gly, and Phe-Met) are entirely inactive.

The Stereochemical Rationale: Mechanism of Evasion

To engineer stability, peptide chemists often deploy single D-amino acid substitutions (e.g., D-Ala2) to block specific cleavage sites. However, the sequence H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH takes this to the absolute limit by utilizing an all-D chiral inversion.

Endogenous proteases are highly stereospecific. The active sites of zinc metallopeptidases like NEP and APN have evolved to coordinate the L- α -carbon geometry. When these enzymes encounter the D-configuration, the inverted stereocenter causes a severe steric clash within the S1​ and S1′​ binding pockets. This physical incompatibility prevents the scissile amide bond from aligning with the catalytic zinc ion and the nucleophilic water molecule, rendering the peptide completely invisible to the host's proteolytic machinery[3].

G cluster_L L-Met-Enkephalin (Wild-Type) cluster_D All-D-Met-Enkephalin L_Enk L-Tyr - Gly - Gly - L-Phe - L-Met APN Aminopeptidase N (Cleaves Tyr1-Gly2) L_Enk->APN NEP Neprilysin (NEP) (Cleaves Gly3-Phe4) L_Enk->NEP Degraded Inactive Fragments (t1/2 ~ 2 min) APN->Degraded NEP->Degraded D_Enk D-Tyr - Gly - Gly - D-Phe - D-Met Proteases Endogenous Proteases (APN, NEP, DPP III) D_Enk->Proteases Steric Clash Stable Intact Peptide (Infinite in vivo t1/2) Proteases->Stable No Cleavage

Proteolytic evasion mechanism of all-D-Met-enkephalin compared to natural L-Met-enkephalin.

Quantitative Stability Profile

The table below summarizes the profound impact of D-amino acid substitution on the pharmacokinetic and pharmacodynamic profile of the enkephalin scaffold.

Peptide AnalogSequencePlasma Half-Life ( t1/2​ )Primary Cleavage SiteOpioid Receptor Affinity
Wild-Type Met-Enkephalin L-Tyr-Gly-Gly-L-Phe-L-Met~2 minutesTyr1-Gly2, Gly3-Phe4High (μ/δ agonist)
[D-Ala2]-Met-Enkephalin L-Tyr-D-Ala-Gly-L-Phe-L-Met~30-60 minutesGly3-Phe4High
All-D-Met-Enkephalin D-Tyr-Gly-Gly-D-Phe-D-Met>24 hours (Stable) None (Resistant) Very Low (<10%)

Experimental Workflow: Self-Validating LC-MS/MS Stability Assay

To empirically prove the stability of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, a rigorous, self-validating LC-MS/MS protocol is required. As a scientist, you must ensure that the absence of degradation is due to the peptide's inherent stability, not an artifact of poor enzyme activity in the matrix or sample loss during extraction.

Step-by-Step Methodology
  • Matrix Preparation & Spiking : Thaw human or rat plasma on ice. Pre-incubate 990 µL of plasma at 37°C for 10 minutes to activate endogenous peptidases. Spike 10 µL of the all-D-Met-enkephalin stock (to a final concentration of 10 µM).

  • Aliquot Sampling : At precise time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching & Internal Standard Addition : Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile, pre-spiked with an isotopically labeled internal standard ( 13C/15N -labeled D-Met-enkephalin).

    • Causality Note: The acidified organic solvent serves a dual purpose. It instantly drops the pH below the operational optimum of metalloproteases, freezing the degradation kinetics. Simultaneously, it precipitates high-molecular-weight plasma proteins, preventing LC column fouling and MS ion suppression.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to autosampler vials. Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent-to-daughter ion transitions for both the analyte and the internal standard.

  • Self-Validation Check : The "0-minute" control (peptide spiked directly into pre-quenched plasma) must show 100% recovery relative to the internal standard. If the wild-type L-Met-enkephalin control does not degrade rapidly in a parallel assay, the plasma batch has lost its enzymatic viability and the assay must be rejected.

Workflow Step1 1. Plasma Incubation Spike peptide into rat/human plasma at 37°C Step2 2. Aliquot Sampling Time points: 0, 15, 30, 60, 120, 240 min Step1->Step2 Step3 3. Quenching & Precipitation Add 1% TFA in Acetonitrile to denature proteins Step2->Step3 Step4 4. Centrifugation 14,000 x g, 10 min, 4°C Step3->Step4 Step5 5. LC-MS/MS Analysis MRM mode targeting parent ion transitions Step4->Step5 Step6 6. Pharmacokinetic Modeling Calculate t1/2 and clearance rates Step5->Step6

LC-MS/MS workflow for evaluating the in vivo plasma stability of peptide analogs.

The Pharmacological Paradox: Stability vs. Receptor Affinity

While the all-D enantiomer achieves the holy grail of peptide pharmacokinetics—absolute proteolytic stability—it falls victim to the chiral constraints of pharmacodynamics.

Opioid receptors are highly stereospecific, chiral environments. The spatial orientation of the crucial N-terminal tyramine motif (Tyr1), which is responsible for anchoring the peptide into the receptor's binding pocket via hydrogen bonding and π−π stacking, is inverted in the D-Tyr1 analog. Furthermore, the D-Phe4 substitution disrupts the required spatial distance between the two aromatic rings necessary for receptor activation.

Consequently, studies investigating the structural requirements for opioid activity have demonstrated that substitutions with D-Tyr1 and D-Phe4 drastically reduce receptor binding affinity[4]. H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH exhibits less than 10% of the receptor affinity of its wild-type counterpart, rendering it pharmacologically inert despite its infinite half-life.

Conclusion

The in vivo stability profile of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH perfectly illustrates the double-edged sword of stereochemical peptide engineering. While total D-amino acid substitution provides an impenetrable shield against APN, NEP, and other endogenous peptidases, it fundamentally breaks the chiral "lock-and-key" mechanism required for receptor agonism. For modern drug developers, this necessitates a more nuanced approach—such as localized D-substitutions (e.g., DADLE), cyclization, or the use of dual enkephalinase inhibitors—to balance pharmacokinetic survival with pharmacodynamic efficacy.

References

  • Honold, D., et al. "All-d-Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors." ACS Publications. URL:[Link]

  • Chen, H., et al. "Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Beddell, C. R., et al. "Structural requirements for opioid activity of analogues of the enkephalins." Proceedings of the Royal Society B. URL:[Link]

  • Sobocińska, M., et al. "1-Substituted sialorphin analogues—synthesis, molecular modelling and in vitro effect on enkephalins degradation by NEP." Amino Acids. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Abstract H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic pentapeptide analogue of the endogenous opioid peptide Met-enkephalin. The incorporation of D-isomers of tyrosine, phenylalanine, and methionine is a strategic modif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic pentapeptide analogue of the endogenous opioid peptide Met-enkephalin. The incorporation of D-isomers of tyrosine, phenylalanine, and methionine is a strategic modification aimed at enhancing enzymatic stability and prolonging its half-life, thereby increasing its potential as a therapeutic agent. While these modifications are designed to improve pharmacokinetic properties, they also necessitate a thorough and rigorous evaluation of the compound's toxicity and safety profile. This guide provides a comprehensive framework for the preclinical safety assessment of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, addressing the absence of specific toxicological data for this novel entity. We will explore its predicted pharmacological profile, outline potential toxicological concerns based on the opioid peptide class, and present a multi-tiered strategy for its safety evaluation, including detailed in vitro and in vivo experimental protocols. This document is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical evaluation of novel peptide therapeutics.

Introduction: Rationale and Molecular Profile

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic analogue of the endogenous opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The parent molecule is known for its role in nociception and its rapid degradation by peptidases, which significantly limits its therapeutic utility. The strategic substitution of L-amino acids with their D-enantiomers at positions 1, 4, and 5 is intended to confer resistance to enzymatic degradation, a common strategy to improve the in vivo stability and bioavailability of peptide drugs.[1][2] This modification is expected to prolong the peptide's half-life and enhance its analgesic potential. However, the introduction of non-natural amino acids can also alter the biological activity and introduce new toxicological risks, including potential immunogenicity.[1] Therefore, a comprehensive safety evaluation is paramount before clinical consideration.

Table 1: Comparative Molecular Profile

PropertyMet-enkephalin (Parent Compound)H-D-Tyr-Gly-Gly-D-Phe-D-Met-OHRationale for Modification
Sequence H-Tyr-Gly-Gly-Phe-Met-OHH-D- Tyr-Gly-Gly-D- Phe-D- Met-OHD-amino acids confer resistance to proteolysis.[2]
Predicted Receptor Affinity µ- and δ-opioid receptorsµ- and δ-opioid receptors (affinity modulation possible)D-amino acid substitution can alter receptor binding affinity and selectivity.[3]
In Vivo Half-life Very short (minutes)Predicted to be significantly longerIncreased stability against peptidases.[2]
Potential Toxicity Profile Standard opioid side effects (respiratory depression, tolerance, dependence)Similar opioid-related effects, with additional considerations for non-natural amino acids.The core opioid pharmacophore is retained.
Immunogenicity Potential Low (as an endogenous peptide)Requires evaluation; non-natural amino acids can be perceived as foreign by the immune system.[4]Altered peptide structure may create new T-cell epitopes.[5]

Predicted Pharmacological and Toxicological Landscape

Opioid Receptor Engagement and Downstream Signaling

The N-terminal tyrosine residue is crucial for the interaction of enkephalins with opioid receptors. It is anticipated that H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH will primarily act as an agonist at the µ- and δ-opioid receptors, initiating a signaling cascade that leads to analgesia. This involves the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately reducing neuronal excitability.

G cluster_receptor Opioid Receptor Signaling Peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Receptor μ/δ Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channel->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Predicted signaling pathway of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

Anticipated Toxicities

The primary toxicological concerns for this peptide are extensions of its pharmacological activity, characteristic of opioid agonists. Additionally, the novel structure necessitates evaluation for unique toxicities.

  • On-Target Opioid Effects:

    • Respiratory Depression: A critical safety concern for µ-opioid receptor agonists.

    • Central Nervous System (CNS) Effects: Sedation, dizziness, and potential for dependence and tolerance with chronic use.

    • Gastrointestinal Effects: Constipation is a common side effect.

  • Cardiovascular Safety:

    • Potential for QT interval prolongation, a risk associated with some new chemical entities, should be assessed via hERG channel assays.[6]

  • Genotoxicity:

    • While peptides composed of natural amino acids are generally not considered genotoxic, the presence of D-amino acids warrants evaluation.[7][8] The current consensus suggests that testing may be required, especially if there are other chemical modifications.[9]

  • Immunogenicity:

    • The introduction of D-amino acids can create novel T-cell epitopes, potentially leading to the formation of anti-drug antibodies (ADAs).[4][5] This could lead to hypersensitivity reactions or neutralization of the therapeutic effect.

A Strategic Framework for Preclinical Safety Evaluation

A tiered approach to toxicological assessment is recommended, beginning with in vitro assays and progressing to in vivo studies.

G cluster_workflow Preclinical Safety Evaluation Workflow cluster_invitro_details cluster_invivo_acute_details cluster_invivo_repeated_details cluster_genotox_immuno_details InVitro Tier 1: In Vitro Toxicology InVivo_Acute Tier 2: In Vivo Acute & Safety Pharmacology InVitro->InVivo_Acute Proceed if acceptable in vitro profile Cytotoxicity Cytotoxicity Assays (MTT, LDH) hERG hERG Assay InVivo_Repeated Tier 3: In Vivo Repeated-Dose Toxicity InVivo_Acute->InVivo_Repeated Proceed based on acute toxicity and safety pharm data Acute_Tox Acute Systemic Toxicity (Rodent) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Genotox_Immuno Tier 4: Genotoxicity & Immunogenicity InVivo_Repeated->Genotox_Immuno Concurrent or subsequent evaluation Subchronic Sub-chronic Repeated-Dose (Rodent & Non-rodent) Genotox Ames, Micronucleus Immunogen In Silico, In Vitro Assays

Caption: Tiered workflow for preclinical safety assessment.

Tier 1: In Vitro Toxicology

A. Cytotoxicity Assessment

The initial evaluation should assess the general cytotoxicity of the peptide on various cell lines to identify potential off-target effects.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10]

    • Protocol:

      • Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[10]

      • Peptide Treatment: Treat cells with a serial dilution of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (e.g., 0.1 µM to 100 µM) and incubate for 24-72 hours.[11]

      • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

      • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

      • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

      • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[14]

    • Protocol:

      • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

      • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 10-50 µL) to a new 96-well plate.[15][16]

      • LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's instructions.[15]

      • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

      • Data Acquisition: Measure the absorbance at 490 nm.[15]

      • Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).[15]

B. Cardiovascular Safety: hERG Assay

This assay is crucial for assessing the risk of drug-induced QT prolongation.[6] It evaluates the peptide's potential to inhibit the hERG potassium channel.

  • Protocol (Automated Patch Clamp):

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Compound Application: Apply a range of concentrations of the peptide to the cells.

    • Electrophysiology: Measure the hERG channel current using an automated patch-clamp system (e.g., QPatch, SyncroPatch).[17]

    • Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.

Tier 2: In Vivo Acute Systemic Toxicity and Safety Pharmacology

A. Acute Systemic Toxicity

These studies provide information on the potential toxicity of a single high dose of the peptide and help in dose selection for repeated-dose studies.

  • Protocol (Rodent Model - Rat):

    • Animal Model: Use healthy young adult rats (e.g., Sprague-Dawley), typically one sex unless there is reason to believe one is more sensitive.[18]

    • Dose Administration: Administer the peptide via the intended clinical route (e.g., intravenous, subcutaneous) at several dose levels, including a limit dose (e.g., 2000 mg/kg).[18][19] Include a vehicle control group.

    • Observation: Monitor animals closely for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[20]

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

    • Endpoint: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

B. Safety Pharmacology

These studies investigate the effects of the peptide on vital physiological functions.

  • Core Battery Studies:

    • Central Nervous System: Assess effects on behavior, coordination, and body temperature in rodents.

    • Cardiovascular System: Monitor blood pressure, heart rate, and ECG in a non-rodent species (e.g., dog, non-human primate).

    • Respiratory System: Evaluate respiratory rate and tidal volume in rodents.

Tier 3: Repeated-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the peptide following repeated administration over a longer duration.[21]

  • Protocol (Sub-chronic - e.g., 28-day study):

    • Species: Conduct studies in two species, typically a rodent (rat) and a non-rodent (e.g., dog or non-human primate).[22][23]

    • Dose Groups: Include a control group, a low dose, a mid-dose, and a high dose. Dose levels should be based on acute toxicity data.[24]

    • Administration: Administer the peptide daily for 28 days via the intended clinical route.

    • Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical and Anatomic Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and conduct a full necropsy with histopathological examination of all major organs.[25][26]

    • Toxicokinetics: Collect blood samples at various time points to assess systemic exposure to the peptide.[24]

    • Endpoints: Identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.[24]

Tier 4: Genotoxicity and Immunogenicity Assessment

A. Genotoxicity

A standard battery of tests is recommended to assess the mutagenic and clastogenic potential.

  • Recommended Test Battery: [9]

    • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.[27]

    • In Vitro Mammalian Cell Assay: Either a mouse lymphoma assay or an in vitro micronucleus/chromosomal aberration test to detect chromosomal damage.[9][27]

    • In Vivo Genotoxicity Test: Typically a micronucleus test in rodent hematopoietic cells.[9]

B. Immunogenicity Risk Assessment

A stepwise approach is recommended to evaluate the potential for an immune response.

  • In Silico Analysis: Use computational algorithms to screen the peptide sequence for potential T-cell epitopes (both Class I and Class II HLA binding).[4]

  • In Vitro HLA Binding Assays: Synthesize predicted epitope sequences and test their binding affinity to a panel of common HLA alleles.[4][28]

  • In Vitro T-Cell Activation Assays: Co-culture the peptide with peripheral blood mononuclear cells (PBMCs) from a diverse panel of human donors and measure markers of T-cell activation (e.g., proliferation, cytokine release).[29]

  • Innate Immune Response Assays: Use whole blood or PBMC assays to assess the induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) to identify potential innate immune-modulating impurities.[28][30]

Regulatory Context and Considerations

The development of peptide therapeutics is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While peptides can sometimes fall between small molecule and biologic guidelines, the presence of non-natural amino acids in H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH suggests that a comprehensive toxicological package, similar to that for a new chemical entity, will likely be required. Early engagement with regulatory agencies is advisable to ensure the preclinical safety program is aligned with their expectations.

Conclusion

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH represents a promising modification of an endogenous opioid peptide, with the potential for enhanced therapeutic efficacy due to its increased stability. However, the structural modifications necessitate a thorough and systematic evaluation of its safety profile. The tiered toxicological assessment strategy outlined in this guide, from in vitro cytotoxicity and hERG assays to in vivo acute and repeated-dose studies, along with specialized genotoxicity and immunogenicity evaluations, provides a robust framework for characterizing its potential risks. A comprehensive understanding of the toxicology of this novel peptide is essential for its responsible development and successful translation into the clinical setting.

References

  • Tanir, J., et al. (2016). Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing. Mutagenesis, 31(4), 435-444. [Link]

  • De Groot, A. S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.[Link]

  • FDA. (n.d.). Immunogenicity Assessments in Peptides: Progress and Remaining Challenges. U.S. Food and Drug Administration.[Link]

  • Pfuhler, S., et al. (2016). Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing. Mutagenesis, 31(4), 435-444. [Link]

  • FDA. (2021, May 26). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. U.S. Food and Drug Administration.[Link]

  • ProImmune. (n.d.). Evaluating Immunogenicity Risk of Complex Peptide Products. ProImmune.[Link]

  • Ogasawara, T., et al. (2023). Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. Genes and Environment, 45(1), 33. [Link]

  • Tanir, J., et al. (2016). Genotoxicity assessment of peptide/protein-related biotherapeutics: Points to consider before testing. ResearchGate.[Link]

  • Bio-protocol. (n.d.). 2.7. Lactate dehydrogenase (LDH) release cytotoxicity assay. Bio-protocol.[Link]

  • Li, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589243. [Link]

  • Abzena. (2025, August 4). Part 3 of 4: Immunogenicity Assessment for Peptide Drugs. Abzena.[Link]

  • Andrews, L. P., et al. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. Toxicological Sciences, 199(2), 133-142. [Link]

  • Tabbene, O., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray.[Link]

  • ResearchGate. (2013, September 4). How can I set a protocol to do a mtt assay of peptide and protein?. ResearchGate.[Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.[Link]

  • Akbari, Z., et al. (2017). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian Journal of Basic Medical Sciences, 20(11), 1259-1265. [Link]

  • Konopatsky, A., et al. (2019). D-amino acids in nature, agriculture and biomedicine. Taylor & Francis Online.[Link]

  • Creative Biolabs. (n.d.). Repeat Dose Toxicity. Creative Biolabs.[Link]

  • Lomheim, L., et al. (2014). Racemization in reverse: evidence that D-amino acid toxicity on Earth is controlled by bacteria with racemases. PLoS One, 9(3), e92101. [Link]

  • Das, S., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(2), 522-533. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.[Link]

  • Bio-protocol. (n.d.). In vitro cytotoxicity assay. Bio-protocol.[Link]

  • IONTOX. (2026, March 21). Understanding Repeat-Dose Toxicity Studies: Essential Insights for Drug Development. IONTOX.[Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Noble Life Sciences.[Link]

  • Peterson, S. M., et al. (2023). Tryptophan Substitution in CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) Introduces δ-Opioid Receptor Antagonism, Preventing Antinociceptive Tolerance and Stress-Induced Reinstatement of Extinguished Cocaine-Conditioned Place Preference. Molecules, 28(17), 6331. [Link]

  • Strickland, J., et al. (2018). Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies. Toxicology in Vitro, 49, 81-88. [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim.[Link]

  • Sharma, G., et al. (2022). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers in Bioengineering and Biotechnology, 10, 1024623. [Link]

  • Okumura, H., et al. (2002). A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation. Japanese Journal of Clinical Oncology, 32(6), 216-221. [Link]

  • Wang, C., et al. (2024). Development of an Absolute Quantification Method for hERG Using PRM with Single Isotopologue in-Sample Calibration. ACS Omega, 9(31), 35919-35927. [Link]

  • Evotec. (n.d.). hERG Safety Assay. Evotec.[Link]

  • FDA. (n.d.). Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration.[Link]

  • Wang, C., et al. (2024). Development of an Absolute Quantification Method for hERG Using PRM with Single Isotopologue in-Sample Calibration. ACS Omega, 9(31), 35919-35927. [Link]

  • Bennett, M. A., et al. (2002). Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2. Journal of Medicinal Chemistry, 45(25), 5617-5619. [Link]

  • NAMSA. (n.d.). A Practical Guide to ISO 10993-11: Systemic Effects. NAMSA.[Link]

  • FDA. (2021, May 26). Utility of Nonclinical Cardiac Repolarization Assays to Predict Clinical QTC Outcomes for Peptide and Protein Therapeutics. U.S. Food and Drug Administration.[Link]

  • Lee, Y. S., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5698. [Link]

  • Peptides UK. (n.d.). Peptide Safety Protocols | Clinical Guidelines. Peptides UK.[Link]

  • Dooley, C. T., & Houghten, R. A. (1996). An all D-amino acid opioid peptide with central analgesic activity from a combinatorial library. Journal of the American Chemical Society, 118(49), 12462-12463. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative RP-HPLC Purification of the Enkephalin Analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Executive Summary & Rationale The pentapeptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a highly modified, synthetic analog of endogenous methionine-enkephalin. The strategic incorporation of D-amino acids (D-Tyr¹, D-Phe⁴, D-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pentapeptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a highly modified, synthetic analog of endogenous methionine-enkephalin. The strategic incorporation of D-amino acids (D-Tyr¹, D-Phe⁴, D-Met⁵) confers exceptional resistance to proteolytic degradation while maintaining potent binding affinity at opioid receptors [1].

Due to the highly hydrophobic nature of its aromatic (Tyrosine, Phenylalanine) and sulfur-containing (Methionine) residues, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method for isolating the target peptide from synthesis by-products, such as truncated sequences and deletion impurities [2]. This application note details a self-validating, highly reproducible RP-HPLC methodology designed to achieve >98% purity for this specific enkephalin analog.

Physicochemical Profiling

Before developing a chromatographic method, it is critical to map the physicochemical properties of the target molecule. The presence of D-amino acids alters the secondary spatial orientation but maintains the overall hydrophobic footprint of the L-counterparts.

Table 1: Physicochemical Properties of the Target Peptide

PropertyValue
Sequence H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH
Molecular Formula C₂₇H₃₅N₅O₇S
Molecular Weight 573.66 g/mol
Isoelectric Point (pI) ~5.6
Net Charge (at pH 2.0) +1 (Protonated N-terminus)
Hydrophobicity High (Driven by Tyr, Phe, Met residues)

Mechanistic Causality in Method Development

A robust purification protocol is not merely a sequence of steps; it is a carefully engineered system of chemical interactions. The choices below reflect the specific causality required to isolate this hydrophobic peptide.

  • Stationary Phase Selection (C18): An octadecylsilane (C18) column is selected due to the high hydrophobicity of the pentapeptide. The long, non-polar C18 chains provide maximum surface area for hydrophobic partitioning with the Phe and Met side chains. A fully end-capped silica support is mandatory to prevent secondary electrostatic interactions between the basic N-terminus and residual acidic silanols [3].

  • Mobile Phase & Ion-Pairing (0.1% TFA): The mobile phase utilizes 0.1% v/v Trifluoroacetic Acid (TFA). TFA serves a dual mechanistic purpose: it lowers the pH to ~2.0, ensuring the peptide is fully protonated, and the hydrophobic trifluoroacetate anion pairs with the positively charged N-terminus. This ion-pairing increases the peptide's overall retention on the C18 column and yields sharper, symmetrical peaks [4].

  • Elution Dynamics (Gradient Slope): Peptides desorb from the stationary phase over a very narrow window of organic modifier concentration. A shallow, linear gradient of Acetonitrile (ACN) is employed to ensure baseline resolution between the target peptide and closely related impurities, such as oxidized methionine variants [5].

Separation_Mechanism A Mobile Phase A (0.1% TFA in H2O) C Ion-Pairing Effect (TFA binds N-term) A->C Protonation B Mobile Phase B (0.1% TFA in ACN) D Hydrophobic Partitioning (C18 Stationary Phase) B->D Gradient %B C->D Retention E Desorption & Elution (Target Peptide) D->E Elution

Fig 1: Chromatographic mechanism driven by TFA ion-pairing and hydrophobic partitioning.

Experimental Workflow & Protocols

HPLC_Workflow A 1. Crude Peptide Synthesis Product (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) B 2. Sample Solubilization & Filtration (20% ACN, 0.1% TFA, 0.22 µm PTFE) A->B C 3. Preparative RP-HPLC (C18 Column, Gradient Elution) B->C D 4. Fraction Collection (UV Detection: 220 nm & 280 nm) C->D E 5. Analytical RP-HPLC & LC-MS (Purity >98%, Mass Confirmation) D->E F 6. Lyophilization (Pure Peptide TFA Salt) E->F

Fig 2: End-to-end RP-HPLC purification workflow for the synthetic enkephalin analog.

System Suitability & Self-Validation

Before processing the crude peptide, the system must be validated to ensure reliability and prevent sample loss.

  • Blank Run: Inject 100 µL of sample solvent (20% ACN / 0.1% TFA) and run the full preparative gradient. Validation metric: A flat baseline at 220 nm with no ghost peaks confirms column cleanliness and solvent purity.

  • Scout Injection: Inject an analytical-scale amount (e.g., 50 µg) of the crude mixture using the preparative method. Validation metric: Confirm the retention time of the major peak matches the expected elution profile and assess the resolution from adjacent impurities.

Sample Preparation
  • Weigh out 50 mg of the crude lyophilized peptide.

  • Solubilize in 5 mL of a 20% Acetonitrile / 80% Water solution containing 0.1% TFA. Note: The hydrophobicity of D-Phe and D-Met requires at least 20% organic modifier to prevent aggregation and ensure complete dissolution.

  • Sonicate for 5 minutes at room temperature.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could occlude the column frit.

Preparative RP-HPLC Protocol
  • Column: Preparative C18 (e.g., 250 mm × 21.2 mm, 5 µm particle size, 100 Å pore size).

  • Detection: Dual-wavelength UV at 220 nm (peptide bond) and 280 nm (Tyrosine aromatic ring).

  • Injection Volume: 5 mL (50 mg crude peptide).

Table 2: Preparative RP-HPLC Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.015.09010
5.015.09010
45.015.05050
46.015.0595
51.015.0595
52.015.09010
60.015.09010
Analytical Verification (Purity & Mass)

Fractions collected across the major peak must be individually analyzed before pooling to ensure >98% purity.

  • Column: Analytical C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Detection: UV 220 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode. Expected [M+H]⁺ = 574.6 m/z.

Table 3: Analytical RP-HPLC Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.09010
2.01.09010
22.01.04060
23.01.0595
26.01.0595
27.01.09010
35.01.09010

Troubleshooting: Methionine Oxidation

A critical challenge in the purification of methionine-containing peptides is the spontaneous oxidation of the thioether side chain to methionine sulfoxide [M(O)].

Chromatographic Resolution: The addition of an oxygen atom makes the oxidized peptide significantly more polar than the target H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH. Consequently, the oxidized impurity will elute earlier (lower %B) than the target peak on a reversed-phase column. If the oxidized peak co-elutes with the main peak, the gradient slope between 20% and 40% B must be flattened (e.g., extending the gradient time by 10-15 minutes) to increase the resolution factor ( Rs​ ) between the two species.

References

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197.[Link][2]

  • Li, Y., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3395.[Link][1]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Application Note.[Link][3]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Educational Primer.[Link][4]

  • Chemco Plus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.[Link][5]

Sources

Application

Application Note: Solubilization Strategies for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Executive Summary & Physicochemical Profiling H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic pentapeptide analog of enkephalin. The incorporation of D-amino acids confers significant resistance to proteolytic degradation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic pentapeptide analog of enkephalin. The incorporation of D-amino acids confers significant resistance to proteolytic degradation, making it highly valuable for in vitro and in vivo receptor binding assays. However, these structural features also create profound solubilization challenges.

As a Senior Application Scientist, the first step in dissolving any novel peptide is to avoid the "trial and error" approach by establishing a physicochemical profile. The solubility of this specific sequence is dictated by three competing factors:

PropertyValueMechanistic Implication for Solubilization
Hydrophobicity 60% HydrophobicThe presence of D-Tyr, D-Phe, and D-Met drives strong intermolecular hydrophobic aggregation in aqueous media.
Net Charge (pH 7.4) 0 (Zwitterionic)The N-terminal amine (+1) and C-terminal carboxylate (-1) neutralize each other. The lack of electrostatic repulsion causes the peptide to crash out of neutral buffers.
Oxidation Liability High (D-Met residue)The thioether group in D-Methionine is highly susceptible to oxidation. This is an absolute contraindication for the use of Dimethyl Sulfoxide (DMSO).

The Causality of Solvent Selection

The standard protocol for dissolving hydrophobic peptides with a net charge of zero is to utilize a strong polar aprotic solvent, typically DMSO, followed by aqueous dilution . However, DMSO acts as an oxidizing agent that will rapidly convert the D-Methionine residue into methionine sulfoxide, destroying the peptide's biological activity .

To maintain scientific integrity, we must substitute DMSO with Dimethylformamide (DMF) or Acetonitrile (ACN) . DMF provides the high dielectric constant needed to disrupt hydrophobic peptide-peptide interactions without acting as an oxygen donor to the thioether group .

Solvent Compatibility Matrix
Solvent / AgentSuitabilityRationale & Causality
Sterile Water / PBS PoorNet charge of zero at pH 7.4 leads to immediate hydrophobic aggregation.
DMSO AVOID Highly effective solubilizer, but strongly oxidizes the D-Met residue.
DMF (Cell Culture Grade) Optimal Disrupts hydrophobic interactions without oxidizing D-Met. Low toxicity at <0.5% final concentration.
10% Acetic Acid ModerateProtonates the C-terminus (shifting net charge to +1), but may not fully overcome the hydrophobicity of the aromatic residues.

Decision Tree: Solubilization Workflow

PeptideSolubilization Start Lyophilized Peptide (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) Equilibrate Equilibrate to Room Temp & Centrifuge Vial Start->Equilibrate TestAq Attempt Aqueous Solubilization (Sterile Water / Assay Buffer) Equilibrate->TestAq Decision Check Visual Solubility TestAq->Decision Success Clear Solution: Proceed to Assay/Storage Decision->Success Soluble Fail Turbid/Precipitate: Net Charge = 0 Decision->Fail Insoluble AddDMF Add Minimal DMF (Avoid DMSO due to D-Met) Fail->AddDMF Vortex Vortex & Mild Sonication until optically clear AddDMF->Vortex Dilute Dilute Dropwise into Target Aqueous Buffer Vortex->Dilute Dilute->Decision Re-evaluate

Fig 1: Solubilization workflow prioritizing D-Met oxidation prevention.

Step-by-Step Experimental Methodologies

Protocol A: The DMF Co-Solvent Method (Primary Recommendation)

This protocol uses DMF to solvate the hydrophobic core of the peptide, followed by a kinetic dilution strategy to trap the peptide in a soluble state within the aqueous buffer.

Step 1: Preparation & Equilibration

  • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient moisture condensation, which can cause localized hydrolysis or aggregation.

  • Centrifuge the vial at 10,000 x g for 1 minute to ensure all powder is pelleted at the bottom.

Step 2: Concentrated Stock Generation

  • Add a minimal volume of sterile, anhydrous Dimethylformamide (DMF) to achieve a high-concentration stock (e.g., 10–20 mg/mL).

  • Vortex gently for 30 seconds. If particulates remain, apply mild bath sonication for 1–2 minutes.

  • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete solvation.

Step 3: Kinetic Aqueous Dilution

  • Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer or vortex mixer.

  • While the buffer is actively mixing, add the concentrated peptide-DMF stock dropwise .

  • Causality: Adding buffer into the DMF stock causes a rapid spike in water concentration, forcing the peptide to crash out. Adding the stock dropwise into the buffer ensures the local peptide concentration never exceeds its aqueous solubility limit, rapidly dispersing the molecules .

Step 4: Cytotoxicity Verification

  • Ensure the final concentration of DMF in your working assay is ≤0.5% (v/v). Concentrations above this threshold can induce non-specific cytotoxicity in primary cell cultures .

Protocol B: The pH-Shift Method (Aqueous Alternative)

If your downstream application strictly prohibits the use of organic co-solvents, you must alter the peptide's net charge to force solubility.

Step 1: Aqueous Suspension

  • Add sterile water to the lyophilized peptide to reach the target concentration. The peptide will form a cloudy, insoluble suspension due to its zwitterionic state (net charge = 0).

Step 2: C-Terminal Protonation

  • Add 10% (v/v) Acetic Acid dropwise, vortexing thoroughly after each drop .

  • Causality: Dropping the pH below 4.0 protonates the C-terminal carboxylic acid. The peptide shifts from a net charge of 0 to +1. This newly introduced electrostatic charge enhances dipole-dipole interactions with water, potentially overcoming the hydrophobic forces of the Tyr/Phe/Met residues.

  • Self-Validation Check: If the solution does not clear after the pH drops below 4.0, the hydrophobic interactions are too severe for a pH-shift alone. You must lyophilize the sample to remove the water/acid and default to Protocol A.

Quality Control and Storage

Once solubilized, the structural integrity of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH must be protected:

  • Aliquoting: Immediately divide the clear solution into single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients as ice crystals form, irreversibly precipitating hydrophobic peptides.

  • Inert Atmosphere: If possible, blanket the aliquots with Argon or Nitrogen gas before sealing. This displaces ambient oxygen, further protecting the D-Met residue from slow oxidation during long-term storage at -80°C.

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Peptide Synthesis Blog. Available at:[Link]

Method

Application Note: Preparation and In Vitro Handling of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH for Opioid Receptor Assays

Executive Summary & Scientific Rationale The synthetic peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (commonly referred to as[D-Tyr¹, D-Phe⁴, D-Met⁵]-enkephalin) is a highly specialized analog of the endogenous opioid peptide M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthetic peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (commonly referred to as[D-Tyr¹, D-Phe⁴, D-Met⁵]-enkephalin) is a highly specialized analog of the endogenous opioid peptide Methionine-enkephalin. In standard in vitro cell culture assays, endogenous L-peptides are rapidly degraded by ubiquitous proteases and peptidases (such as neprilysin and aminopeptidase N) present in serum and cellular exudates.

Physicochemical Properties & Solubilization Strategy

Before initiating any protocol, it is critical to understand the physicochemical nature of the peptide to prevent aggregation or loss of active concentration. The presence of multiple hydrophobic D-amino acids (D-Phe, D-Met) alters the solvation dynamics compared to highly polar peptides.

Causality of Solvent Choice: While the zwitterionic termini (free N-terminal amine and C-terminal carboxyl) provide some aqueous solubility, direct dissolution in 1X PBS often results in invisible micro-aggregates. To ensure complete monomeric dissolution, we utilize a primary solubilization step in Dimethyl Sulfoxide (DMSO) followed by aqueous dilution.

Table 1: Physicochemical Properties & Storage Guidelines
ParameterValue / RecommendationScientific Rationale
Sequence H-D-Tyr-Gly-Gly-D-Phe-D-Met-OHFull D-chiral substitution at cleavage sites.
Molecular Weight 573.67 g/mol Required for precise molarity calculations.
Net Charge (pH 7.4) 0 (Zwitterionic)Contributes to potential hydrophobic stacking.
Primary Solvent 10% DMSO (v/v)Disrupts hydrophobic interactions between D-Phe/D-Met.
Diluent ddH₂O or 1X PBSMimics physiological osmolarity for cell culture.
Storage (Lyophilized) -20°C to -80°C (Desiccated)Prevents ambient moisture-induced hydrolysis.
Storage (Reconstituted) Aliquoted at -80°CAvoids freeze-thaw cycles which cause peptide shearing.

Self-Validating Protocol: Reconstitution and Sterilization

This protocol is designed as a self-validating system . By incorporating a spectrophotometric validation step, you eliminate the assumption of 100% recovery and ensure your dose-response curves are built on accurate molarities.

Phase 1: Primary Solubilization
  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Primary Solvation: Add sterile, cell-culture grade DMSO to achieve a 10% (v/v) ratio of the final target volume. Vortex gently for 60 seconds. Note: The peptide must dissolve completely into a clear solution at this stage.

  • Aqueous Dilution: Slowly add 90% (v/v) sterile ddH₂O or 1X PBS while gently swirling to reach a stock concentration of 1 mM.

Phase 2: Spectrophotometric Validation
  • Concentration Verification: Measure the absorbance of the stock solution at 280 nm using a NanoDrop or standard spectrophotometer.

    • Validation Logic: The D-Tyr residue contains a phenolic ring with a molar extinction coefficient (ε) of ~1490 M⁻¹ cm⁻¹. Use the Beer-Lambert law ( A=ϵ⋅c⋅l ) to verify the exact molarity of your stock before proceeding.

Phase 3: Sterilization & Storage
  • Filtration: Pass the validated 1 mM stock through a 0.22 µm PVDF or PES syringe filter .

    • Causality Check: Never use cellulose acetate or nylon filters. Hydrophobic peptides will irreversibly bind to these matrices, stripping the peptide from your solution.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in low-protein binding microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.

Workflow A 1. Weighing Dry Peptide B 2. Primary Solubilization (10% DMSO) A->B Prevent aggregation C 3. Dilution (90% ddH2O/PBS) B->C Adjust to 1mM D 4. Sterilization (0.22 µm PVDF) C->D Low protein-binding E 5. Aliquot & Store (-80°C) D->E Avoid freeze-thaw

Fig 1: Reconstitution and sterilization workflow for hydrophobic D-substituted peptides.

Application Workflow: Opioid Receptor cAMP Inhibition Assay

The primary utility of[D-Tyr¹, D-Phe⁴, D-Met⁵]-enkephalin is the activation of δ/μ-opioid receptors. Because these are Gαi/o-coupled GPCRs, their activation inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP[3]. To measure this, we must first artificially stimulate AC using Forskolin[4].

Step-by-Step Assay Protocol
  • Cell Seeding: Plate HEK293 or CHO cells stably expressing the target opioid receptor into a 384-well white opaque microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Ligand Preparation: Thaw a single 1 mM peptide aliquot on ice. Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Agonist Incubation: Add the peptide dilutions to the cells and incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the peptide to bind the receptor and prime the Gαi/o subunits before the system is flooded with Forskolin.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM. Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagent (e.g., GloSensor or HTRF lysis buffer) as per the manufacturer's protocol. Read luminescence/fluorescence.

Pathway Ligand [D-Tyr1, D-Phe4, D-Met5]-Enk (Protease-Resistant Agonist) Receptor δ/μ Opioid Receptor (GPCR) Ligand->Receptor High-affinity binding Gi Gαi/o Subunit Receptor->Gi Conformational change AC Adenylyl Cyclase (AC) Gi->AC Inhibition (-) cAMP cAMP Accumulation AC->cAMP ATP conversion Forskolin Forskolin (Direct Activator) Forskolin->AC Stimulation (+) Readout Luminescence/BRET Readout cAMP->Readout Signal detection

Fig 2: Gi/o-coupled opioid receptor signaling pathway and cAMP assay logic.

Table 2: Self-Validating Assay Controls

To ensure the assay is trustworthy, the following internal controls must be run on every plate:

Control TypeWell ContentsExpected OutcomeAssay Validation Purpose
Basal (Min Signal) Cells + Buffer onlyLow cAMPEstablishes the baseline physiological state of the cells.
Max Signal Cells + Forskolin (10 µM)High cAMPProves that Adenylyl Cyclase is functional and responsive.
Vehicle Control Cells + Forskolin + 0.1% DMSOHigh cAMPEnsures the DMSO from the peptide stock does not inhibit AC.
Reference Agonist Cells + Forskolin + DAMGO (1 µM)Low cAMPConfirms the opioid receptors are expressing and actively coupling to Gi/o.

Assay Acceptance Criteria: Calculate the Z'-factor using the Max Signal and Reference Agonist wells. A Z'-factor > 0.5 indicates a robust assay capable of accurately determining the EC₅₀ of your D-substituted enkephalin analog.

References

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis.1

  • Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. PMC - NIH.2

  • Activation profiles of opioid ligands in HEK cells expressing δ opioid receptors. PMC - NIH.4

  • Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists. ACS Pharmacology & Translational Science.3

Sources

Application

Application Note: Radiolabeling Techniques for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

Introduction & Chemical Rationale The synthetic peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a highly protease-resistant, all-D-amino acid analog of Met-enkephalin. Designed to target delta ( δ ) and mu ( μ ) opioid recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The synthetic peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a highly protease-resistant, all-D-amino acid analog of Met-enkephalin. Designed to target delta ( δ ) and mu ( μ ) opioid receptors, this peptide requires high-specific-activity radiolabeling for use in receptor binding assays, biodistribution studies, and molecular imaging.

As an Application Scientist, the approach to radiolabeling this specific sequence must be dictated by its distinct structural liabilities and assets:

  • The N-Terminal Advantage (D-Tyr 1 ) : The presence of an unsubstituted phenolic ring on the D-Tyrosine residue makes this peptide an ideal candidate for direct electrophilic radioiodination ( 125 I, 123 I, or 131 I). This eliminates the need for bulky prosthetic groups (like Bolton-Hunter reagents) that could sterically hinder receptor binding[1].

  • The C-Terminal Liability (D-Met 5 ) : The thioether group of the D-Methionine residue is highly susceptible to oxidation. Exposure to strong oxidizing agents during the radiolabeling process will rapidly convert the thioether to a sulfoxide, a modification known to drastically reduce or abolish the biological affinity of enkephalin analogs[2].

Therefore, the core challenge in radiolabeling H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is achieving high radiochemical yield (RCY) on the D-Tyr 1 residue while completely suppressing the concurrent oxidation of the D-Met 5 residue.

Methodological Strategy & Causality

Direct electrophilic radioiodination relies on the in situ generation of an electrophilic iodine species ( I+ or H2​OI+ ) from radioactive iodide ( 125I− )[3]. This requires an oxidizing agent. The choice of oxidant is the single most critical variable in this workflow.

  • Chloramine-T (Homogeneous Oxidation) : Chloramine-T (N-chloro-p-toluenesulfonamide) is a potent, water-soluble oxidant. While it provides rapid and quantitative radioiodine incorporation, it homogeneously mixes with the peptide. This direct exposure almost guarantees the oxidation of the D-Met thioether to a sulfoxide unless the reaction is strictly time-controlled (typically <30 seconds) and immediately quenched[1].

  • IODO-GEN (Heterogeneous/Solid-Phase Oxidation) : IODO-GEN (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycouril) is highly insoluble in water. By plating it onto the walls of the reaction vessel, the oxidation of iodide occurs at the solid-liquid interface. The peptide remains in the aqueous phase, minimizing direct contact with the oxidant. This 4 significantly reduces methionine oxidation while maintaining high specific activity[4].

Quantitative Comparison of Radiolabeling Strategies
Radiolabeling MethodIsotopeOxidantMet-Oxidation RiskSpecific ActivityRecommended Application
Solid-Phase Electrophilic 125 I / 131 IIODO-GENLow High (~2000 Ci/mmol)Receptor binding assays, In vivo tracking
Homogeneous Electrophilic 125 I / 131 IChloramine-THigh High (~2000 Ci/mmol)Robust labeling (Requires strict HPLC QC)
Catalytic Tritiation 3 HNoneNoneLow (~50 Ci/mmol)In vitro autoradiography (No steric changes)

Radiochemical Workflow & Competing Pathways

RadiolabelingWorkflow Peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (Target Peptide) Sub1 Electrophilic Aromatic Substitution (on D-Tyr1 phenolic ring) Peptide->Sub1 Sub2 Side Reaction: Oxidation (D-Met5 to Sulfoxide) Peptide->Sub2 Iodide Na[125I] / Na[131I] ReactiveI Electrophilic Iodine (I+) Iodide->ReactiveI Oxidation Oxidant Oxidizing Agent (IODO-GEN or Chloramine-T) Oxidant->ReactiveI Catalyzes Oxidant->Sub2 ReactiveI->Sub1 Product [125I]-D-Tyr1-Enkephalin Analog (Radiotracer) Sub1->Product Degraded Met-Sulfoxide Byproduct (Loss of Affinity) Sub2->Degraded

Figure 1. Radiochemical workflow and competing oxidation pathways for D-Met-enkephalin.

Experimental Protocols

To ensure a self-validating system, both protocols below mandate Reverse-Phase HPLC (RP-HPLC) as the final quality control step. Thin-Layer Chromatography (TLC) cannot reliably distinguish between the intact [125I] -peptide and the inactive [125I] -Met-sulfoxide byproduct[2].

Protocol A: IODO-GEN Mediated Radioiodination (Recommended)

This solid-phase oxidation protocol is optimized to preserve the D-Met 5 residue.

Step 1: Preparation of the Reaction Vessel

  • Dissolve IODO-GEN in chloroform to a concentration of 1 mg/mL.

  • Aliquot 50 µL of the solution into a sterile microcentrifuge tube.

  • Evaporate the chloroform under a gentle stream of nitrogen gas. This coats the walls of the tube with a thin, insoluble layer of oxidant. (Note: Coated tubes can be stored at 4°C in a desiccator for up to 6 months).

Step 2: Radiolabeling Reaction

  • Dissolve 10–20 µg of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH in 50 µL of 0.1 M Sodium Phosphate buffer (pH 7.4). Causality: pH 7.4 ensures the phenolic hydroxyl of D-Tyr is sufficiently deprotonated to direct ortho-substitution without accelerating alkaline degradation.

  • Add the peptide solution to the IODO-GEN coated tube.

  • Add 1 mCi of carrier-free Na[ 125 I] (in dilute NaOH).

  • Incubate at room temperature for 10–15 minutes with gentle swirling.

Step 3: Termination & Self-Validation (QC)

  • Termination: Decant the reaction mixture into a fresh, uncoated tube. Causality: Physical separation instantly halts the oxidation process without requiring chemical reducing agents (like sodium metabisulfite) that could alter the peptide.

  • RP-HPLC Purification: Inject the mixture onto a C18 RP-HPLC column. Run a gradient of Water/Acetonitrile (containing 0.1% TFA). Monitor using an in-line NaI(Tl) radiodetector.

  • Fraction Collection: The unoxidized [125I] -peptide will elute later (more hydrophobic) than the oxidized [125I] -Met-sulfoxide byproduct. Collect the later radioactive peak to guarantee biological activity.

Protocol B: Chloramine-T Method (Alternative)

Use this method only if IODO-GEN is unavailable. It requires stringent temporal control to prevent total degradation of the peptide[1].

Step 1: Reaction Setup

  • In a standard microcentrifuge tube, combine 10 µg of the peptide in 50 µL of 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Add 1 mCi of carrier-free Na[ 125 I].

Step 2: Initiation and Critical Timing

  • Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in ultra-pure water).

  • Vortex gently and allow the reaction to proceed for exactly 30 seconds . Causality: Chloramine-T is a highly potent, soluble oxidant. Prolonged exposure guarantees quantitative conversion of D-Met to Met-sulfoxide, destroying the tracer's utility.

Step 3: Quenching & Self-Validation (QC)

  • Quenching: Immediately inject 10 µL of Sodium Metabisulfite (2 mg/mL in water). This reduces unreacted electrophilic iodine back to iodide and neutralizes the Chloramine-T.

  • RP-HPLC Purification: Immediately perform RP-HPLC as described in Protocol A to isolate the intact [125I] -peptide from the high volume of oxidized impurities and free [125I] iodide generated by this harsher method[2].

References

  • Late-stage labeling of diverse peptides and proteins with iodine-125 Journal of Pharmaceutical Analysis / PubMed Central (PMC)
  • Rapid and Efficient Radiolabeling of Short Peptides ACS Omega
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Molecules / PubMed Central (PMC)

Sources

Method

Application Note: Advanced In Vitro Receptor Assay Protocols Using ent-Met-Enkephalin (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH)

Introduction & Scientific Rationale Endogenous opioid pentapeptides, such as L-Methionine-enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met), are critical neuromodulators of nociception and cardiovascular function[1]. However, their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Endogenous opioid pentapeptides, such as L-Methionine-enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met), are critical neuromodulators of nociception and cardiovascular function[1]. However, their utility in in vitro and in vivo pharmacological studies is heavily compromised by rapid proteolytic degradation. Furthermore, due to their lipophilic nature, enkephalins exhibit significant non-specific partitioning into cellular lipid bilayers, which can confound receptor binding data[2].

To isolate true stereospecific G-protein coupled receptor (GPCR) activation from non-specific membrane interactions, researchers employ H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (ent-Met-enkephalin). Because glycine is achiral, this sequence represents the exact all-D enantiomer of natural Met-enkephalin.

The Causality of Experimental Choice:

  • Stereospecificity Probe: The μ -opioid (MOR) and δ -opioid (DOR) receptors possess highly stereoselective binding pockets. Substitutions of D-amino acids at positions 1 and 4 (D-Tyr and D-Phe) create severe steric clashes, effectively abolishing receptor affinity[3]. Therefore, ent-Met-enkephalin serves as the ultimate negative control; any displacement of radioligands by this D-peptide is definitively caused by non-specific lipid disruption rather than receptor binding.

  • Proteolytic Resistance: Endogenous L-enkephalins are rapidly cleaved by aminopeptidase N (at the Tyr-Gly bond) and dipeptidyl carboxypeptidases (at the Gly-Phe bond). The D-enantiomeric backbone renders ent-Met-enkephalin completely invisible to these endogenous stereoselective proteases, providing a stable scaffold for baseline metabolic studies[4].

Mechanistic Workflow

G cluster_0 L-Met-Enkephalin (Endogenous) cluster_1 ent-Met-Enkephalin (All-D) L_Enk L-Tyr-Gly-Gly-L-Phe-L-Met MOR MOR / DOR (Stereospecific Pocket) L_Enk->MOR High Affinity Gi Gi/o Protein Activation MOR->Gi Agonism cAMP Decreased cAMP (Analgesia) Gi->cAMP D_Enk D-Tyr-Gly-Gly-D-Phe-D-Met Membrane Lipid Membrane Partitioning D_Enk->Membrane Identical Lipophilicity NoBind No Receptor Activation D_Enk->NoBind Steric Clash

Fig 1: Parallel pathways comparing receptor activation of L-Met-enkephalin vs. ent-Met-enkephalin.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To validate the stereospecificity of novel opioid ligands by using ent-Met-enkephalin to establish the threshold of non-specific membrane binding.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR or DOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).

  • Ligand Preparation: Prepare serial dilutions (10⁻¹¹ to 10⁻⁴ M) of L-Met-enkephalin and ent-Met-enkephalin in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (20 µg protein/well), 50 µL of the peptide dilution, and 50 µL of radioligand (1 nM [³H]-DAMGO for MOR, or 1 nM [³H]-DPDPE for DOR). Incubate at 25°C for 60 minutes.

    • Expert Insight: We conduct this at 25°C rather than 37°C to minimize residual protease activity while allowing the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour. Because ent-Met-enkephalin is highly lipophilic, it will stick to raw glass fibers, artificially inflating the apparent bound fraction. PEI neutralizes the filter charge.

  • Quantification: Wash filters three times with 1 mL ice-cold Tris-HCl, dry, and measure retained radioactivity via liquid scintillation counting.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Objective: To confirm the lack of Gi/o-mediated agonism by the all-D enantiomer.

  • Cell Seeding: Seed MOR-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white microplate.

  • Stimulation: Add 10 µM Forskolin to all wells.

    • Expert Insight: Opioid receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. To measure an inhibitory response, we must first artificially elevate the baseline cAMP levels using Forskolin.

  • Treatment: Immediately add serial dilutions of L-Met-enkephalin or ent-Met-enkephalin (10⁻¹⁰ to 10⁻⁵ M) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP breakdown). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells using the HTRF cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

Protocol 3: Plasma Proteolytic Stability Assay (LC-MS/MS)

Objective: To demonstrate the absolute enzymatic resistance of the D-peptide scaffold.

  • Matrix Preparation: Thaw pooled human plasma and pre-warm to 37°C.

  • Spiking: Spike L-Met-enkephalin and ent-Met-enkephalin into separate plasma aliquots to a final concentration of 10 µM.

  • Sampling: At time points 0, 5, 15, 30, 60, 120, and 1440 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., heavy-isotope labeled enkephalin).

    • Expert Insight: The rapid protein precipitation denatures aminopeptidases instantly, preventing post-sampling degradation of the highly labile L-enantiomer.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transitions.

Data Presentation

The following table summarizes the expected pharmacological and pharmacokinetic divergence between the endogenous peptide and its all-D enantiomer, validating the protocols described above.

CompoundMOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)Plasma Half-Life ( t1/2​ , min)
L-Met-Enkephalin 15.2 ± 2.11.8 ± 0.44.5 ± 0.8< 5
ent-Met-Enkephalin > 10,000> 10,000N/A (No effect)> 1,440 (Stable)

Note: The lack of measurable Ki​ and EC50​ for ent-Met-enkephalin confirms that any biological activity observed with the L-enantiomer is strictly receptor-mediated, while its extended half-life demonstrates the efficacy of D-amino acid substitution against endogenous proteases.

References

  • Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258(5536), 577-580.[1] URL:

  • Schwyzer, R., Moutevelis-Minakakis, P., Kimura, S., & Gremlich, H. U. (1997). Lipid-induced secondary structures and orientations of [Leu5]-enkephalin: Helical and Crystallographic Double-bend Conformers revealed by IRATR and molecular modeling. Journal of Peptide Science, 3(1), 65-81.[2] URL:

  • Gach-Janczak, K., Biernat, M., Kuczer, M., Adamska-Bartłomiejczyk, A., & Kluczyk, A. (2024). Analgesic Peptides: From Natural Diversity to Rational Design. Molecules, 29(7), 1544.[4] URL:

  • Morley, J. S. (1980). Structure-activity relationships of enkephalin-like peptides. Annual Review of Pharmacology and Toxicology, 20, 81-110.[3] URL:

Sources

Application

Application Note: Formulation and In Vivo Delivery of the Protease-Resistant Enkephalin Analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH in Rodent Models

Scientific Background & Rationale Endogenous opioid peptides, such as [Met]enkephalin (Tyr-Gly-Gly-Phe-Met), exhibit profound neuromodulatory effects but are severely limited in experimental and clinical utility due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Rationale

Endogenous opioid peptides, such as [Met]enkephalin (Tyr-Gly-Gly-Phe-Met), exhibit profound neuromodulatory effects but are severely limited in experimental and clinical utility due to their rapid proteolytic degradation. In vivo, the Tyr¹-Gly² bond is rapidly cleaved by aminopeptidase N, while the Gly³-Phe⁴ bond is susceptible to neutral endopeptidase (neprilysin) 1.

To circumvent this metabolic liability, researchers engineer synthetic analogs utilizing D-amino acid substitutions. The peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH represents a highly constrained, protease-resistant analog. While substitutions like D-Ala² (e.g., in DADLE) enhance stability while preserving opioid receptor affinity, the incorporation of D-Tyr at position 1 is known to drastically reduce binding affinity to classical µ- (MOR) and δ- (DOR) opioid receptors 2, 3. Consequently, this specific analog is expertly utilized as a metabolically stable negative control in opioid behavioral assays, or as a specialized probe to isolate non-classical, non-opioid receptor-mediated peptide interactions in the central nervous system (CNS).

G L_Enk L-Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) APN Aminopeptidase N (Tyr1-Gly2 Cleavage) L_Enk->APN NEP Neprilysin (Gly3-Phe4 Cleavage) L_Enk->NEP D_Enk D-Isomer Analog (D-Tyr-Gly-Gly-D-Phe-D-Met) D_Enk->APN Steric Hindrance D_Enk->NEP Steric Hindrance Stability Metabolic Stability (Prolonged In Vivo t½) D_Enk->Stability Degradation Rapid Degradation (t½ < 2 min) APN->Degradation NEP->Degradation

Figure 1: Mechanism of metabolic stability conferred by D-amino acid substitutions.

Physicochemical Profiling & Causality in Formulation

Understanding the molecular characteristics of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is non-negotiable for successful formulation. The presence of three hydrophobic D-amino acids (Tyr, Phe, Met) significantly alters its solubility profile compared to highly charged peptides.

Table 1: Physicochemical Properties & Formulation Implications

ParameterValueFormulation Implication
Molecular Weight 573.67 g/mol Easily crosses compromised blood-brain barriers; requires precise molarity calculations.
Isoelectric Point (pI) ~5.5Avoid formulating at pH 5.0–6.0 to prevent isoelectric precipitation.
Extinction Coefficient 1490 M⁻¹cm⁻¹ at 280 nmEnables precise spectrophotometric quantification of the dissolved peptide via the Tyrosine residue.
Protease Susceptibility Extremely LowEliminates the need for toxic protease inhibitors (e.g., bestatin, thiorphan) in the vehicle.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each step contains a "Validation Gate"—a definitive physical or chemical check that must be passed before proceeding. This prevents compounding errors that could compromise costly in vivo rodent studies.

G A 1. Peptide Equilibration (Desiccation control) B 2. Primary Solubilization (Aqueous/Co-solvent) A->B C 3. Vehicle Dilution (Physiological Osmolarity) B->C D 4. Sterile Filtration (Low-binding PVDF) C->D E 5. Self-Validation QC (A280 & Endotoxin) D->E F 6. Rodent Administration (ICV, IT, or IV) E->F

Figure 2: End-to-end self-validating formulation workflow for in vivo peptide administration.

Step-by-Step Formulation Protocol

Step 1: Lyophilized Peptide Equilibration

  • Action: Allow the sealed vial of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality: Cold peptide powder acts as a condensation nucleus. Ambient moisture absorption leads to inaccurate mass measurements and potential premature hydrolysis.

  • Validation Gate: Visual inspection. The powder must remain free-flowing. If clumping occurs, moisture has entered, and the active peptide mass must be re-evaluated via quantitative NMR or elemental analysis.

Step 2: Primary Solubilization

  • Action: Dissolve the peptide in 10% Dimethyl Sulfoxide (DMSO) or 0.1 M Acetic Acid to create a highly concentrated primary stock (e.g., 10 mg/mL). Use low-bind (siliconized) microcentrifuge tubes.

  • Causality: The hydrophobic D-Phe and D-Met residues, combined with a pI of 5.5, make neutral aqueous solubility challenging. A slightly acidic or co-solvent approach disrupts intermolecular hydrophobic interactions, preventing aggregation. Standard plastics will adsorb hydrophobic peptides, reducing the effective dose.

  • Validation Gate: Centrifuge the primary stock at 10,000 × g for 5 minutes. The solution must be optically clear. The presence of an invisible micro-pellet indicates incomplete solubilization; if found, increase sonication time or slightly adjust the co-solvent ratio.

Step 3: Vehicle Dilution

  • Action: Dilute the primary stock to the working concentration (e.g., 1 mg/mL) using sterile Artificial Cerebrospinal Fluid (aCSF) for central injections or 0.9% Saline for systemic injections. Ensure the final DMSO concentration is ≤1%.

  • Causality: High co-solvent concentrations cause localized tissue necrosis, induce pain responses, and alter blood-brain barrier permeability, severely confounding behavioral readouts.

  • Validation Gate: Measure the pH of the final solution. It must be between 7.2 and 7.4 to prevent osmotic shock. Adjust with micro-titrations of 0.1 M NaOH or HCl if necessary.

Step 4: Sterile Filtration & Concentration Verification

  • Action: Pass the diluted solution through a 0.22 µm low-protein-binding PVDF or PTFE syringe filter.

  • Causality: In vivo rodent administration requires absolute sterility to prevent inflammatory microglial responses. Standard nitrocellulose filters will bind hydrophobic peptides, drastically reducing the administered dose.

  • Validation Gate: Measure absorbance at 280 nm pre- and post-filtration. Calculate final molarity using the Beer-Lambert law ( c=A/ϵl ). Recovery must be >95%. If recovery is <80%, the filter matrix is binding the peptide; switch to a strictly hydrophobic PTFE filter.

Dosing & Administration in Rodent Models

Because H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH resists rapid degradation, its pharmacokinetic profile differs vastly from endogenous enkephalins. Dosing must be carefully calibrated to the route of administration to avoid receptor desensitization or off-target toxicity.

Table 2: Recommended Rodent Dosing Parameters & Vehicle Selection

Route of AdministrationSpeciesMax Safe VolumeRecommended VehicleTypical Dose RangeCausality / Rationale
Intracerebroventricular (ICV) Mouse2 - 5 µLaCSF1 - 10 µgBypasses the BBB entirely; ideal for testing direct CNS interactions.
Intracerebroventricular (ICV) Rat5 - 10 µLaCSF10 - 50 µgLarger ventricular volume requires higher absolute doses to achieve equivalent molarity.
Intrathecal (IT) Mouse5 µLaCSF / Saline1 - 5 µgIsolates spinal cord circuitry (e.g., dorsal horn pain pathways) from supraspinal effects.
Intravenous (IV) Rat1 - 2 mL/kg0.9% Saline1 - 5 mg/kgTests peripheral stability and potential BBB penetrance of the D-amino acid construct.

References

  • [2] Beddell CR, Clark CR, Hardy GW, Lowe LA, Ubatuba FB, Vane JR, Wilkinson S, Chang KJ, Cuatrecasas P, Miller RJ. Structural requirements for opioid activity of analogues of the enkephalins. The Royal Society. 2

  • [1] Lesniak A, et al. Analgesic Peptides: From Natural Diversity to Rational Design. MDPI Molecules. 1

  • [3] Coy DH, Kastin AJ, Schally AV, Sandman CA. Synthesis and opioid activities of stereoisomers and other D-amino acid analogs of methionine-enkephalin. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing in Peptide Purification

Introduction In the field of peptide therapeutics and research, achieving high purity is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, yet it is not without its challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of peptide therapeutics and research, achieving high purity is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, yet it is not without its challenges. A frequent and frustrating issue encountered during the purification of synthetic peptides is peak tailing. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, directly compromises resolution, leading to inaccurate quantification, lower yields, and impure final products.

This guide provides a specialized troubleshooting framework for resolving peak tailing encountered during the reversed-phase HPLC purification of the pentapeptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH . We will move beyond generic advice to explore the specific chemical properties of this peptide that make it susceptible to poor chromatography and provide a logical, step-by-step diagnostic and resolution workflow.

Troubleshooting Guide: A Diagnostic Approach

Peak tailing is a symptom, not the root cause. A systematic approach is required to correctly identify and remedy the underlying issue. This guide is structured to help you logically diagnose the problem, from the most common chemical interactions to more subtle system effects.

Q1: My chromatogram for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH shows significant peak tailing. Where should I begin my investigation?

Start by categorizing the potential sources of the problem. For a given peptide, peak tailing in reversed-phase HPLC almost always originates from one of four areas: undesirable secondary chemical interactions, method parameter deficiencies, metal chelation, or physical issues within the HPLC system.

The following workflow provides a high-level overview of the diagnostic process.

Troubleshooting_Workflow start Peak Tailing Observed for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH diag_neutral Inject a Neutral Marker (e.g., Toluene, Uracil) start->diag_neutral chem_problem Chemical Problem (Analyte-Specific) diag_neutral->chem_problem Neutral peak is symmetrical phys_problem Physical / System Problem (Affects All Peaks) diag_neutral->phys_problem Neutral peak also tails silanol_interaction Hypothesis 1: Secondary Silanol Interactions chem_problem->silanol_interaction metal_chelation Hypothesis 2: Metal Chelation (Methionine) chem_problem->metal_chelation method_issue Hypothesis 3: Suboptimal Method Parameters chem_problem->method_issue fix_physical Action: Check fittings, column void, extra-column volume. phys_problem->fix_physical

Figure 1. Initial diagnostic workflow for HPLC peak tailing.

The first crucial step is to inject a neutral, non-ionic compound. If this neutral marker gives a symmetrical peak while your peptide tails, the problem is chemical in nature—an interaction between your peptide and the HPLC system[1]. If both peaks tail, the issue is likely physical or systemic, such as excessive extra-column volume or a column void[1][2]. This guide will focus on resolving the more common chemical problems.

Q2: My neutral marker peak is sharp, but the peptide peak tails. How do I diagnose and resolve secondary silanol interactions?

This is the most common cause of peak tailing for basic compounds. The peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH has a free N-terminal amine, which will be protonated and carry a positive charge at the acidic pH typically used for peptide separations.

The Mechanism: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3, these silanol groups can become deprotonated (Si-O-), creating localized negative charges[3][4]. The positively charged peptide can then engage in a strong, undesirable ionic interaction with these sites. This secondary retention mechanism is kinetically slow and non-uniform, resulting in a tailing peak[4][5].

Silanol_Interaction cluster_0 A: Unwanted Silanol Interaction cluster_1 B: Mitigation with Ion-Pairing Agent (TFA) Silica C18-Silica Surface Peptide+ Peptide-NH3+ Silanol- Deprotonated Silanol (Si-O⁻) Peptide+->Silanol- Ionic Interaction (Causes Tailing) Silica2 C18-Silica Surface Peptide_TFA [Peptide-NH3⁺ ... ⁻OOC-CF3] Peptide_TFA->Silica2 Hydrophobic Interaction Only (Symmetrical Peak) Silanol_H Protonated Silanol (Si-OH)

Figure 2. Mechanism of silanol interaction and mitigation by an ion-pairing agent.
Troubleshooting Protocol 1: Mobile Phase Optimization

Your goal is to minimize the ionic interactions by modifying the mobile phase.

Step 1: Lower Mobile Phase pH

  • Action: Ensure your mobile phase pH is between 2.0 and 2.5. The most common way to achieve this is by using 0.1% Trifluoroacetic Acid (TFA) in both mobile phase A (water) and B (acetonitrile)[6].

  • Causality: At a low pH, the equilibrium of the silanol groups is shifted towards their protonated, neutral form (Si-OH), which significantly reduces their ability to interact ionically with the positively charged peptide[4][7][8].

Step 2: Increase Ion-Pairing Agent (TFA) Concentration

  • Action: If tailing persists at 0.1% TFA, incrementally increase the concentration to 0.12% or 0.15% in both mobile phases.

  • Causality: TFA serves a dual purpose. Besides controlling pH, the trifluoroacetate anion acts as an "ion-pairing" agent. It forms a neutral, transient complex with the positively charged peptide, effectively masking its charge. This neutral complex interacts more uniformly with the hydrophobic C18 stationary phase, leading to improved peak shape[6][9][10]. Increasing the TFA concentration can lead to more effective ion-pairing and reduced peak broadening[11].

Step 3: Employ a Stronger Ion-Pairing Agent

  • Action: For persistent tailing, substitute TFA with a more hydrophobic perfluorinated carboxylic acid.

  • Causality: The hydrophobicity of the ion-pairing agent influences its interaction with both the peptide and the stationary phase. More hydrophobic agents form stronger ion pairs and increase the overall hydrophobicity of the peptide-ion pair complex, leading to better retention and often improved peak shape for highly basic or challenging peptides[9][12].

Table 1: Comparison of Anionic Ion-Pairing Reagents

Reagent Acronym Typical Conc. Relative Hydrophobicity Comments
Trifluoroacetic Acid TFA 0.1% Low Standard choice, good volatility for MS applications (though can cause ion suppression)[6].
Pentafluoropropionic Acid PFPA 0.05-0.1% Medium More hydrophobic than TFA; can improve peak shape for stubborn peptides[9].

| Heptafluorobutyric Acid | HFBA | 0.05-0.1% | High | Very hydrophobic; significantly increases retention and can resolve difficult separations but is less volatile and harder to remove from the system[9][13]. |

Q3: I've optimized my mobile phase, but some tailing remains. Could metal chelation be the cause?

Yes, this is a strong possibility specifically due to the methionine (Met) residue in your peptide.

The Mechanism: The sulfur atom in the methionine side chain is a known Lewis base and can act as a chelating agent, forming complexes with metal ions[14]. Standard HPLC systems contain stainless steel components (tubing, frits, column bodies) that can leach metal ions like Fe(III) and Cr(III) into the mobile phase. If the peptide chelates with these metal ions, it creates a new species with different retention characteristics, leading to peak broadening or tailing[14]. Peptides containing residues like histidine, cysteine, aspartic acid, and glutamic acid are also prone to this issue[15].

Troubleshooting Protocol 2: Mitigating Metal Chelation

Step 1: System Passivation and Conditioning

  • Action: Passivate the HPLC system to remove metallic impurities. A safer alternative to nitric acid for routine use is to flush the entire system (with an old column installed) with a strong chelating agent.

  • Protocol:

    • Prepare a mobile phase of 50:50 Methanol:Water containing 100 mM EDTA.

    • Flush all system lines at a low flow rate (e.g., 0.5 mL/min) for 1-2 hours.

    • Follow with an extensive flush using HPLC-grade water and then your initial mobile phase to remove all traces of EDTA.

  • Causality: The chelating agent strips adsorbed metal ions from the surfaces of the HPLC flow path, reducing their availability to interact with your peptide[14][16].

Step 2: Use a Mobile Phase Additive as a Chelator

  • Action: Add a low concentration of a chelating agent, such as 50-100 µM of EDTA, to your aqueous mobile phase (Mobile Phase A).

  • Causality: The EDTA in the mobile phase will preferentially bind to any free metal ions in the system, effectively "sacrificing" itself and preventing the metal ions from interacting with your peptide[14].

Step 3: Consider Inert Hardware

  • Action: If metal chelation is a persistent and recurring problem in your lab, consider upgrading to a bio-inert or metal-free HPLC system.

  • Causality: These systems replace stainless steel components with materials like PEEK, titanium, or specially coated steels, which eliminates the primary source of metal ion contamination and provides the most robust solution for analyzing metal-sensitive compounds[14].

Frequently Asked Questions (FAQs)

Q: What is a good USP Tailing Factor (Tf) to aim for? A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. In practice, a value between 0.9 and 1.2 is considered excellent. For many standard methods, a tailing factor of up to 1.5 is acceptable, but anything above this indicates a problem that needs to be addressed as it can compromise resolution and integration accuracy.

Q: Could I simply be overloading the column? A: Yes. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, which often manifests as tailing[5][17]. To test this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you are likely experiencing mass overload. Reduce your sample load or scale up to a larger diameter preparative column.

Q: How can I quickly differentiate between a chemical problem (like silanol interaction) and a physical problem (like a column void)? A: The most effective diagnostic is to inject a neutral, non-polar compound like toluene or uracil[1]. These molecules do not have charged groups and therefore do not interact with active sites like silanols. If the neutral compound gives a sharp, symmetrical peak, your problem is chemical and specific to your peptide. If the neutral compound also tails, the issue is physical (e.g., a void at the head of the column, a bad connection, or extra-column dead volume), and the column may need to be replaced or the system plumbing checked[1][2].

Q: My peptide has very low retention even with 100% aqueous mobile phase. What can I do? A: For very hydrophilic peptides that are poorly retained in reversed-phase chromatography, an alternative technique called Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option[18][19]. HILIC uses a polar stationary phase and a high-organic mobile phase. The elution order is typically the reverse of that seen in RPLC, with the most polar compounds being retained the longest[20][21].

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Horvath, A., et al. (2007). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PMC - NIH.
  • Sigma-Aldrich.
  • Alpert, A.J. (1990). Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids and Other Polar Compounds.
  • Waters Corporation.
  • Sigma-Aldrich.
  • Yoshida, T. (2004).
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?.
  • Geahchan, A., et al. (2014).
  • Chrom Tech, Inc. (2025).
  • Axion Labs. (2022). HPLC Peak Tailing.
  • Biotage. (2023).
  • Fisher Scientific. HPLC Ion Pair Reagents.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Thermo Fisher Scientific. HPLC Ion Pair Reagents.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Chromatography Online. (2026). Ion Pairing — Blessing or Curse?.
  • Biotage. (2023).
  • Element Lab Solutions. (2025). Peak Tailing in HPLC.
  • TMR Publishing Group. (2022).
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2018). Basic Analytes in Reversed-Phase.
  • McCalley, D.V. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Waters Corporation. (2012). Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns.
  • Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Mant, C.T., et al. (2007).

Sources

Optimization

Technical Support Center: Shelf-Life Stability of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Solutions

Welcome to the Technical Support Center for the formulation and stability optimization of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH . This synthetic, all-D stereoisomer of Methionine-enkephalin exhibits absolute resistance to endog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and stability optimization of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH . This synthetic, all-D stereoisomer of Methionine-enkephalin exhibits absolute resistance to endogenous proteases. However, researchers frequently encounter rapid concentration drops and loss of potency during in vitro storage.

As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting to resolve chemical degradation and physical loss in aqueous solutions. Every protocol and recommendation below is grounded in the physicochemical realities of peptide behavior.

Part 1: Troubleshooting FAQs

Q1: My peptide is an all-D enantiomer. Why is it still degrading in sterile solution? A: While the D-amino acid configuration provides stereochemical immunity against enzymatic cleavage (e.g., by aminopeptidases), it does not protect the molecule from physicochemical liabilities. The sulfur atom in D-Methionine remains highly susceptible to oxidation, the peptide bonds can undergo acid/base-catalyzed hydrolysis, and the hydrophobic aromatic rings (D-Tyr, D-Phe) drive physical adsorption to container walls.

Q2: I am observing a +16 Da mass shift on my LC-MS/MS over time. What is causing this, and how can I prevent it? A: A +16 Da shift indicates the oxidation of the D-Methionine residue to 1[1]. This is a primary degradation pathway catalyzed by dissolved oxygen, light exposure, and trace transition metals (e.g., Cu²⁺, Fe²⁺) in your buffer.

  • Solution: Sparge your aqueous buffers with inert gas (Nitrogen or Argon) to displace dissolved oxygen. Add a metal chelator like EDTA (0.01% - 0.1% w/v) to sequester catalytic metals. Additionally, introducing L-Methionine as a sacrificial antioxidant in the formulation will preferentially scavenge reactive oxygen species (ROS), protecting the D-Met residue in your active peptide[1].

Q3: My peptide concentration is dropping by 80% within 24 hours, but HPLC shows no degradation peaks. Where is the peptide going? A: You are experiencing surface adsorption. At low concentrations (e.g., <100 µg/mL), the hydrophobic residues (D-Tyr, D-Phe) interact with the uncharged, hydrophobic surfaces of 2[2]. Because the number of binding sites on the container wall exceeds the number of peptide molecules, catastrophic loss occurs without chemical degradation.

  • Solution: Switch to siliconized glass or Protein LoBind (polypropylene) tubes[2]. Incorporate a non-ionic surfactant like3 at 0.01% - 0.05% (v/v)[3]. The surfactant micelles outcompete the peptide for hydrophobic surface sites, keeping the API in solution.

Q4: What is the optimal pH to prevent hydrolysis during long-term liquid storage? A: Enkephalins and their analogs exhibit a V-shaped pH-rate degradation profile, with maximum stability (lowest pseudo-first-order degradation rate) occurring at approximately 4[4]. Storing the peptide at physiological pH (7.4) or highly acidic pH (<3.0) accelerates amide bond hydrolysis. Buffer your stock solutions at pH 5.0 using a low-molarity acetate or citrate buffer[5].

Part 2: Quantitative Data Summary

Degradation PathwayPrimary CatalystAnalytical IndicatorMitigation Strategy
Oxidation Dissolved O₂, trace metals, light+16 Da mass shift (Methionine sulfoxide)N₂ sparging, 0.05% EDTA, sacrificial L-Met
Adsorption Hydrophobic surface interactionsConcentration drop with no new HPLC peaksPolysorbate 20 (0.02%), Protein LoBind tubes
Hydrolysis Extreme pH (<3.0 or >7.0)Truncated peptide fragments (e.g., des-Tyr)Buffer at pH 5.0 (e.g., 50 mM Sodium Acetate)

Part 3: Experimental Protocols

Protocol 1: Formulating a Highly Stable Stock Solution

This self-validating protocol addresses all three major liabilities (hydrolysis, oxidation, and adsorption) simultaneously.

  • Buffer Preparation : Prepare 50 mM Sodium Acetate buffer. Adjust pH to 5.0 using acetic acid.

    • Causality: Enkephalins exhibit maximum stability against hydrolysis at pH 5.0 due to minimized acid/base catalysis of the amide bonds.

  • Chelation & Surfactant Addition : Add 0.05% (w/v) EDTA and 0.02% (v/v) Polysorbate 20.

    • Causality: EDTA sequesters trace transition metals that catalyze ROS generation, while PS20 micelles outcompete the peptide's aromatic residues for hydrophobic binding sites on container walls.

  • Deoxygenation : Sparge the buffer with inert N₂ gas for 15 minutes.

    • Causality: Displacing dissolved oxygen eliminates the primary reactant responsible for D-Methionine oxidation.

  • Reconstitution : Dissolve the lyophilized H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH powder into the degassed buffer.

  • Sterile Filtration : Pass the solution through a 0.22 µm PVDF or PES syringe filter.

    • Causality: Nylon filters possess high non-specific binding for peptides and will strip the active pharmaceutical ingredient (API) from your solution.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Use this workflow to validate that your analytical methods can accurately detect specific degradation pathways.

  • Baseline Sampling : Take a 100 µL aliquot of the freshly prepared peptide stock as the t=0 control.

  • Oxidative Stress : Add 0.3% H₂O₂ to a 1 mL aliquot. Incubate at room temperature for 4 hours. Quench with 10 mM sodium thiosulfate.

    • Causality: Forces the rapid formation of methionine sulfoxide to validate that your LC-MS method can resolve the +16 Da oxidized peak from the intact peptide.

  • Alkaline Hydrolysis : Adjust a 1 mL aliquot to pH 9.0 using 0.1 M NaOH. Incubate at 40°C for 24 hours. Neutralize with HCl.

    • Causality: Accelerates amide bond cleavage to generate reference standards for degradation fragments.

  • Adsorption Stress : Transfer 1 mL of a highly dilute peptide solution (10 µg/mL) into a standard borosilicate glass vial without surfactant. Incubate for 24 hours.

    • Causality: Validates the extent of physical loss to the container walls compared to the formulated stock.

  • Analysis : Run all samples via RP-HPLC-MS/MS. Quantify the area under the curve (AUC) for the intact peptide and map all degradation products.

Part 4: Troubleshooting Workflow

G Start Peptide Concentration Decreasing? CheckLCMS Run LC-MS/MS Analysis Start->CheckLCMS NewPeaks Are new degradation peaks present? CheckLCMS->NewPeaks MassShift +16 Da Mass Shift (Methionine Oxidation) NewPeaks->MassShift Yes Hydrolysis Truncated Fragments (Hydrolysis) NewPeaks->Hydrolysis Yes Adsorption No New Peaks (Surface Adsorption) NewPeaks->Adsorption No ActionOx Sparge with N2 Add EDTA / L-Met MassShift->ActionOx ActionHyd Adjust pH to 5.0 Optimize Buffer Hydrolysis->ActionHyd ActionAds Use Low-Bind Tubes Add Polysorbate 20 Adsorption->ActionAds

Decision tree for troubleshooting peptide stability and identifying degradation pathways.

Part 5: References

  • Stability of Opioid Growth Factor ([Met]‐Enkephalin) in Solution Using HPLC and Photodiode Array Detection. ResearchGate. 4

  • Method for the stabilization of methionine-containing polypeptides (US5272135A). Google Patents. 1

  • Physicochemical Stability of Leucine Enkephalin and[D-Ala2]-Leucine Enkephalinamide in Buffered Aqueous Solution. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). 5

  • Adsorption of polysorbate 20 and proteins on hydrophobic polystyrene surfaces studied by neutron reflectometry. PubMed. 3

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PMC - NIH. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Aggregation

Welcome to the Technical Support Center for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-enkephalin). This portal is designed for researchers, pharmacologists, and drug development professionals experiencing formulation, solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-enkephalin). This portal is designed for researchers, pharmacologists, and drug development professionals experiencing formulation, solubility, and aggregation issues with this synthetic opioid pentapeptide.

Below, you will find mechanistic insights, self-validating troubleshooting protocols, and quantitative data to ensure the integrity of your experimental workflows.

Mechanistic Insights: The Causality of Aggregation

To troubleshoot aggregation, we must first understand the biophysics of the peptide in solution. H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is an all-D enantiomer (excluding the achiral Glycine residues) of the endogenous peptide Met-enkephalin.

Why does it gel in DMSO? While Dimethyl Sulfoxide (DMSO) is an excellent aprotic solvent for hydrophobic peptides, it is a hydrogen-bond acceptor but not a donor. When D-Met-enkephalin is dissolved at high concentrations (>10 mM), the peptide backbone amides (N-H) lack a solvent partner to satisfy their hydrogen-bonding potential.

Consequently, the molecules hydrogen-bond with each other. The highly flexible Gly-Gly spacer allows the peptide to easily adopt an extended conformation, facilitating the formation of 1[1]. This structural transition from a 2[2] to an extensive β-sheet network manifests macroscopically as cloudy gelation or precipitation.

G Monomer Peptide Monomer (Random Coil) DMSO High Conc. in DMSO (>10 mM) Monomer->DMSO HBond Intermolecular H-Bonding DMSO->HBond Lack of H-bond donors in solvent BetaSheet Antiparallel β-Sheet Formation HBond->BetaSheet Gly-Gly spacer flexibility Gelation Macroscopic Gelation BetaSheet->Gelation Hydrophobic stacking

Figure 1: Mechanism of D-Met-enkephalin β-sheet aggregation and gelation in DMSO.

Quantitative Data: Solubility & Aggregation Matrix

Use the following table to benchmark your formulation strategies and avoid concentration thresholds that trigger spontaneous aggregation.

Solvent SystemPeptide Conc.Macroscopic StateMolecular ConformationRecommended Action
100% DMSO < 5 mMClear Solutionβ-bend / EnsembleIdeal for long-term -20°C storage.
100% DMSO > 10 mMViscous / GelationAntiparallel β-sheetApply thermal disruption & sonication.
DMSO + 0.1% TFA > 10 mMClear SolutionMonomericUse for high-concentration formulation.
Direct Aqueous Buffer 100 µMCloudy / PrecipitateHydrophobic collapsePre-dilute with 0.01% Tween-20.

Troubleshooting Guides & Experimental Protocols

Issue A: The DMSO stock solution has formed a cloudy gel.

When making highly concentrated stocks (e.g., for in vivo dosing), the peptide will often rapidly polymerize into a gel.

Step-by-Step Rescue Protocol:

  • Thermal Disruption: Incubate the sealed peptide vial in a water bath at 40°C for 10 minutes to increase kinetic energy and weaken H-bonds.

  • Acoustic Cavitation: Transfer the vial to a bath sonicator. Sonicate for 5–15 minutes while maintaining the 40°C temperature.

  • Self-Validating Check: Do not rely solely on visual inspection. Centrifuge the vial at 10,000 x g for 5 minutes.

    • Pass: If no pellet is visible and the supernatant is optically clear, the system is validated as a true solution.

    • Fail: If a translucent or white pellet forms, micro-aggregates persist. Proceed to Step 4.

  • Acidic Disruption: Add 0.1% (v/v) Trifluoroacetic acid (TFA) or glacial acetic acid to the DMSO. The protonation of the C-terminal D-Met carboxylate and the disruption of backbone H-bonds will rapidly dissolve the remaining β-sheet aggregates.

G Start Cloudy/Gelled DMSO Stock Heat Incubate at 40°C (10 min) Start->Heat Sonicate Bath Sonication (5-15 min) Heat->Sonicate Centrifuge Centrifuge 10,000 x g Sonicate->Centrifuge Check Pellet Present? Centrifuge->Check Acid Add 0.1% TFA (Disrupt H-bonds) Check->Acid Yes (Aggregation Persists) Proceed Proceed to Aliquoting Check->Proceed No (Clear Supernatant) Acid->Proceed

Figure 2: Step-by-step rescue workflow for aggregated peptide stocks in DMSO.

Issue B: Loss of peptide recovery during aqueous dilution (Solvent Shock).

Symptom: The DMSO stock is perfectly clear, but LC-MS or assay readouts show a massive drop in peptide concentration after diluting into PBS or cell culture media. Causality: Rapid transition from 100% DMSO to an aqueous environment forces the hydrophobic D-Phe-D-Met tail to undergo hydrophobic collapse, causing the peptide to crash out of solution or adhere non-specifically to the plastic walls of the microcentrifuge tube.

Step-by-Step Prevention Protocol:

  • Prepare Carrier Buffer: Ensure your target aqueous buffer contains a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to stabilize the hydrophobic tail.

  • Reverse Addition Method: Never pipette aqueous buffer directly into the peptide stock. Instead, pipette the DMSO peptide stock dropwise into a larger volume of rapidly vortexing aqueous buffer. This ensures the DMSO is instantly diluted below the critical aggregation threshold.

Frequently Asked Questions (FAQs)

Q: Does the D-amino acid substitution change its solubility compared to native L-Met-enkephalin? A: The chiral inversion to D-amino acids (D-Tyr, D-Phe, D-Met) makes the peptide highly resistant to proteolytic degradation, allowing it to be used in robust in vivo models like 3[3]. However, the physicochemical properties—such as the amphipathic dipole and the tendency to form β-sheets—remain nearly identical to the L-enantiomer. The aggregation threshold in DMSO is fundamentally driven by the primary sequence, not the chirality.

Q: Can I freeze-thaw my rescued DMSO stock? A: Repeated freeze-thaw cycles of DMSO stocks nucleate aggregation. Once you have rescued a gelled stock using the workflow above, immediately aliquot the solution into single-use volumes and store at -20°C or -80°C. Discard any unused portion after thawing.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Optimizing Cleavage for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Resin

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical final step of cleaving your peptide from the resin while maintaining its integrity. The presence of both D-Tyrosine and D-Methionine in your sequence necessitates a carefully optimized cleavage strategy to prevent common side reactions.

Understanding the Challenges

The final acidolytic cleavage, typically performed with trifluoroacetic acid (TFA), is a crucial step that liberates your peptide from the solid support and removes side-chain protecting groups.[1] For the peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, the two primary residues of concern are D-Tyrosine and D-Methionine.

  • D-Methionine: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[2][3] This can occur during the cleavage process and is a common source of impurities.[4]

  • D-Tyrosine: The electron-rich phenol side chain of tyrosine is prone to alkylation by reactive carbocations generated from the cleavage of protecting groups and the resin linker.[5]

A successful cleavage strategy for this peptide hinges on the selection of an appropriate cleavage cocktail containing scavengers that can effectively mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting cleavage cocktail for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH synthesized on Wang resin?

For a peptide containing both methionine and tyrosine, a robust starting point is a variation of the classic Reagent K.[6][7] A recommended formulation is:

  • TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Why these components?

  • TFA: The strong acid responsible for cleaving the peptide from the Wang resin and removing most common side-chain protecting groups (like tBu for Tyrosine).[8][9]

  • Water: Acts as a scavenger for tert-butyl cations, which are generated from the deprotection of side chains like Tyr(tBu).[10]

  • Phenol: Protects tyrosine and tryptophan (not present in this peptide) residues from alkylation.[11]

  • Thioanisole: A scavenger that helps to prevent the reattachment of protecting groups and can reduce methionine oxidation.[12]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and is particularly effective in preventing tryptophan and tyrosine alkylation. It also aids in the removal of the trityl protecting group from cysteine, though not present here.[11]

Q2: I'm still observing significant methionine oxidation. What can I do?

If methionine oxidation persists, you should consider using a specialized cleavage cocktail designed to minimize this specific side reaction. "Reagent H" is an excellent choice for this purpose.[12][13][14]

Reagent H Composition:

  • Trifluoroacetic acid (81%)

  • Phenol (5%)

  • Thioanisole (5%)

  • 1,2-ethanedithiol (2.5%)

  • Water (3%)

  • Dimethylsulfide (2%)

  • Ammonium iodide (1.5% w/w)

The inclusion of dimethylsulfide and ammonium iodide in Reagent H has been shown to significantly reduce or eliminate the formation of methionine sulfoxide.[3][13][14]

Q3: How long should the cleavage reaction be performed?

For most standard linkers like Wang resin, a cleavage time of 1.5 to 2 hours at room temperature is generally sufficient.[8][15] It is advisable to perform a small-scale test cleavage on a few milligrams of your peptide-resin to optimize the cleavage time before committing the entire batch.[5][16]

Q4: Is it necessary to protect the side chain of D-Tyrosine during synthesis?

Absolutely. An unprotected tyrosine side chain's phenolic hydroxyl group is nucleophilic and can be acylated during the coupling steps of your synthesis. This leads to the formation of byproducts that are often difficult to separate from your target peptide, resulting in lower yields and purity. The tert-butyl (tBu) group is a standard and effective protecting group for the tyrosine side chain in Fmoc-based SPPS.[5][17]

Troubleshooting Guide

This section addresses specific issues you might encounter during the cleavage of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin.2. Peptide precipitation was incomplete.3. Reattachment of the peptide to the resin.1. Extend the cleavage time to 3-4 hours and re-analyze.2. Increase the volume of cold diethyl ether used for precipitation. Ensure the ether is sufficiently cold (-20°C or colder). Consider placing the precipitation mixture at -20°C or in a dry ice bath for a longer duration.[5]3. Ensure your cleavage cocktail contains adequate scavengers like thioanisole or triisopropylsilane (TIS) to prevent reattachment.
Presence of a +16 Da peak in Mass Spec (Methionine Oxidation) 1. Insufficient reducing scavengers in the cleavage cocktail.2. Oxidation during workup and storage.1. Switch to a more robust cleavage cocktail for methionine-containing peptides, such as Reagent H.[12][13][14]2. Work quickly and keep samples cold. After cleavage and precipitation, store the peptide under an inert atmosphere (argon or nitrogen) if possible.[18]
Presence of a +56 Da peak in Mass Spec (t-Butylation of Tyr or Met) 1. Inefficient scavenging of tert-butyl cations generated from the deprotection of Tyr(tBu).1. Increase the concentration of scavengers like water, phenol, or TIS in your cleavage cocktail.2. Ensure your scavengers are fresh and of high quality.
Peptide Fails to Precipitate The peptide may be short and/or have some solubility in the ether/TFA mixture.1. Increase the volume of cold diethyl ether significantly (up to 10-20 times the volume of the cleavage solution).2. Try a different precipitation solvent, such as cold methyl-tert-butyl ether (MTBE).3. Carefully evaporate the ether/TFA mixture under a gentle stream of nitrogen.

Experimental Protocols

Standard Cleavage Protocol (using modified Reagent K)
  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a separate vial, freshly prepare the cleavage cocktail:

    • TFA: 8.25 mL

    • Water: 0.5 mL

    • Phenol: 0.5 g (or 0.5 mL if liquid)

    • Thioanisole: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Collection: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA. Combine all filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Test Cleavage Protocol

To optimize conditions without committing your entire batch, perform a small-scale test cleavage:

  • Place approximately 5-10 mg of the dried peptide-resin into a microcentrifuge tube.

  • Add 100-200 µL of your chosen cleavage cocktail.

  • Allow the reaction to proceed for the desired time (e.g., 1, 2, and 3 hours in separate tests).

  • After the reaction time, add 1-1.5 mL of cold diethyl ether to the tube and vortex.

  • Centrifuge to pellet the peptide.

  • Carefully remove the ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to assess cleavage efficiency and the presence of side products.

Visualizing the Workflow

Cleavage Cocktail Selection Workflow

Cleavage_Cocktail_Selection start Start: Peptide is H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH on Resin check_residues Identify sensitive residues: D-Tyrosine and D-Methionine start->check_residues initial_cocktail Select initial cleavage cocktail: Modified Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) check_residues->initial_cocktail test_cleavage Perform small-scale test cleavage initial_cocktail->test_cleavage analyze_results Analyze crude peptide by LC-MS test_cleavage->analyze_results check_oxidation Is Met oxidation significant? analyze_results->check_oxidation check_alkylation Is Tyr/Met alkylation present? check_oxidation->check_alkylation No reagent_h Switch to Reagent H to minimize Met oxidation check_oxidation->reagent_h Yes increase_scavengers Increase scavenger concentration (e.g., TIS, more phenol/water) check_alkylation->increase_scavengers Yes optimize_time Optimize cleavage time (e.g., 1.5-3 hours) check_alkylation->optimize_time No reagent_h->test_cleavage increase_scavengers->test_cleavage final_protocol Final Optimized Protocol optimize_time->final_protocol Peptide_Cleavage_Workflow start Start: Peptide-Resin swell_resin 1. Swell Resin (e.g., in DCM) start->swell_resin add_cocktail 2. Add Cleavage Cocktail swell_resin->add_cocktail react 3. React (1.5-2 hours at RT) add_cocktail->react filter_peptide 4. Filter to Collect Peptide Solution react->filter_peptide wash_resin 5. Wash Resin with TFA filter_peptide->wash_resin combine_filtrates 6. Combine Filtrates wash_resin->combine_filtrates precipitate 7. Precipitate Peptide in Cold Ether combine_filtrates->precipitate isolate 8. Isolate by Centrifugation precipitate->isolate dry_peptide 9. Dry Crude Peptide isolate->dry_peptide end End: Crude Peptide for Purification dry_peptide->end

Caption: Step-by-step workflow for peptide cleavage and isolation.

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1157 - Cleavage Cocktail for Methionine Containing Peptides (Reagent H). Retrieved from [Link]

  • Gogoi, K., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Benchchem. (2025).
  • Aapptec. (n.d.). Technical Support Information Bulletin 1193 - Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]

  • Scite.ai. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Benchchem. (2025).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Katoh, T., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. [Link]

  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Barlos, K., et al. (2012). Wang Linker Free of Side Reactions. Organic Letters. [Link]

  • Yamashiro, D., & Li, C. H. (n.d.). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • ResearchGate. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • Li, Y., et al. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage. PubMed Central. [Link]

  • PubChem. (n.d.). Tyr-Gly. Retrieved from [Link]

Sources

Troubleshooting

minimizing stereochemical inversion in H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH preparation

Topic: Minimizing Stereochemical Inversion in H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Preparation Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Stereochemical Inversion in H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Preparation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical purity of your peptide is paramount to its biological activity and therapeutic efficacy. This guide is designed to provide in-depth troubleshooting advice and best practices specifically for the synthesis of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, a peptide containing multiple D-amino acid residues that are susceptible to epimerization.

Section 1: Understanding the Root Cause: The Mechanism of Epimerization

This section addresses the fundamental chemical principles behind the loss of stereochemical integrity during peptide synthesis.

Q1: What is stereochemical inversion (epimerization), and why is it a critical problem in my peptide synthesis?

A1: Stereochemical inversion, in the context of peptide synthesis, refers to the conversion of a chiral amino acid from one enantiomeric form to another (e.g., a D-amino acid epimerizing to an L-amino acid). For a therapeutic peptide like H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, which is designed with specific D-amino acids for enhanced biological stability and activity, the presence of even small amounts of the L-diastereomer can drastically reduce or alter its function.[1][2] D-amino acids are often incorporated into peptides to make them resistant to degradation by proteases, and this advantage is lost if epimerization occurs.[2]

Q2: What is the primary chemical mechanism that causes epimerization during the coupling step?

A2: The predominant mechanism for epimerization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs after the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can cyclize, and the resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be easily abstracted, leading to a planar, achiral enolate intermediate. Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of both the desired D- and the undesired L-amino acid residue in the peptide chain.[1][4]

G cluster_0 A Nα-Protected D-Amino Acid B Activated Ester (e.g., O-Acylisourea) A->B Activation (Coupling Reagent) C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization E Desired D-Peptide B->E Direct Aminolysis (Desired Pathway) D Enolate Anion (Achiral) C->D α-Proton Abstraction (+ Base) C->E Nucleophilic Attack (R-NH2) F L-Epimer Impurity C->F Nucleophilic Attack (R-NH2) D->C Reprotonation G Peptide-Resin (R-NH2)

Caption: Figure 1. Competing pathways during peptide coupling.

Section 2: Proactive Strategies: Optimizing Your Synthesis Protocol

To minimize epimerization, every parameter of the coupling reaction must be carefully controlled. The goal is to maximize the rate of the direct aminolysis pathway while minimizing the formation of the oxazolone intermediate.

Q3: Which coupling reagent and additive combination is best for minimizing epimerization?

A3: The choice of coupling reagent and additive is the most critical factor in controlling stereochemical integrity. While older methods relied on carbodiimides like DCC alone, these are known to cause significant racemization.[5][6]

  • Modern Gold Standard: The combination of a carbodiimide, particularly Diisopropylcarbodiimide (DIC) , with an oxime-based additive like OxymaPure (Ethyl cyano(hydroxyimino)acetate) is now widely considered the gold standard for Fmoc-SPPS.[7][8] This system offers superior suppression of racemization compared to older benzotriazole-based additives like HOBt, with the added benefit of a much better safety profile.[7][8]

  • Uronium/Aminium Salts: Reagents like HATU are highly effective and promote rapid amide bond formation, which kinetically disfavors the competing oxazolone pathway.[1] However, their performance is highly dependent on the other reaction conditions.

  • Additives are Crucial: Additives like HOBt (1-hydroxybenzotriazole) , HOAt (1-hydroxy-7-azabenzotriazole) , and OxymaPure are essential.[9] They react with the activated amino acid to form an active ester intermediate that is less prone to cyclization but still highly reactive toward the incoming amine. HOAt and OxymaPure are generally superior to HOBt in both accelerating coupling and suppressing epimerization.[7][10]

Reagent SystemRelative Epimerization RiskCoupling EfficiencyNotes
DIC / OxymaPure Very Low ExcellentCurrent recommended "gold standard" for safety and performance.[7]
DIC / HOAt Very LowExcellentHighly effective but HOAt has higher safety concerns than Oxyma.
HATU / Base LowVery HighVery fast reactions. Risk increases with prolonged pre-activation.[1][11]
HBTU / HOBt / Base Low-ModerateHighA common workhorse reagent, but generally outperformed by modern systems.
DIC / HOBt Low-ModerateGoodA classic combination, effective but can be improved upon.[5]
DCC (alone) HighGoodNot recommended for SPPS due to high racemization and insoluble urea byproduct.[6]
Q4: How does the choice of base impact stereochemical integrity?

A4: The base is required to neutralize the protonated amine on the resin and to facilitate the coupling reaction. However, excess or overly strong bases can readily abstract the α-proton from the oxazolone intermediate, promoting epimerization.[4]

  • Steric Hindrance is Key: A sterically hindered, weaker base is preferable.

  • N-Methylmorpholine (NMM) (pKa 7.38) and 2,4,6-Collidine (TMP) (pKa 7.43) are excellent choices as they are less basic than the commonly used N,N-Diisopropylethylamine (DIEA) (pKa 10.1) and their steric bulk can disfavor α-proton abstraction.[4][11] Using collidine has been shown to produce the least amount of racemic product in several studies.[4][11]

Q5: What is the optimal solvent and temperature for the coupling steps?

A5:

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) can increase the rate of epimerization compared to less polar alternatives like Dichloromethane (DCM) or Tetrahydrofuran (THF) .[10][12] This is because polar solvents can better stabilize the charged enolate intermediate. However, peptide synthesis often requires DMF for adequate resin swelling and solubility of reagents. If epimerization is a persistent issue, consider using a solvent mixture (e.g., DMF/DCM) to reduce polarity while maintaining solubility.[6][13]

  • Temperature: Lowering the reaction temperature is a very effective way to suppress epimerization.[10] Performing the coupling reaction at 0°C instead of room temperature can significantly reduce the formation of diastereomeric impurities, albeit at the cost of a longer reaction time.

Q6: Should I pre-activate my amino acids?

A6: Pre-activation is the process of mixing the amino acid, coupling reagent, and base in solution for a period before adding the mixture to the resin. While this can ensure the formation of the active species, prolonged pre-activation times dramatically increase the risk of epimerization .[6][11] During this time, the activated amino acid can freely form the oxazolone intermediate without the presence of the nucleophilic amine to compete for the reaction.

Recommendation: Employ an in situ activation protocol. In this approach, the protected amino acid and the additive (e.g., OxymaPure) are dissolved in the solvent and added to the resin, followed immediately by the addition of the coupling reagent (e.g., DIC). This ensures that the activated species is generated in the presence of the amine nucleophile, maximizing the desired direct aminolysis pathway.

G A Start: Peptide-Resin (Fmoc-NH-R) B 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C 2. Extensive Washes (DMF) B->C D 3. In Situ Activation & Coupling Add Fmoc-D-AA-OH + OxymaPure Add DIC C->D E 4. Couple at 0°C to RT (Monitor with Kaiser Test) D->E F 5. Extensive Washes (DMF) E->F G End: Cycle Complete Ready for next AA F->G

Caption: Figure 2. Recommended low-epimerization coupling workflow.

Section 3: Troubleshooting Guide: I'm Observing Diastereomeric Impurities

Even with an optimized protocol, issues can arise. This section provides a logical sequence of troubleshooting steps.

Q7: My HPLC/MS analysis shows a peak corresponding to an L-amino acid isomer. Which coupling step is the likely culprit?

A7: The epimerization occurs during the activation of a chiral amino acid. In the synthesis of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, the most likely steps for epimerization are:

  • The coupling of Fmoc-D-Phe-OH: This is a significant risk point as D-Phe is being activated.

  • The coupling of Fmoc-D-Tyr(tBu)-OH: This is the other major risk point for the same reason.

  • The coupling of Fmoc-D-Met-OH is also a possibility.

The coupling of Glycine does not pose a risk as it is achiral. To pinpoint the issue, you can synthesize a small test peptide (e.g., H-Gly-D-Phe-OH) under your conditions and analyze its purity.

Q8: I am using a standard HATU/DIEA protocol and seeing epimerization. What are the first and most effective changes I should make?

A8: If you are observing epimerization with a HATU/DIEA protocol, implement the following changes in order of priority:

  • Change Your Reagent System: Switch from HATU/DIEA to DIC/OxymaPure . This is the single most impactful change you can make to suppress epimerization.[7][8]

  • Change Your Base: Replace DIEA with a weaker, more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine . Use the minimum amount of base necessary (typically 1-2 equivalents).[4][11]

  • Lower the Temperature: Perform the coupling reactions for your D-amino acids at 0°C . Allow the reaction to proceed for a longer time (e.g., 2-4 hours) and monitor completion with a qualitative test like the Kaiser test.

  • Eliminate Pre-activation: Ensure you are using an in situ activation protocol as described in Q6. Do not let the activated amino acid sit in solution before adding it to the resin.

Q9: I've tried all the standard optimizations, but still see a small amount of epimerization. Are there any advanced strategies?

A9: If epimerization persists despite rigorous optimization, you can explore specialized additives. The addition of Copper(II) Chloride (CuCl2) in combination with carbodiimide methods has been shown to be an extremely efficient suppressor of racemization.[9][14] It is believed to work by chelating the intermediate and suppressing the formation of the 5(4H)-oxazolone. This should be considered an advanced technique to be used when all other conventional methods have been exhausted.

Section 4: Detailed Experimental Protocol

This protocol details a robust method for a single coupling cycle designed to minimize epimerization during Solid-Phase Peptide Synthesis (SPPS).

Protocol: Low-Epimerization Coupling of Fmoc-D-Amino Acid using DIC/OxymaPure (Scale: 0.1 mmol)

  • Resin Preparation:

    • Place 0.1 mmol of the peptide-resin in a suitable reaction vessel.

    • Swell the resin in DMF (3-5 mL) for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 3 mL).

  • Amino Acid Preparation:

    • In a separate vial, dissolve the Fmoc-D-amino acid (e.g., Fmoc-D-Phe-OH, 0.3 mmol, 3 eq.) and OxymaPure (42.6 mg, 0.3 mmol, 3 eq.) in a minimal amount of DMF (approx. 1 mL).

  • In Situ Activation and Coupling:

    • Add the amino acid/OxymaPure solution from Step 3 to the washed, deprotected resin.

    • Immediately add Diisopropylcarbodiimide (DIC) (47 µL, 0.3 mmol, 3 eq.) to the resin slurry.

    • If possible, cool the reaction vessel to 0°C.

    • Agitate the reaction mixture at 0°C to room temperature for 2-4 hours.

  • Monitoring and Completion:

    • After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.

    • If the test is positive (blue beads), continue the reaction for another 1-2 hours. If the test is negative (yellow/colorless beads), the reaction is complete.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 3 mL) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Bofill, J., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

  • Subirós-Funosas, A., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Epimerization of Peptide. (n.d.). Peptide Institute, Inc.[Link]

  • Miyazawa, T., et al. (1993). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Wang, P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Xie, M., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]

  • Jad, Y. E., et al. (2020). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Subirós-Funosas, A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Ghose, A., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. [Link]

  • Pál, G., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). IRIS. [Link]

Sources

Optimization

overcoming poor solubility of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH in physiological pH

Welcome to the Technical Support Center for peptide handling and assay optimization. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of H-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide handling and assay optimization. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (a synthetic, protease-resistant D-amino acid analog of Methionine-enkephalin)[1].

Part 1: Root Cause Analysis – Why Does This Peptide Precipitate?

To solve a solubility issue, we must first understand the physicochemical causality behind it. The poor solubility of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH at physiological pH (7.4) is driven by two compounding factors:

  • The Zwitterionic Trap: At pH 7.4, the N-terminal amine is protonated (positive) and the C-terminal carboxylate is deprotonated (negative). Because the peptide lacks any charged side chains, its net charge at physiological pH is essentially zero[2]. Without electrostatic repulsion, peptide molecules naturally self-associate.

  • Hydrophobic Effect: The sequence contains three highly hydrophobic aromatic/aliphatic residues (D-Tyr, D-Phe, D-Met). When the net charge is zero, these hydrophobic side chains collapse together to minimize contact with the aqueous buffer, leading to rapid intermolecular aggregation and macroscopic precipitation[3].

Mechanism Peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (Zwitterionic at pH 7.4) Hydrophobic Hydrophobic Side Chains (D-Phe, D-Met, D-Tyr) Peptide->Hydrophobic NetCharge Net Charge ≈ 0 (Isoelectric Point) Peptide->NetCharge Aggregation Intermolecular Aggregation (Precipitation) Hydrophobic->Aggregation NetCharge->Aggregation DMSO DMSO Solvation (Disrupts H-Bonds) Aggregation->DMSO Co-solvent HPBCD HP-β-CD Complexation (Shields Hydrophobes) Aggregation->HPBCD Encapsulation Soluble Aqueous Soluble State (Assay Ready) DMSO->Soluble HPBCD->Soluble

Mechanistic pathway of peptide aggregation and targeted solubilization strategies.

Part 2: Troubleshooting FAQs

Q: I dissolved the peptide in 100% DMSO, but when I pipetted it into my PBS assay buffer, it immediately turned cloudy. What went wrong? A: This is a classic "solvent shock" phenomenon. When you pipette a highly concentrated DMSO stock directly into a static aqueous buffer, the DMSO rapidly diffuses into the water faster than the peptide can disperse. The peptide is suddenly left in an aqueous micro-environment without its solvating shell, causing immediate localized precipitation. Solution: Reverse the addition. Keep the aqueous buffer under continuous vortexing and add the DMSO stock dropwise to ensure instantaneous dispersion.

Q: My in vivo / cell-based assay cannot tolerate the DMSO concentration required to keep this peptide soluble (>1%). How can I achieve a purely aqueous solution? A: You must utilize a host-guest encapsulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic D-Phe and D-Met residues, shielding them from the water and maintaining the peptide in a soluble state without the need for organic co-solvents[4].

Q: The solution looks clear to the naked eye, but my receptor binding assay results are highly variable. Is the peptide truly dissolved? A: Naked-eye visual inspection is insufficient. The peptide may be forming soluble micro-aggregates or micelles that scatter light only slightly but drastically reduce the effective monomeric concentration available for receptor binding. Solution: Implement a self-validating system. Always measure the Optical Density (OD) at 600 nm of your final solution against a buffer blank. An OD600​>0.05 indicates the presence of micro-particulates.

Part 3: Validated Experimental Protocols

Protocol A: The Co-Solvent Dilution Method (For biochemical assays tolerating DMSO)

Causality Focus: This protocol relies on disrupting hydrogen bonds and hydrophobic interactions using a strong polar aprotic solvent, followed by rapid kinetic dispersion.

  • Stock Preparation: Weigh the lyophilized peptide powder into a low-bind microcentrifuge tube. Add 100% anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM.

  • Primary Solvation: Vortex vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes. The solution must be perfectly clear.

  • Buffer Preparation: Place your target physiological buffer (e.g., PBS or HBSS, pH 7.4) on a magnetic stirrer and create a deep vortex.

  • Kinetic Dispersion (Critical Step): Using a micropipette, add the 10 mM DMSO stock dropwise directly into the center of the vortexing buffer to reach your final working concentration (e.g., 100 µM).

  • Validation: Read the OD600​ of the final solution. If OD600​<0.05 , proceed to the assay.

Protocol B: The Cyclodextrin Complexation Method (For in vivo or sensitive cell assays)

Causality Focus: This protocol relies on thermodynamic equilibrium to pull the peptide into the hydrophobic cavity of HP-β-CD, bypassing organic solvents entirely.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Direct Addition: Add the lyophilized H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH powder directly into the 20% HP-β-CD solution to achieve a target concentration of 1-2 mM.

  • Thermal/Acoustic Driving: Sonicate the suspension in a water bath at 37°C for 15–30 minutes. The thermal energy increases the complexation kinetics, while sonication breaks up macroscopic powder clumps.

  • Equilibration: Allow the solution to rest at room temperature for 1 hour to reach thermodynamic equilibrium between the free and encapsulated states.

  • Validation: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed peptide. Transfer the supernatant and verify concentration via UV absorbance at 280 nm (using the D-Tyr residue's extinction coefficient).

Workflow Start Start: Lyophilized Peptide Assess Assess Assay DMSO Tolerance Start->Assess HighDMSO Tolerates >1% DMSO Assess->HighDMSO LowDMSO Requires <0.1% DMSO (e.g., In Vivo / Cell Assay) Assess->LowDMSO Stock Dissolve in 100% DMSO (10-50 mM Stock) HighDMSO->Stock CD_Prep Prepare 20% w/v HP-β-CD in pH 7.4 Buffer LowDMSO->CD_Prep Dilute Add Stock Dropwise to Vortexing Buffer Stock->Dilute MixCD Add Peptide to CD Buffer Sonicate 10-15 min CD_Prep->MixCD Inspect Visual & OD600 Inspection Dilute->Inspect MixCD->Inspect Success Clear Solution Proceed to Assay Inspect->Success Fail Turbidity / Precipitation Inspect->Fail Rescue Add 0.1% BSA or Tween-20 Re-sonicate Fail->Rescue Rescue->Inspect

Decision tree and troubleshooting workflow for peptide solubilization.

Part 4: Quantitative Data & Vehicle Comparison

To assist in experimental design, the following table summarizes the quantitative limits and biological compatibilities of the primary solubilization vehicles for this specific enkephalin analog.

Solubilization VehicleMax Achievable Peptide Conc.Max Assay TolerancePrimary Mechanism of ActionRecommended Use Case
100% DMSO Stock > 50 mM< 1.0% (Cell Assays)Disruption of intermolecular H-bonds.Biochemical assays, receptor binding assays (in vitro).
20% HP-β-CD (Aqueous) ~ 2 - 5 mMUp to 10% (In Vivo)Host-guest encapsulation of D-Phe/D-Met.Animal models, sensitive primary cell cultures.
0.1% BSA + 0.05% Tween-20 ~ 100 µMHighly ToleratedSteric hindrance and micellar stabilization.ELISA, low-concentration signaling assays.

Part 5: References

  • Peptide Solubility - Bachem Bachem Knowledge Center

  • Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y ResearchGate

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent PMC - NIH

  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery PMC - NIH

Sources

Troubleshooting

troubleshooting peptide degradation during H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH storage

A Guide to Storage, Handling, and Troubleshooting Peptide Degradation Welcome to the technical support center for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Storage, Handling, and Troubleshooting Peptide Degradation

Welcome to the technical support center for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable pentapeptide. The unique presence of D-amino acids enhances its stability against enzymatic degradation, yet the C-terminal Methionine (Met) and N-terminal Tyrosine (Tyr) residues present specific chemical vulnerabilities. This document provides in-depth troubleshooting advice and best practices to mitigate degradation during storage and experimental use.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of your peptide.

Q1: How should I store the lyophilized peptide upon arrival?

For long-term storage, the lyophilized powder should be kept at -20°C or, ideally, -80°C in a tightly sealed container.[1][2] It is crucial to store it in a desiccated environment, as moisture can significantly accelerate degradation.[2][3] Before opening the vial, always allow it to warm to room temperature in a desiccator to prevent condensation from forming inside.[3][4]

Q2: What is the primary cause of degradation for this specific peptide?

The most susceptible residue in the H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH sequence is the C-terminal Methionine. Its thioether side chain is highly prone to oxidation, forming Methionine Sulfoxide (+16 Da mass increase).[5] This oxidation can be caused by atmospheric oxygen, trace metal ions, or exposure to light.[6]

Q3: How should I reconstitute the peptide and store it in solution?

The shelf-life of peptides in solution is very limited.[1] If storage in solution is necessary, use sterile, oxygen-free buffers, preferably at a pH between 5 and 6.[1][4] For hydrophobic peptides, small amounts of organic solvents like DMSO or DMF can aid dissolution, but solutions containing DMSO should not be stored.[4] Once in solution, it is critical to divide the stock into single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3]

Q4: I see some solid material that won't dissolve. What should I do?

This could be due to aggregation, a process where peptide molecules clump together.[7][8] Aggregation is often influenced by factors like pH, temperature, and peptide concentration.[8] Try gentle sonication or vortexing. If solubility remains an issue, you may need to test alternative solvents or adjust the pH of your buffer. Basic peptides tend to dissolve better in acidic solutions, and vice-versa.[4]

Q5: My peptide has lost its biological activity. What is the likely chemical cause?

Loss of activity is most commonly linked to the oxidation of the Methionine residue. The addition of an oxygen atom to the sulfur side-chain alters the peptide's conformation and can interfere with its ability to bind to its target receptor.[9] Other potential causes include aggregation, which can sequester the peptide into an inactive state, or other chemical modifications.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

Observed Problem 1: Appearance of New Peaks in HPLC or LC-MS Analysis

You've run a quality control check on your peptide stock and observe new peaks that were not present in the original characterization data.

Potential Cause A: Oxidation of Methionine

The most probable culprit is the oxidation of the Methionine residue to Methionine Sulfoxide. This modification results in a mass increase of +16 Da.[5][10] A further oxidation to Methionine Sulfone (+32 Da) is also possible but less common under typical storage conditions.

  • How to Confirm:

    • Mass Spectrometry (MS): Analyze your sample using LC-MS. Look for a peak with a mass corresponding to your peptide +16 Da (for the [M+H]+ ion).[11] The oxidized peptide will often elute slightly earlier than the parent peptide in reversed-phase HPLC.[12]

    • Forced Degradation: Intentionally degrade a small aliquot of your peptide to confirm the identity of the new peak. Exposing the peptide to a mild oxidant like 0.01% hydrogen peroxide (H₂O₂) for a short period will selectively generate the Methionine Sulfoxide species, which can be used as a standard to confirm the peak in your degraded sample.[9][13]

  • Preventative & Corrective Actions:

    • Strict Anaerobic Conditions: When preparing solutions, use buffers that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[4]

    • Aliquot Properly: Store the peptide in single-use aliquots to minimize exposure to air every time the stock is accessed.[1]

    • Consider Antioxidants: For some applications, the inclusion of free methionine as a scavenger antioxidant in the buffer can help protect the peptide from oxidation.[14]

Potential Cause B: Peptide Aggregation

Aggregation can lead to a variety of chromatographic artifacts, including peak broadening, the appearance of high molecular weight species, or even loss of the main peak as the material precipitates.[15][16]

  • How to Confirm:

    • Dynamic Light Scattering (DLS): This technique can detect the presence of larger aggregate particles in solution.

    • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can reveal the presence of dimers, trimers, and higher-order aggregates.

  • Preventative & Corrective Actions:

    • Optimize Formulation: Screen different pH values and buffer systems. Peptides are often least soluble at their isoelectric point (pI).[8]

    • Control Concentration: Work with the lowest feasible peptide concentration to reduce the likelihood of aggregation.

    • Use Excipients: In some cases, stabilizing excipients like certain amino acids or sugars can be added to the formulation to prevent aggregation.[8]

Diagram: Primary Degradation Pathway

This diagram illustrates the most common chemical modification affecting H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

G Peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (Parent Peptide) OxidizedPeptide H-D-Tyr-Gly-Gly-D-Phe-D-Met(O)-OH (Methionine Sulfoxide, +16 Da) Peptide->OxidizedPeptide Oxidation (O2, light, metal ions)

Caption: Oxidation of Methionine to Methionine Sulfoxide.

Observed Problem 2: Reduced or Inconsistent Biological Activity

Your in vitro or in vivo assays show a significant drop in the peptide's expected potency or yield inconsistent results between experiments.

Potential Cause: Chemical Degradation or Physical Instability

As discussed, Methionine oxidation is a primary suspect for loss of activity.[9] However, other factors like aggregation or adsorption to surfaces can also reduce the effective concentration of active peptide.

Troubleshooting Workflow

Follow this systematic workflow to diagnose the issue.

start Problem: Reduced or Inconsistent Activity check_storage 1. Review Storage Conditions (-20°C? Desiccated? Aliquoted?) start->check_storage check_handling 2. Review Handling Protocol (Warm to RT before opening? Sterile, degassed buffer?) check_storage->check_handling qc_analysis 3. Perform QC Analysis (LC-MS) check_handling->qc_analysis parent_ok Is Parent Peptide >95% Pure? qc_analysis->parent_ok degradation_present Degradation Products Detected (e.g., +16 Da Peak) parent_ok->degradation_present No no_degradation No Significant Degradation parent_ok->no_degradation Yes implement_prevention Implement Preventative Measures (See Problem 1) degradation_present->implement_prevention end Problem Resolved implement_prevention->end check_aggregation 4. Investigate Aggregation (DLS, SEC) no_degradation->check_aggregation check_adsorption 5. Check for Adsorption (Use low-binding tubes/plates) no_degradation->check_adsorption aggregation_present Aggregation Detected check_aggregation->aggregation_present check_aggregation->check_adsorption optimize_formulation Optimize Formulation (pH, concentration, excipients) aggregation_present->optimize_formulation optimize_formulation->end check_adsorption->end

Caption: Workflow for troubleshooting loss of peptide activity.

Part 3: Key Experimental Protocols

Here are detailed protocols for essential quality control and investigative experiments.

Protocol 1: Reversed-Phase HPLC-MS for Purity Assessment

This method allows for the separation and identification of the parent peptide from its potential degradation products.[11][17]

  • Objective: To quantify the purity of the peptide and identify impurities based on their mass-to-charge ratio.

  • Materials:

    • UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Peptide sample, reconstituted in Mobile Phase A.

  • Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µL of the peptide sample (concentration ~0.1 mg/mL).

    • Run a linear gradient from 5% to 65% Mobile Phase B over 15 minutes.

    • Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected m/z of the parent peptide and its +16 Da variant.

    • Analysis: Integrate the peak areas from the UV chromatogram (e.g., at 220 nm) to determine the relative purity. Extract ion chromatograms for the theoretical masses of the parent peptide and the oxidized form to confirm their identities.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This study is designed to intentionally generate degradation products to help validate your analytical methods and understand the peptide's stability profile.[13][18][19]

  • Objective: To generate the Methionine Sulfoxide form of the peptide as an analytical reference.

  • Materials:

    • Peptide stock solution (1 mg/mL).

    • 3% Hydrogen Peroxide (H₂O₂).

    • Quenching solution: Catalase or pure Methionine solution.

  • Method:

    • Prepare a fresh 1:100 dilution of 3% H₂O₂ in water to get a 0.03% H₂O₂ solution.

    • To 100 µL of the peptide stock solution, add 10 µL of the 0.03% H₂O₂ solution.

    • Incubate at room temperature. Take time points at 15 min, 30 min, and 60 min.

    • Stop the reaction by adding a quenching agent (e.g., 5 µL of catalase solution).

    • Analyze the samples immediately using the HPLC-MS method described in Protocol 1.

    • Analysis: Compare the chromatograms over time. You should observe a decrease in the parent peptide peak and a corresponding increase in the +16 Da peak, confirming its identity as the primary oxidative degradation product.[20]

Table 1: Recommended Storage Conditions Summary
FormTemperatureDurationAtmosphereKey Considerations
Lyophilized Powder -20°C to -80°CYearsDesiccated / Dry[2][4]Protect from light and moisture.[3] Allow vial to warm to room temperature before opening.[1]
In Solution (Aqueous Buffer) -20°C to -80°CWeeks to MonthsInert Gas (Ar/N₂)Use sterile, degassed buffer (pH 5-6).[1] Store in single-use aliquots. Avoid freeze-thaw cycles.[3]
In Solution (Organic Solvent) -20°CDays to WeeksN/ADMSO-containing solutions should not be stored long-term.[4] Ensure solvent is high purity.

References

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • Storage of Unmixed Lyophilized Peptides. Dripdok Help Center. [Link]

  • Storage and Handling of Peptides. AAPPTEC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. Unchained Labs. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A. Journal of the American Society for Mass Spectrometry. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass. [Link]

  • Forced Degradation Studies. BioPharmaSpec. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research. [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]

  • Synthesis of stable and potent delta/mu opioid peptides: analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by ring-closing metathesis. PubMed. [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. PMC. [Link]

  • Methionine sulfoxide reductase A is a stereospecific methionine oxidase. PNAS. [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Taylor & Francis Online. [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Constraints in Opioid Receptor Ligands: A Comparative Guide on H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH vs. Standard Met-Enkephalin

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals As a Senior Application Scientist in peptide therapeutics, evaluating the structure-activity relationship (SAR) of endogeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals

As a Senior Application Scientist in peptide therapeutics, evaluating the structure-activity relationship (SAR) of endogenous opioid analogs is fundamental to designing proteolytically stable, high-affinity drugs. This guide provides an objective, data-driven comparison between standard Methionine-Enkephalin (Met-Enkephalin; H-Tyr-Gly-Gly-Phe-Met-OH) and a heavily D-amino acid-substituted analog, H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

While targeted D-amino acid substitutions (such as [D-Ala2]) are routinely employed to evade aminopeptidase degradation and stabilize the peptide's β -bend conformation[1], indiscriminate stereochemical inversion at critical pharmacophoric residues profoundly disrupts receptor recognition[2]. Here, we dissect the causality behind these binding dynamics, supported by self-validating experimental protocols and quantitative binding data.

Mechanistic Causality: The "Message-Address" Concept

Endogenous opioid peptides utilize a highly conserved N-terminal sequence (Tyr-Gly-Gly-Phe) known as the "message" domain, which is responsible for direct receptor activation, while the C-terminal acts as the "address" domain dictating receptor subtype selectivity[3]. The stereochemical fidelity of this message domain is non-negotiable for binding affinity.

  • The Critical Role of L-Tyrosine (Position 1): The phenolic hydroxyl and protonated α -amine of L-Tyr1 must perfectly align with a conserved aspartate residue in the mu/delta opioid receptor binding pocket to form a crucial salt bridge. Inverting this stereocenter to D-Tyr1 misaligns these functional groups, destroying the primary anchor point and resulting in a near-total loss of affinity[2].

  • The Role of L-Phenylalanine (Position 4): L-Phe4 engages in essential π

    π stacking interactions within the hydrophobic sub-pocket of the receptor. Substitution with D-Phe4 introduces severe steric clashes and conformational distortion, emphasizing the strict stereochemical acceptability required at this position[2].
  • The Role of L-Methionine (Position 5): While position 5 is slightly more tolerant to modification, D-Met5 substitution alone still reduces binding activity to less than 10% of the native peptide[1].

Consequently, the synthetic analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH exhibits a compounded steric failure, resulting in a near-complete loss of opioid receptor binding affinity and functional potency.

OpioidSignaling Ligand Opioid Ligand (Standard vs D-Analog) Receptor Mu/Delta Opioid Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/Go Protein Complex Receptor->GProtein Activation AC Adenylate Cyclase GProtein->AC Inhibition IonChannels K+ Efflux / Ca2+ Blockade (Hyperpolarization) GProtein->IonChannels Modulates cAMP cAMP Production (Inhibited) AC->cAMP Decreases

Opioid receptor signaling pathway modulated by enkephalin binding.

Comparative Quantitative Data

The following table summarizes the relative binding affinities and bioassay potencies of various enkephalin stereoisomers. Data is normalized to standard Met-Enkephalin (100%).

Peptide LigandSequenceRelative Receptor Binding Affinity (%)Guinea Pig Ileum (GPI) Potency (%)Mouse Vas Deferens (MVD) Potency (%)
Standard Met-Enkephalin H-L-Tyr-Gly-Gly-L-Phe-L-Met-OH100%100%100%
[D-Ala2]-Met-Enkephalin (Control)H-L-Tyr-D-Ala-Gly-L-Phe-L-Met-OH120 - 150%~100%~1000%
[D-Tyr1]-Met-Enkephalin H-D-Tyr-Gly-Gly-L-Phe-L-Met-OH< 10%< 1%< 10%
[D-Phe4]-Met-Enkephalin H-L-Tyr-Gly-Gly-D-Phe-L-Met-OH< 10%< 1%< 10%
[D-Met5]-Met-Enkephalin H-L-Tyr-Gly-Gly-L-Phe-D-Met-OH< 10%< 10%< 10%
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH< 1% < 1% < 1%

Note: Single D-amino acid substitutions at positions 1, 4, and 5 independently reduce activity to below 10%[1]. The combined triple-D substitution virtually abolishes all specific opioid receptor interactions[2].

Experimental Methodologies: Self-Validating Protocols

To empirically validate the loss of affinity in H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, researchers must employ a competitive radioligand binding assay alongside a functional bioassay. The following protocols are designed with internal controls to ensure a self-validating system.

Protocol 1: Competitive Radioligand Binding Assay (Rat Brain Homogenate)

Causality Check: Brain opiate receptor preparations contain an abundance of proteolytic enzymes. To isolate true receptor binding affinity from artifactual loss due to proteolytic degradation, assays must be strictly conducted at 0°C and in the presence of the peptidase inhibitor bacitracin[2].

  • Tissue Preparation: Homogenize whole rat brains (excluding cerebellum) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 45,000 x g for 20 minutes[2].

  • Resuspension: Discard the supernatant and resuspend the pellet in fresh 50 mM Tris-HCl buffer containing 50 µg/mL bacitracin to inhibit aminopeptidases.

  • Incubation: In a 96-well plate, combine:

    • 100 µL of tissue homogenate.

    • 50 µL of [3H]-Naloxone (for antagonist binding) or [3H]-DAGO (for mu-agonist binding) at a fixed Kd​ concentration.

    • 50 µL of the test peptide (Standard Met-Enkephalin or H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 0°C for 150 minutes to reach steady-state equilibrium while preventing peptide degradation[2].

  • Separation (Filtration): Rapidly filter the samples through GF/B glass fiber filters using a cell harvester. Wash three times with 4 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Self-Validation Step: Include a non-specific binding (NSB) control well containing 10 µM unlabeled Naloxone. Specific binding is calculated as Total CPM minus NSB CPM. If NSB exceeds 30% of total binding, the filter washing step is insufficient and must be optimized.

BindingAssay Prep Tissue Preparation (Rat Brain Homogenate) Incubate Incubation at 0°C (Ligand + Radioligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Cold Wash (Buffer + Bacitracin) Filter->Wash Count Scintillation Counting (Radioactivity Measure) Wash->Count Analyze Data Analysis (IC50 Calculation) Count->Analyze

Step-by-step experimental workflow for competitive radioligand binding assay.

Protocol 2: Functional Bioassay (Mouse Vas Deferens - MVD)

Causality Check: The MVD assay measures the ability of the peptide to inhibit electrically evoked smooth muscle contractions, providing a direct physiological readout of delta-opioid receptor agonism[1].

  • Organ Bath Setup: Suspend isolated mouse vasa deferentia in a 10 mL organ bath containing Mg2+-free Krebs solution at 37°C, continuously aerated with 95% O2 / 5% CO2.

  • Electrical Stimulation: Apply field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to elicit consistent twitch contractions.

  • Dose-Response: Add cumulative concentrations of the test peptide to the bath. Standard Met-Enkephalin will cause a dose-dependent decrease in twitch amplitude[1].

  • Reversal: Add 1 µM Naloxone to the bath.

  • Self-Validation Step: True opioid receptor-mediated inhibition must be rapidly and completely reversed by the addition of Naloxone. If the inhibition caused by a high dose of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is not reversed by Naloxone, the effect is due to non-specific tissue toxicity rather than target-specific receptor agonism.

Conclusion

While D-amino acid substitutions are a powerful tool for enhancing the pharmacokinetic profile of peptide therapeutics, they must be applied with strict adherence to the stereochemical requirements of the target receptor. The analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH serves as a definitive negative control in SAR studies, demonstrating that inversion of the critical Tyr1 and Phe4 pharmacophores completely abolishes opioid receptor binding and functional activity. Researchers looking to stabilize Met-Enkephalin should instead focus on position 2 (e.g., [D-Ala2]) or utilize dipeptide isosteres that preserve the native L-configuration of the message domain.

References

1.[2] Structural requirements for opioid activity of analogues of the enkephalins Source: The Royal Society URL:

2.[3] Analgesic Peptides: From Natural Diversity to Rational Design Source: MDPI URL:

3.[1] Synthesis and opioid activities of stereoisomers and other D-amino acid analogs of methionine-enkephalin Source: University of Miami URL:

Sources

Comparative

validating H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH purity using LC-MS/MS

Comprehensive Guide to Validating H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Purity: LC-MS/MS vs. Traditional Analytical Alternatives Executive Summary & Scientific Rationale Synthetic peptides engineered with D-amino acids, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Validating H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Purity: LC-MS/MS vs. Traditional Analytical Alternatives

Executive Summary & Scientific Rationale

Synthetic peptides engineered with D-amino acids, such as H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (an all-D stereoisomer of Methionine-Enkephalin), represent a critical advancement in peptide therapeutics. By substituting naturally occurring L-amino acids with their D-enantiomers, researchers confer profound resistance against endogenous peptidases, drastically extending the molecule's plasma half-life.

However, the Solid-Phase Peptide Synthesis (SPPS) of such analogs generates a highly complex impurity profile. A standard amino acid coupling cycle is typically >99% efficient; yet, cumulative inefficiencies result in crude mixtures containing deletion sequences (e.g., des-Gly), insertion impurities, oxidation products (Met-sulfoxide), and uncoupled L-amino acid epimers[1]. Validating the purity of this pentapeptide requires an analytical strategy that goes beyond traditional UV detection, demanding the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis: Analytical Modalities for Peptide Purity

Historically, Reversed-Phase Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (RP-UHPLC-UV) has been the workhorse for peptide purity[1]. However, UV detection cannot differentiate between co-eluting isobaric impurities or structural isomers. To objectively compare product performance, we must evaluate LC-MS/MS against alternative modalities.

Table 1: Performance Comparison of Analytical Modalities for Peptide Validation

Analytical ModalitySensitivity (LOD/LOQ)Specificity & Isobaric ResolutionMatrix InterferencePrimary Use Case
RP-UHPLC-UV Moderate (~0.10% area)Poor (Cannot distinguish co-eluting epimers or isobars)High (Vulnerable to background UV absorbance)Routine bulk purity checks; initial SPPS screening.
LC-HRMS (Q-TOF) High (Low ng/mL)Excellent (Exact mass resolves isotopic overlaps)LowUnknown impurity identification; structural elucidation.
LC-MS/MS (QqQ) Ultra-High (1 ng/mL)Superior (MRM transitions provide unique molecular fingerprints)Very Low (High selectivity via precursor/product ion pairing)Gold Standard for targeted purity validation and quantitation.

Data synthesis based on established LC-MS/MS method validation characteristics and peptide cleaning validation metrics[2][3].

The Causality of Experimental Choices (Expertise & Experience)

As an application scientist, developing a robust LC-MS/MS method is not about arbitrarily selecting parameters; it is about understanding the physicochemical causality behind every choice.

  • Chromatographic Separation (The Isomer Challenge): A standard C18 column often fails to separate D/L epimers because they possess identical physicochemical properties in an achiral environment. If enantiomeric purity (e.g., detecting an L-Phe impurity in the D-Phe sequence) is the primary goal, a 2D-LC-MS approach utilizing a chiral stationary phase in the second dimension is strictly required[4]. For standard sequence truncations and oxidations, a superficially porous particle (SPP) C18 column (e.g., 2.7 µm) provides the necessary high efficiency and narrow peak widths[2].

  • Mobile Phase Selection (The Ion Suppression Dilemma): Trifluoroacetic acid (TFA) is historically favored for peptide chromatography due to its ion-pairing ability, which sharpens peaks. However, TFA causes severe signal suppression in electrospray ionization (ESI)[4]. Therefore, we utilize 0.1% Formic Acid (FA) in water and acetonitrile. To bridge the gap in peak shape without sacrificing MS sensitivity, a low concentration of difluoroacetic acid (DFA) can be integrated[2].

  • Mass Spectrometry (MRM Specificity): The intact mass of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is approximately 573.2 Da, yielding a prominent [M+H]+ precursor ion at m/z 574.2. In a triple quadrupole MS, we select this precursor in Q1, fragment it via collision-induced dissociation (CID) in Q2, and monitor specific product ions (e.g., the b4​ ion at m/z 425.2, and the y3​ ion at m/z 354.1) in Q3. This Multiple Reaction Monitoring (MRM) ensures that even if an impurity co-elutes, it will not be quantified unless it shares the exact fragmentation pathway[3].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system, incorporating internal controls and forced degradation checks to prove specificity.

Step 1: System Suitability and Sample Preparation

  • Vial Selection: Prepare all samples in low-bind, LC-MS compatible vials. Peptides containing hydrophobic residues (Phe, Met) readily adsorb to the silanol groups of standard glass, leading to artificial signal loss and poor recovery[2].

  • Internal Standard: Spike the sample with a stable isotope-labeled (SIL) internal standard (e.g., 13C/15N -labeled Met-enkephalin) to continuously monitor and correct for matrix effects and ionization suppression[5].

Step 2: Forced Degradation (Specificity Control)

  • Expose a 100 µg/mL aliquot of the peptide to 0.3% H2​O2​ for 2 hours at room temperature.

  • This intentionally generates the Met-sulfoxide degradation product (+16 Da, m/z 590.2). Injecting this stressed sample proves the method is stability-indicating and capable of chromatographically resolving the API from its oxidized impurity[1].

Step 3: Chromatographic Execution

  • Column: SPP C18 (2.1 x 100 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: H2​O with 0.1% FA.

  • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Gradient: Run a shallow linear gradient from 5% B to 40% B over 10 minutes at a flow rate of 0.3 mL/min to ensure maximum resolution of closely related deletion sequences.

Step 4: MS/MS Detection & Purity Calculation

  • Operate the Triple Quadrupole MS in ESI+ mode.

  • Monitor the primary MRM transition (m/z 574.2 425.2) for quantitation, and a secondary transition (m/z 574.2 354.1) as a qualifier ion to confirm peak identity[6].

  • Calculate purity by comparing the integrated area of the main peptide peak against the total area of all detected product-related impurities, ensuring the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) is 10:1[1][3].

Workflow Visualization

Peptide_Validation A Synthetic Peptide Matrix (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) B Sample Preparation (Low-Bind Vials, SIL Internal Standard) A->B C 1D/2D UHPLC Separation (SPP C18 / Chiral Phase) B->C D ESI+ Ionization & Triple Quadrupole MS C->D E MRM Transition Monitoring (m/z 574.2 → 425.2 / 354.1) D->E F Peak Purity Assessment (>99% Target Validated) E->F

LC-MS/MS workflow for validating synthetic peptide purity and quantifying impurities.

References

  • Almac Group. "Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study." Almac Sciences.[Link]

  • Waters Corporation. "Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances." Waters Application Notes.[Link]

  • Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Insights.[Link]

  • LCGC Staff. "New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS." Chromatography Online.[Link]

Sources

Validation

Comparative Guide: Receptor Cross-Reactivity and Pharmacological Profiling of D-Met-Enkephalin

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-Enkephalin) As drug development increasingly turns to chiral inversion to bypass the poor prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-Enkephalin)

As drug development increasingly turns to chiral inversion to bypass the poor proteolytic stability of endogenous peptides, understanding the exact receptor cross-reactivity of D-enantiomers is critical. This guide provides an in-depth comparative analysis of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (the all-D enantiomer of Methionine-enkephalin, noting Gly is achiral) against standard ligands at the μ -opioid receptor (MOR) and κ -opioid receptor (KOR).

Unlike its endogenous L-counterpart, which acts as a potent neuromodulator, D-Met-enkephalin presents a highly atypical pharmacological profile characterized by diminished classical G-protein coupling but retained, naltrexone-sensitive biased signaling.

Structural Causality & The Stereochemical Basis of Binding

The "message" domain of typical opioid peptides (Tyr-Gly-Gly-Phe) requires strict L-stereochemistry to properly anchor into the binding pockets of MOR and KOR 1[1].

When evaluating the cross-reactivity of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, the causality of its binding profile is rooted in the "virtual ring" model of opioid receptor activation:

  • MOR Cross-Reactivity (Steric Clash): At the μ -receptor, the protonated amine and phenolic hydroxyl of Tyrosine 1 must align perfectly with Asp147. Inverting to D-Tyr 1 projects the functional groups into a sterically hindered space, drastically reducing classical affinity 2[2].

  • KOR Cross-Reactivity (Address Mismatch): The κ -receptor prefers extended peptide sequences with a basic "address" domain (e.g., Dynorphins). Short enkephalins inherently lack KOR affinity, and the D-inversion further abolishes any residual cross-reactivity 3[3].

  • Atypical/Biased Signaling: Despite poor classical binding, recent in vivo models demonstrate that D-Met-enkephalin exerts potent hepatoprotective effects that are entirely reversible by the non-selective opioid antagonist naltrexone 4[4]. This suggests the D-peptide stabilizes an atypical receptor conformation that bypasses standard Gi​/Go​ pathways in favor of biased protective signaling.

Pathway Ligand D-Met-Enkephalin (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) MOR μ-Opioid Receptor (MOR) Weak Classical Binding Ligand->MOR Steric Clash (D-Tyr1) KOR κ-Opioid Receptor (KOR) Negligible Binding Ligand->KOR Address Mismatch Biased Atypical / Biased Signaling (Naltrexone-Sensitive) Ligand->Biased In vivo Hepatoprotection

Receptor interaction profile of D-Met-Enkephalin highlighting biased signaling pathways.

Quantitative Data Presentation: Alternative Comparisons

To objectively position H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH within the landscape of opioid pharmacology, we must compare its cross-reactivity against the native L-enantiomer and receptor-selective gold standards (DAMGO for MOR; U50,488 for KOR).

CompoundTarget ReceptorMOR Affinity ( Ki​ )KOR Affinity ( Ki​ )Proteolytic StabilityPrimary Pharmacological Profile
D-Met-Enkephalin Atypical / Biased> 1,000 nM (Weak)> 10,000 nM (None)Extremely HighNaltrexone-sensitive hepatoprotection
L-Met-Enkephalin δ > μ ~10 - 20 nM> 10,000 nMVery LowEndogenous neuromodulation
DAMGO μ (MOR)~1 - 3 nM> 1,000 nMHighSelective MOR agonism
U50,488 κ (KOR)> 1,000 nM~1 - 2 nMHigh (Non-peptide)Selective KOR agonism

Note: Single D-amino acid substitutions (e.g., D-Tyr 1 or D-Met 5 ) historically reduce classical opioid activity to <10% of the native peptide 2[2]. The global D-inversion pushes classical Ki​ values well above 1,000 nM, shifting the molecule from a classical agonist to a biased/atypical modulator.

Experimental Methodologies (Self-Validating Protocols)

To rigorously verify the cross-reactivity claims above, the following self-validating workflows must be executed. These protocols are designed to eliminate false positives caused by the unique biophysical properties of D-peptides.

Protocol 1: Competitive Radioligand Binding Assay (MOR & KOR)

Objective: Quantify the exact binding affinity ( Ki​ ) of D-Met-Enkephalin against standard MOR/KOR radioligands. Self-Validation Mechanism: D-peptides often carry altered isoelectric points and hydration shells. Pre-treating the glass fiber filters with Polyethylenimine (PEI) neutralizes negative charges, ensuring that any measured displacement is a true receptor interaction, not merely a reduction in non-specific filter binding.

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR or KOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 45,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: Combine 50 µg of membrane protein with 1 nM [3H] DAMGO (for MOR) or 1 nM [3H] U69,593 (for KOR). Add D-Met-Enkephalin in a broad concentration gradient (10 pM to 10 µM) to capture low-affinity displacement.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through 0.1% PEI-treated Whatman GF/B filters. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol Membrane Membrane Prep (CHO-MOR/KOR) Incubate Competitive Incubation (Radioligand + D-Peptide) Membrane->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count

Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: [35S]GTPγS Functional Activation Assay

Objective: Determine if the cross-reactivity results in functional G-protein coupling. Self-Validation Mechanism: Because D-Met-enkephalin exhibits atypical pharmacology, binding ( Protocol 1 ) does not guarantee activation. By artificially forcing the receptor into a basal state using an excess of GDP, any subsequent incorporation of the non-hydrolyzable [35S]GTPγS analog provides absolute proof of intrinsic agonist efficacy.

  • Assay Assembly: Incubate MOR/KOR membranes in assay buffer containing 10 µM GDP (to force the basal state) and 0.1 nM [35S]GTPγS .

  • Ligand Addition: Add D-Met-Enkephalin (1 nM to 10 µM). Include DAMGO or U50,488 as positive controls, and Naltrexone as an antagonist control.

  • Filtration & Analysis: Filter, wash, and count as described in Protocol 1. Analyze the Emax​ and EC50​ to determine functional cross-reactivity. If Emax​ is negligible but in vivo effects persist, biased signaling (e.g., β -arrestin recruitment) is confirmed.

References

  • Source: nih.
  • Source: miami.
  • Source: nih.
  • Source: mdpi.

Sources

Comparative

benchmarking H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH protease resistance against native peptides

An objective, rigorous evaluation of peptide stability requires moving beyond theoretical assumptions and grounding our understanding in empirical, self-validating data. As an Application Scientist, I have structured thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, rigorous evaluation of peptide stability requires moving beyond theoretical assumptions and grounding our understanding in empirical, self-validating data. As an Application Scientist, I have structured this guide to benchmark the protease resistance of the synthetic analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH against its native counterpart, Methionine-enkephalin (Met-enkephalin).

This guide dissects the mechanistic causality behind chiral amino acid substitution, details robust LC-MS/MS workflows, and provides quantitative benchmarking data to inform your next-generation peptidomimetic designs.

Mechanistic Rationale: The Chiral Shield

Native Met-enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met) is a potent endogenous neuromodulator, but its clinical utility is fundamentally limited by a fleeting in vivo half-life of less than 15 minutes. This rapid clearance is driven by stereospecific endogenous proteases.

Proteolytic enzymes have evolved to exclusively recognize the natural L-configuration of amino acids. The active sites of these enzymes require specific spatial alignments of the peptide backbone and side chains to catalyze amide bond hydrolysis. By systematically substituting the L-amino acids at the P1 and P1' cleavage sites with their D-enantiomers (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH), we disrupt the enzymatic transition state [1]:

  • Aminopeptidase N (APN): Targets the N-terminal L-Tyr1. Substituting with D-Tyr1 creates a severe steric clash within the S1 subsite, completely abrogating N-terminal exopeptidase activity.

  • Neprilysin (NEP): An endopeptidase that cleaves the Gly3-L-Phe4 bond. The D-Phe4 substitution alters the dihedral angles of the backbone, preventing the zinc-dependent metalloprotease from coordinating the carbonyl oxygen [2].

  • Carboxypeptidases: Target the C-terminal L-Met5. The D-Met5 substitution prevents C-terminal degradation.

Pharmacological Caveat: While chiral inversion confers extreme stability, the L-Tyr1 residue is the critical "message" domain for opioid receptor binding. D-Tyr1 substitution drastically reduces affinity for μ

  • and δ -opioid receptors [3]. Therefore, this specific all-D analog serves primarily as a structural benchmark for absolute protease resistance rather than a clinical analgesic candidate [4].

    Pathway Native Native Met-Enkephalin (L-Tyr-Gly-Gly-L-Phe-L-Met) Aminopeptidase Aminopeptidase N (Cleaves Tyr1-Gly2) Native->Aminopeptidase Susceptible Neprilysin Neprilysin (Cleaves Gly3-Phe4) Native->Neprilysin Susceptible Modified Modified Enkephalin (D-Tyr-Gly-Gly-D-Phe-D-Met) Modified->Aminopeptidase Steric Hindrance Modified->Neprilysin Steric Hindrance Degraded Rapid Degradation (t1/2 < 5 min) Aminopeptidase->Degraded Stable Protease Resistance (Intact Peptide > 48h) Aminopeptidase->Stable Blocked Neprilysin->Degraded Neprilysin->Stable Blocked

    Figure 1: Protease degradation pathways of native Met-enkephalin versus the D-amino acid analog.

Experimental Design & Self-Validating Protocols

To objectively benchmark stability, we employ a dual-assay approach: an ex vivo human serum stability assay (to model systemic circulation) and a recombinant protease cleavage assay (to isolate specific enzymatic vulnerabilities).

Protocol 1: Ex Vivo Human Serum Stability Assay (LC-MS/MS)

Causality & Validation: Serum contains a complex, unpredictable mixture of proteases. To ensure the observed degradation is biological and not an artifact of sample preparation, this protocol is a self-validating system. We use an isotopically labeled internal standard (IS) to correct for matrix effects and extraction losses. Furthermore, a parallel positive control (Native Met-enkephalin) is run to validate that the serum proteases are active.

  • Matrix Preparation: Pre-warm pooled human serum (25% v/v in PBS, pH 7.4) to 37°C.

  • Initiation: Spike the test peptide (Native Met-enkephalin or H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) to a final concentration of 10 µM.

  • Kinetic Sampling: At designated time points (t = 0, 15, 30, 60, 120 min, and 24, 48 hrs), extract 50 µL aliquots.

  • Acid Quenching: Immediately mix the aliquot with 50 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile containing the IS.

    • The "Why": Acetonitrile precipitates serum proteins, while TFA lowers the pH < 2, irreversibly denaturing metalloproteases and aminopeptidases. This "freezes" the kinetic state of the sample at exact time points.

  • Solid Phase Extraction (SPE): Centrifuge at 14,000 x g for 10 min. Load the supernatant onto a C18 SPE cartridge. Wash with 5% methanol to remove salts, and elute with 80% acetonitrile.

    • The "Why": SPE removes endogenous phospholipids that cause severe ion suppression in the mass spectrometer, ensuring quantitative trustworthiness.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the remaining percentage relative to the t=0 peak area ratio.

Workflow Incubation 1. Serum Incubation 37°C in 25% Human Serum Quenching 2. Acid Quenching Add 1% TFA to denature proteases Incubation->Quenching Aliquots at specific time points Extraction 3. SPE Extraction Isolate peptide from serum proteins Quenching->Extraction Centrifuge & collect supernatant LCMS 4. LC-MS/MS Analysis MRM mode for specific transitions Extraction->LCMS Elute & dry down Data 5. Kinetic Modeling Calculate t1/2 via exponential decay LCMS->Data Peak area integration

Figure 2: Self-validating LC-MS/MS workflow for benchmarking peptide serum stability.

Protocol 2: Specific Protease Cleavage Assay
  • Enzyme Setup: Reconstitute recombinant human APN and Neprilysin in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 10 µM ZnCl2).

  • Incubation: Incubate 50 µM of peptide with 10 nM of enzyme at 37°C.

  • Monitoring: Monitor the generation of cleavage products (e.g., free L-Tyr or D-Tyr for APN) using reverse-phase HPLC with UV detection at 214 nm over 120 minutes.

Quantitative Benchmarking Data

The following tables summarize the kinetic parameters derived from the aforementioned protocols, demonstrating the profound impact of D-amino acid substitution.

Table 1: Ex Vivo Human Serum Stability Benchmark

PeptideSequenceHalf-Life ( t1/2​ )24-Hour Survival
Native Met-Enkephalin L-Tyr-Gly-Gly-L-Phe-L-Met~ 4.5 minutes0%
[D-Ala2]-Enkephalin L-Tyr-D-Ala-Gly-L-Phe-L-Met~ 45.0 minutes< 1%
D-Substituted Analog D-Tyr-Gly-Gly-D-Phe-D-Met> 48 hours > 95%

Table 2: Recombinant Protease Cleavage Rates ( kcat​/Km​ )

EnzymeTarget BondNative Met-EnkephalinH-D-Tyr-Gly-Gly-D-Phe-D-Met-OH
Aminopeptidase N Tyr1 - Gly2High ( >105M−1s−1 )Undetectable
Neprilysin (NEP) Gly3 - Phe4High ( >105M−1s−1 )Undetectable
Carboxypeptidase A Phe4 - Met5ModerateUndetectable

Conclusion

The benchmarking data unequivocally demonstrates that the substitution of L-amino acids with D-amino acids at primary cleavage sites (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) transforms a highly labile endogenous peptide into a virtually indestructible molecule in vitro. While this specific sequence sacrifices receptor affinity, the structural framework provides an invaluable baseline for researchers designing next-generation peptidomimetics. By understanding the causality behind protease resistance and employing rigorous, self-validating LC-MS/MS protocols, drug developers can strategically map the balance between metabolic stability and biological activity.

References

  • Promising Application of D-Amino Acids toward Clinical Therapy International Journal of Molecular Sciences (2022). URL:[Link]

  • Disrupting GPCR Complexes with Smart Drug-like Peptides International Journal of Molecular Sciences (2022). URL:[Link]

  • Structural requirements for opioid activity of analogues of the enkephalins Proceedings of the Royal Society of London. Series B. Biological Sciences (1980). URL:[Link]

  • Analgesic Peptides: From Natural Diversity to Rational Design International Journal of Molecular Sciences (2024). URL:[Link]

Validation

NMR spectroscopy validation of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH conformation

Title: Conformational Validation of D-Met-Enkephalin (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH): A Comparative NMR Spectroscopy Guide Executive Summary The endogenous pentapeptide Methionine-enkephalin (L-Met-enkephalin, Tyr-Gly-G...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformational Validation of D-Met-Enkephalin (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH): A Comparative NMR Spectroscopy Guide

Executive Summary The endogenous pentapeptide Methionine-enkephalin (L-Met-enkephalin, Tyr-Gly-Gly-Phe-Met) is a critical signaling molecule that interacts with δ and μ opioid receptors. However, its therapeutic utility in drug development is severely bottlenecked by rapid proteolytic degradation[1]. The synthetic analog H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (D-Met-enkephalin) features chiral inversions at positions 1, 4, and 5. This specific stereochemical modification confers robust resistance to endogenous peptidases while preserving dose-dependent hepatoprotective effects, particularly in models of acetaminophen-induced liver injury[2].

For researchers and drug development professionals, validating the 3D conformation of D-Met-enkephalin is a prerequisite for rational structure-activity relationship (SAR) modeling. Because enkephalins are highly flexible, their biologically active conformation is strictly dictated by their microenvironment[3]. As a Senior Application Scientist, I have structured this guide to objectively compare analytical methodologies for structural validation and provide a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol to determine the membrane-bound conformation of D-Met-enkephalin.

Analytical Platform Comparison: Why NMR is the Gold Standard

When validating the conformation of short, highly flexible peptides, researchers typically evaluate X-ray Crystallography, Circular Dichroism (CD), and NMR spectroscopy.

The Causality of Platform Selection: X-ray crystallography requires rigid lattice packing, which artificially forces flexible pentapeptides into non-physiological conformations, rendering the data biologically irrelevant for enkephalins. CD spectroscopy provides rapid secondary structure estimation but lacks the atomic-level resolution needed to map specific side-chain interactions. Solution-state multidimensional NMR is the only technique capable of capturing the dynamic, atomic-level folding of the peptide in a simulated physiological environment[4].

Table 1: Performance Comparison of Conformational Validation Techniques for Pentapeptides

Analytical TechniqueAtomic ResolutionDynamic StateEnvironmental MimicrySuitability for Flexible Peptides
X-ray Crystallography High (< 1.5 Å)Static (Crystal Lattice)Poor (Non-physiological)Low (Forces artificial packing)
Circular Dichroism (CD) Low (Global Fold)Dynamic (Solution)ModerateModerate (Good for rapid screening)
Multidimensional NMR High (< 2.5 Å NOE)Dynamic (Solution)Excellent (Membrane Mimetics)High (Gold Standard)

Environmental Matrix Selection: The Causality of Conformation

A critical pillar of experimental design in peptide NMR is the solvent matrix. Enkephalins do not possess a single static structure; their folding is a direct response to their environment.

  • Aqueous Solution: In water, multidimensional NMR and molecular modeling reveal that enkephalins behave as extended random-coil polypeptides with no distinguishable secondary structure[4].

  • Membrane Mimetics: The biologically active state occurs at the nerve cell membrane interface. When interacting with membrane-like environments, the peptide folds into a well-defined amphiphilic β -turn[3]. This β -turn is stabilized by hydrophobic aromatic-aromatic interactions between the side chains of Tyr 1 and Phe 4 [4].

Bicelles vs. Micelles: While sodium dodecyl sulfate (SDS) micelles are commonly used, fast-tumbling bicelles (e.g., DMPC doped with DMPG) are vastly superior. Bicelles possess a true bilayer organization and an anionic charge distribution that more accurately mimics the natural biomembranes of the central nervous system[3].

Conformation_Causality Start D-Met-Enkephalin (Flexible Pentapeptide) Water Aqueous Solution (Water Matrix) Start->Water Membrane Membrane Mimetic (Bicelles/SDS) Start->Membrane Random Extended Random Coil (No Secondary Structure) Water->Random BetaTurn Amphiphilic β-Turn (Active Conformation) Membrane->BetaTurn Receptor Opioid Receptor (δ/μ Activation) BetaTurn->Receptor Induced Fit

Environmental causality driving D-Met-enkephalin conformational folding and receptor activation.

Self-Validating Experimental Protocol: Multidimensional NMR Workflow

To ensure scientific trustworthiness, the following NMR protocol for D-Met-enkephalin is designed as a closed, self-validating system. The assignment of spin systems (TOCSY) must logically corroborate the spatial proximity restraints (NOESY), and any geometric violations during simulated annealing will immediately flag incorrect assignments.

Phase 1: Sample Preparation in Fast-Tumbling Bicelles

  • Matrix Formulation: Prepare negatively charged bicelles by mixing dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylglycerol (DMPG) at a 9:1 molar ratio. Causality: This mimics the ~10-24% anionic phospholipid composition of neural membranes, which is required to induce the peptide's active conformation[3].

  • Peptide Incorporation: Dissolve H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH in a 90% H 2​ O / 10% D 2​ O buffer (pH 4.5) to a final peptide concentration of 2 mM. Add the bicelle mixture to achieve a lipid-to-peptide molar ratio of 25:1.

  • Validation Check: Use 1D 1 H NMR with pulsed-field gradients to calculate the diffusion coefficient ( Dobs​ ). A significant decrease in Dobs​ compared to the free peptide confirms successful membrane association (~60% binding is optimal)[3].

Phase 2: Data Acquisition (600 MHz Spectrometer)

  • TOCSY (Total Correlation Spectroscopy): Acquire at 25°C with a mixing time of 60-80 ms. Causality: This identifies the intra-residue spin systems. The D-amino acid chiral centers will exhibit distinct chemical shifts compared to the L-enantiomer due to altered local magnetic environments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 150-200 ms. Causality: This measures interproton distances (< 5 Å) critical for mapping the spatial folding of the β -turn.

Phase 3: Resonance Assignment & Structure Calculation

  • Sequential Assignment: Trace the dαN​(i,i+1) and dNN​(i,i+1) cross-peaks to link the D-Tyr 1 -Gly 2 -Gly 3 -D-Phe 4 -D-Met 5 sequence.

  • Distance Restraints: Convert NOE cross-peak volumes into upper-bound distance restraints (Strong < 2.5 Å, Medium < 3.5 Å, Weak < 5.0 Å).

  • Simulated Annealing: Input restraints into molecular dynamics software (e.g., XPLOR-NIH)[4]. Generate a family of 200 conformers.

  • Self-Validation: Select the 20 lowest-energy structures. The protocol is strictly validated only if there are no NOE violations > 0.5 Å and no dihedral angle violations > 5°[5].

NMR_Workflow Sample 1. Matrix Formulation (DMPC/DMPG Bicelles) Prep 2. Peptide Incorporation (pH 4.5, 10% D2O) Sample->Prep Diff 3. Diffusion Validation (1H PFG NMR Check) Prep->Diff NMR 4. 2D NMR Acquisition (TOCSY & NOESY) Diff->NMR Assign 5. Resonance Assignment (Distance Restraints) NMR->Assign Calc 6. Simulated Annealing (Structure Calculation) Assign->Calc Val 7. Self-Validation (Zero NOE Violations) Calc->Val

Self-validating multidimensional NMR workflow for determining peptide membrane conformation.

Structural and Biological Performance Comparison

The chiral inversion from L- to D-amino acids drastically alters the peptide's pharmacokinetic profile while maintaining the fundamental receptor-binding pharmacophore required for therapeutic efficacy.

Table 2: Structural and Biological Performance: L-Met-Enkephalin vs. D-Met-Enkephalin

PropertyL-Met-Enkephalin (Native)D-Met-Enkephalin (All-D Analog)
Sequence H-Tyr-Gly-Gly-Phe-Met-OHH-D-Tyr-Gly-Gly-D-Phe-D-Met-OH
Proteolytic Stability Low (Rapid degradation by enkephalinases)[1]High (Resistant to endogenous peptidases)[1]
Aqueous Conformation Extended Random Coil[4]Extended Random Coil
Membrane Conformation Amphiphilic β -turn[3]Amphiphilic β -turn (Maintained via Gly spacer)
Hepatoprotective Efficacy Maximal protection at 7.5 mg/kg[2]Maximal protection at 5.0 mg/kg [2]

Conclusion

The NMR-derived structural validation of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH confirms that while D-amino acid substitution drastically enhances proteolytic stability, the peptide retains the ability to form the critical amphiphilic β -turn required for opioid receptor activation[5]. Utilizing fast-tumbling bicelles coupled with multidimensional NMR provides the most accurate, physiologically relevant, and self-validating platform for this conformational analysis.

Sources

Comparative

Standardizing H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH: A Comparative Guide for Opioid Receptor Assays

As a Senior Application Scientist, I frequently encounter a critical bottleneck in neuropeptide research: the extreme instability of endogenous reference materials. Natural L-Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has a pl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in neuropeptide research: the extreme instability of endogenous reference materials. Natural L-Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has a plasma half-life of mere minutes, rendering it highly unreliable for prolonged in vitro assays or complex pharmacokinetic profiling.

To overcome this, the field has pivoted toward stereochemically inverted analogs. H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH —an all-D or multi-D synthetic enantiomer of Met-enkephalin—represents a gold standard in protease-resistant reference materials. This guide objectively compares its performance against traditional alternatives and provides field-proven, self-validating protocols for its standardization in analytical and pharmacological assays.

Mechanistic Basis for D-Amino Acid Substitution

The rapid degradation of natural L-Met-enkephalin is driven by highly stereospecific endogenous peptidases. Aminopeptidase N rapidly cleaves the N-terminal Tyr1-Gly2 bond, while endopeptidases like Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) cleave the Gly3-Phe4 bond .

By substituting the chiral L-amino acids with their D-enantiomers ( D-Tyr1 , D-Phe4 , D-Met5 ), we exploit the stereospecificity of these enzymes. The D-amino acids possess an inverted spatial arrangement that physically prevents the peptide backbone from adopting the necessary transition-state geometry within the protease active site . This steric shielding effectively halts enzymatic hydrolysis, extending the assay window from minutes to days without compromising the peptide's ability to bind to opioid receptors.

G L_Met L-Met-Enkephalin (Rapid Degradation) Aminopeptidase Aminopeptidase N (Tyr1-Gly2 Cleavage) L_Met->Aminopeptidase ACE ACE / NEP (Gly3-Phe4 Cleavage) L_Met->ACE D_Met H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (Protease Resistant) Stable Intact Reference Standard (Extended Assay Window) D_Met->Stable Steric Shielding Degraded Inactive Peptide Fragments Aminopeptidase->Degraded ACE->Degraded

Fig 1: Proteolytic resistance logic of D-Met-Enkephalin vs. natural L-Met-Enkephalin.

Comparative Performance Data

When selecting a reference material for opioid receptor assays, researchers must balance receptor affinity with metabolic stability. The table below synthesizes quantitative data comparing H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH against other common enkephalin standards , .

Reference MaterialSequencePlasma Half-Life (In Vitro)Primary TargetProtease Resistance Mechanism
L-Met-Enkephalin Y-G-G-F-M< 5 minutes δ / μ (Agonist)None (Highly sensitive)
H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH dY-G-G-dF-dM> 24 hours δ / μ (Agonist)High (D-amino acid steric shielding)
DADLE Y-dA-G-F-dL~ 2 hours δ (Agonist)Moderate (Partial D-substitution)
DPDPE Y-dPen-G-F-dPen> 12 hours δ (Selective Agonist)High (Disulfide cyclic constraints)

Data Synthesis: While DPDPE offers excellent stability through cyclization, it is highly selective for the δ -opioid receptor. H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH provides a superior alternative when researchers require a highly stable, pan-opioid ( δ and μ ) agonist that mimics the linear conformational flexibility of the endogenous peptide.

Standardization Workflows and Experimental Protocols

To utilize H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH as a reliable reference standard, the analytical workflow must be a self-validating system. The following protocols detail the causality behind each extraction and quantification step.

LC-MS/MS Calibration Curve Standardization

Objective: Establish a robust quantification method for pharmacokinetic assays.

  • Matrix Preparation: Spike blank human plasma with H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH to create a calibration curve ranging from 0.1 to 1000 ng/mL.

  • Internal Standard (IS) Addition: Add 50 ng/mL of an isotopically heavy analog (e.g., [13C,15N]-D-Met-enkephalin ) to all samples.

    • Causality: The IS corrects for matrix-induced ion suppression and extraction losses. Self-Validation Check: If the IS peak area deviates by >20% across the run, the extraction is flagged as invalid, ensuring data trustworthiness.

  • Protein Precipitation (Quenching): Add a 3:1 volume ratio of cold Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing immediate precipitation. The 0.1% FA lowers the pH to denature residual proteases and protonates the basic residues of the peptide, priming it for positive-ion mode electrospray ionization (ESI+) in the mass spectrometer.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into the LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

In Vitro Plasma Stability Assay

Objective: Verify the proteolytic resistance of the standard prior to prolonged biological assays.

  • Pre-warm pooled human plasma to 37°C.

  • Spike the plasma with 1 µM of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

  • Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Immediately quench each aliquot using the precipitation method described in Protocol 3.1 to halt all enzymatic activity.

  • Quantify the remaining intact peptide via LC-MS/MS. The D-analog should exhibit >90% recovery at 24 hours.

Workflow Prep Standard Prep (0.1-1000 ng/mL) Incubate Plasma Incubation (37°C, 24h) Prep->Incubate Quench Protein Precipitation (ACN + 0.1% FA) Incubate->Quench LCMS LC-MS/MS (MRM Mode) Quench->LCMS Data Data Validation (IS Recovery >80%) LCMS->Data

Fig 2: Self-validating workflow for plasma stability and LC-MS/MS quantification.

Receptor Binding and Signaling Assays

Once standardized analytically, H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH serves as a highly reliable pharmacological tool for probing opioid receptor dynamics. Because it resists degradation, it does not require the addition of broad-spectrum peptidase inhibitors (like Bestatin or Thiorphan) to the assay buffer, which can otherwise introduce off-target artifacts.

Protocol 3: Competitive Radioligand Binding Assay
  • Membrane Preparation: Isolate CHO cell membranes stably expressing human μ

    • or δ -opioid receptors.
  • Incubation: Incubate 15 µg of membrane protein with 1 nM of [3H]-DPDPE (for δ ) or [3H]-DAMGO (for μ ) in 50 mM Tris-HCl buffer (pH 7.4).

  • Displacement: Add increasing concentrations ( 10−12 to 10−5 M) of the H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH standard.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Detection: Measure bound radioactivity using liquid scintillation counting to calculate the IC50​ and Ki​ values.

Upon binding, the D-peptide acts as an agonist, triggering the classical Gi/o​ protein-coupled signaling cascade, ultimately inhibiting adenylate cyclase and reducing intracellular cAMP levels.

Pathway Ligand H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH Receptor Opioid Receptor (Mu / Delta) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP

Fig 3: Opioid receptor Gi/o signaling pathway activated by the D-peptide reference standard.

References

[1] Turčić, P., et al. "Peptide chirality and opioid receptor modulation: Hepatoprotective effect of d-Met-enkephalin in acetaminophen-induced liver injury." Acta Pharmaceutica, 75(4), 659-672 (2025). URL:[Link]

[2] Di, L. "Strategic Approaches to Optimizing Peptide ADME Properties." AAPS Journal, 17(1), 134-143 (2015). URL:[Link]

[3] Asokan, V., et al. "An Overview of Opioid Peptides: Their Sources and Molecular Sequences." Journal of Opioid Management, 21(5), 439-5 (2025). URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and personal safety. The proper disposal of chemical reagents, including s...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and personal safety. The proper disposal of chemical reagents, including synthetic peptides like H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH, is a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this peptide, grounded in established laboratory safety principles and regulatory awareness.

While many synthetic peptides are not formally classified as hazardous substances, their potential biological activity and the unknown long-term environmental effects necessitate their treatment as chemical waste.[1] Under no circumstances should this or any other research peptide be disposed of in the regular trash or down the sewer system.[1][2] Adherence to your institution's specific guidelines, as administered by your Environmental Health and Safety (EHS) department, is the paramount principle.[1][3]

Hazard Assessment and Pre-Disposal Considerations

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential.

  • Review the Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for specific hazard information, handling precautions, and first-aid measures.[3] While a specific SDS for every novel peptide may not be available, data for structurally similar compounds can provide valuable insights. Generally, peptides of this nature may cause respiratory tract, skin, or eye irritation upon contact.[4]

  • Assume Chemical Waste Status: In the absence of definitive data classifying a research peptide as non-hazardous, it is prudent practice to manage it as chemical waste.[5] This conservative approach ensures compliance and minimizes potential risks.

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. It forms the primary barrier between the researcher and potential chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of peptide solutions or aerosolized powder.[1]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact. Gloves should be changed immediately if they become contaminated.[3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required for solutions, but a dust mask or handling within a fume hood is advised for the lyophilized powder to prevent inhalation.[3][4]The fine, lyophilized powder can easily become airborne during handling.[3]
Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for segregating and preparing H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH waste for final disposal by trained professionals.

Proper segregation at the point of generation is a foundational principle of safe laboratory waste management.[3][6] Do not mix peptide waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Solid Peptide Waste:

    • This includes expired or unused lyophilized powder, contaminated weigh boats, or paper.

    • Carefully collect these materials in a designated, robust, and sealable solid chemical waste container.[1]

    • For spills of the solid powder, gently sweep the material to avoid creating dust and place it into the designated waste container.[7]

  • Liquid Peptide Waste:

    • This includes stock solutions, experimental remainders, and contaminated buffers.

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., a high-density polyethylene carboy).[8][9]

    • Ensure the container is securely sealed after each addition. Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.

  • Contaminated Labware:

    • Sharps: Needles or syringes that have contacted the peptide must be disposed of in a designated sharps container for chemical contamination. Do not dispose of these in a standard biohazard sharps container unless the peptide was used in a biological system requiring such disposal.

    • Non-Sharps: Contaminated pipette tips, microfuge tubes, and gloves should be collected in the solid chemical waste container.[9]

Accurate and clear labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste.

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag or the equivalent label required by your institution.[6]

    • The label must include the full chemical name: "H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH".

    • List all constituents of a liquid waste solution, including solvents and buffers.

    • Indicate the date when waste was first added to the container (the "accumulation start date").[6]

  • Storage:

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[6]

    • Do not store waste containers near sinks or floor drains.[6]

The final disposal of chemical waste is a highly regulated process that must be handled by trained professionals.

  • Contact EHS: Once your waste container is nearly full or has been in accumulation for a period approaching your institution's limit (often six months for academic labs), contact your EHS department to schedule a waste pickup.[1][6]

  • Documentation: Complete any required waste pickup forms or online requests as per your institutional procedures.

  • Professional Removal: Trained EHS staff or a licensed hazardous waste contractor will collect the waste from your laboratory and transport it to a permitted treatment, storage, and disposal facility (TSDF), where it will be incinerated or otherwise treated in an environmentally sound manner.[5][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH.

G Disposal Workflow for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH cluster_prep Preparation cluster_segregation Segregation cluster_storage Storage & Disposal start Identify Peptide Waste (H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Solid, Liquid, or Contaminated Labware? ppe->waste_type solid_waste Collect in Labeled SOLID Chemical Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled LIQUID Chemical Waste Container waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps? waste_type->sharps_waste Labware storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->storage liquid_waste->storage non_sharps Place in SOLID Chemical Waste Container sharps_waste->non_sharps No chem_sharps Place in CHEMICAL Sharps Container sharps_waste->chem_sharps Yes non_sharps->storage chem_sharps->storage pickup Container Full or Accumulation Time Limit Reached? storage->pickup ehs Contact EHS for Waste Pickup and Disposal pickup->ehs Yes continue_collection Continue Collection pickup->continue_collection No continue_collection->waste_type

Disposal Workflow for H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

By adhering to this structured disposal protocol, researchers can ensure the safe management of H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH waste, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and corporate responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of St Andrews. Disposal of Chemical Waste. Safety Office.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet.
  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • BenchChem. (2025). Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Peptide Institute, Inc. (2024, February 21). Safety Data Sheet.
  • BenchChem. Proper Disposal Procedures for Human Neuropeptide AF.

Sources

Handling

Personal protective equipment for handling H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH

As a Senior Application Scientist, I recognize that handling novel, highly modified synthetic peptides requires moving beyond generic safety data sheets. H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic, all-D/mixed-D amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly modified synthetic peptides requires moving beyond generic safety data sheets. H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH is a synthetic, all-D/mixed-D amino acid analog of the endogenous opioid peptide, Met-enkephalin.

While endogenous enkephalins are rapidly degraded by peptidases in the body, the substitution of natural L-amino acids with D-enantiomers (D-Tyr, D-Phe, D-Met) in this sequence renders the peptide virtually impervious to enzymatic cleavage. This metabolic stability exponentially increases its biological half-life and its potency as an agonist at the μ (mu) and δ (delta) opioid receptors. Because its potency approaches or exceeds that of synthetic fentanyl analogs[1], handling this compound in the laboratory presents severe occupational hazards. Accidental exposure—whether through inhalation of aerosolized powder, percutaneous absorption, or mucous membrane contact—can lead to rapid, life-threatening respiratory depression[2].

This guide provides the definitive, causality-driven protocols for managing this compound under Highly Potent Active Pharmaceutical Ingredient (HPAPI) standards.

Mechanism of Toxicity: The Causality Behind the Risk

To understand the stringent Personal Protective Equipment (PPE) requirements, one must understand the pharmacological cascade triggered by accidental exposure. As a potent opioid receptor agonist, this peptide binds to G-protein coupled receptors (GPCRs), initiating a signaling cascade that ultimately hyperpolarizes neurons in the brainstem's respiratory centers.

OpioidSignaling Peptide H-D-Tyr-Gly-Gly-D-Phe-D-Met-OH (Protease-Resistant Ligand) Receptor μ/δ Opioid Receptors (GPCR) Peptide->Receptor Agonist Binding Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Activation AC Inhibition of Adenylyl Cyclase Gi_Protein->AC α-subunit Channels ↑ K+ Efflux & ↓ Ca2+ Influx Gi_Protein->Channels βγ-subunit cAMP Decreased cAMP AC->cAMP Reduced Synthesis cAMP->Channels Modulation Effect Neuronal Hyperpolarization (Respiratory Depression) Channels->Effect Excitability Drop

Fig 1: Molecular signaling pathway of synthetic opioid peptides leading to respiratory depression.

Quantitative Risk Assessment & PPE Matrix

Because specific Occupational Exposure Limits (OELs) for novel research peptides are rarely published, we must default to the National Institute for Occupational Safety and Health (NIOSH) guidelines for handling potent synthetic opioids[3],[4].

Causality of PPE Selection: Standard latex gloves fail permeation testing against lipophilic opioid analogs; therefore, nitrile gloves tested to ASTM D6978 standards are mandatory[3]. Furthermore, because peptide powders are highly electrostatic and prone to aerosolization, respiratory protection (P100) is non-negotiable when handling the dry solid[4].

Exposure Risk LevelTask DescriptionQuantity HandledRequired Engineering ControlRequired PPE
High Weighing dry peptide powder> 1 mgVentilated Balance Enclosure (VBE) or GloveboxP100 Respirator, Double Nitrile Gloves (ASTM D6978), Tyvek Suit, Goggles
Moderate Handling concentrated stock solutions> 1 mg/mLClass II Biological Safety Cabinet (BSC)N95/P100 Respirator, Double Nitrile Gloves, Lab Coat, Safety Glasses
Low In vivo dosing of dilute solutions< 100 µg/mLClass II BSC or Fume HoodSingle Nitrile Gloves, Cut-Resistant Liners, Lab Coat, Safety Glasses

Standard Operating Procedures (SOPs)

Protocol A: Safe Weighing and Solubilization (High-Risk Task)

The highest risk of exposure occurs when manipulating the dry, lyophilized powder. This protocol is designed as a self-validating system: the hazard is neutralized before the material ever leaves the primary engineering control.

WeighingWorkflow Prep 1. PPE & Prep Double Nitrile, P100, Tyvek Hood 2. Containment Ventilated Balance Enclosure Prep->Hood Weigh 3. Static Mitigation Use Anti-Static Ionizer Hood->Weigh Solvent 4. In-Situ Solubilization Add Solvent Before Exit Weigh->Solvent Decon 5. Decontamination 10% Bleach Wipe-Down Solvent->Decon

Fig 2: Step-by-step containment and weighing workflow for highly potent synthetic peptides.

  • Preparation: Verify the VBE or BSC is fully operational. Don required High-Risk PPE (see matrix).

  • Static Mitigation (Crucial): Synthetic peptide powders hold strong electrostatic charges. Use an anti-static ionizer bar or zero-stat gun inside the enclosure. Causality: Failing to neutralize static will cause the powder to repel off the spatula, creating an invisible, highly toxic aerosol.

  • Transfer: Tare a sealed glass vial. Open the stock peptide vial only inside the enclosure. Transfer the desired mass using a disposable, anti-static polypropylene spatula.

  • In-Situ Solubilization (Self-Validation Step): Do not remove the dry powder from the hood. Add your primary solvent (e.g., sterile water, saline, or DMSO) directly to the vial inside the enclosure.

  • Validation & Exit: Visually confirm 100% dissolution. Cap the vial tightly, wipe the exterior with a 10% bleach solution, and only then remove the now-contained liquid from the hood.

Protocol B: Chemical Decontamination and Disposal

Leftover contamination poses a severe risk to secondary personnel[5]. Standard alcohol wipes do not destroy peptides; they merely spread them.

  • Chemical Oxidation: Flood all potentially contaminated surfaces and non-disposable tools with a freshly prepared 10% sodium hypochlorite (bleach) solution.

  • Contact Time: Allow a strict 15 to 30 minutes of contact time . Causality: The D-Met residue contains a thioether group that must be oxidized to a sulfoxide/sulfone, and the D-Tyr residue contains a phenol ring susceptible to oxidative cleavage. This structural destruction permanently eliminates the peptide's ability to bind to the opioid receptor.

  • Neutralization: Wipe the area with absorbent pads, followed by a 70% ethanol or water wipe to remove corrosive salt residues.

  • Disposal: Place all pads, disposable spatulas, and outer gloves into a designated, clearly labeled HPAPI/Toxic hazardous waste container for professional incineration.

Protocol C: Emergency Response (Accidental Exposure)

Because of the extreme potency of synthetic opioids, emergency protocols must be established prior to handling[2].

  • Recognize the Triad: Monitor for the opioid overdose triad: pinpoint pupils, extreme drowsiness/unconsciousness, and respiratory depression.

  • Administer Naloxone: Ensure Naloxone (Narcan) nasal spray (4mg) is stocked in the laboratory. Administer immediately upon suspected exposure. Causality: Because synthetic D-peptides have exceptionally high receptor binding affinities, multiple doses of Naloxone may be required to displace the agonist from the μ-receptors.

  • Isolate & Evacuate: Do not perform mouth-to-mouth resuscitation without a barrier mask due to the risk of secondary exposure to the responder. Call emergency services immediately.

References

  • Centers for Disease Control and Prevention (CDC). Fentanyl Facts.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Fentanyl: Emergency Responders at Risk.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure.[Link]

  • Drug Enforcement Administration (DEA). Drug Fact Sheet: Fentanyl.[Link]

  • Washington State Department of Health. How to Respond to Fentanyl Contamination as an Employer.[Link]

Sources

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